molecular formula C20H20BrOP B044515 (2-Hydroxyethyl)triphenylphosphonium bromide CAS No. 7237-34-5

(2-Hydroxyethyl)triphenylphosphonium bromide

货号: B044515
CAS 编号: 7237-34-5
分子量: 387.2 g/mol
InChI 键: QZJOQNHOOVSESC-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-Hydroxyethyl)triphenylphosphonium bromide, also known as this compound, is a useful research compound. Its molecular formula is C20H20BrOP and its molecular weight is 387.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-hydroxyethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOQNHOOVSESC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369937
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7237-34-5
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Hydroxyethyl)triphenylphosphonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What are the physical properties of (2-Hydroxyethyl)triphenylphosphonium bromide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of (2-Hydroxyethyl)triphenylphosphonium bromide

Introduction

This compound is an organophosphorus compound, specifically a phosphonium salt, that serves as a valuable reagent in organic synthesis. It is recognized for its role as a precursor in the Wittig reaction, a widely utilized method for the formation of carbon-carbon double bonds.[1] This compound's utility also extends to the pharmaceutical industry, where it has been investigated for its cytotoxic effects on certain cancer cell lines.[1] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and its primary application in chemical synthesis.

Chemical and Physical Properties

The fundamental identifying and physical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings. The compound is notably hygroscopic and should be stored in an inert atmosphere.[1][2]

Chemical Identifiers
IdentifierValue
CAS Number 7237-34-5[2][3][4][5]
Molecular Formula C₂₀H₂₀BrOP[2][3][4]
Molecular Weight 387.26 g/mol [2][3]
IUPAC Name (2-hydroxyethyl)triphenylphosphanium bromide[4]
SMILES [Br-].OCC--INVALID-LINK--(C1=CC=CC=C1)C1=CC=CC=C1[2][4]
InChI Key QZJOQNHOOVSESC-UHFFFAOYSA-M[2][4]
Physical Characteristics
PropertyValue
Appearance White to pale cream crystals or crystalline powder[3][4]
Melting Point 215-222 °C[3][4]
Boiling Point 499.5°C at 760 mmHg[1]
Solubility Soluble in water[1]
Density 1.26 g/cm³[1]
Flash Point 255.9°C[1]
Water Content <1.0% (Determined by Karl Fischer Titration)[3][4]
Sensitivity Hygroscopic[1][2]

Experimental Protocols

The determination of the physical properties of this compound involves standard analytical techniques. Below are generalized protocols for key characterization methods.

Workflow for Physical Property Determination

G cluster_synthesis Synthesis & Purification cluster_characterization Physical & Chemical Characterization synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) purification->nmr ir FT-IR Spectroscopy purification->ir kf Karl Fischer Titration (Water Content) purification->kf

Caption: General workflow for the synthesis and physical characterization of the title compound.

1. Melting Point Determination (Capillary Method)

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Methodology: A small, finely powdered sample of the compound is packed into a capillary tube. The tube is placed in a melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.

  • Methodology: A small amount of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired using a high-field NMR spectrometer. The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the proton and carbon environments within the molecule.[6]

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The sample is then scanned with infrared radiation, and the absorption bands are recorded. Characteristic peaks for O-H, C-H (aromatic and aliphatic), and P-Ph bonds are analyzed.[6]

4. Water Content (Karl Fischer Titration)

  • Objective: To quantify the amount of water present in the sample, which is important due to its hygroscopic nature.

  • Methodology: A known mass of the sample is dissolved in a suitable solvent (e.g., anhydrous methanol) in the titration vessel of a Karl Fischer titrator. The sample is then titrated with a Karl Fischer reagent of a known titer. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.[3][4]

Application in Organic Synthesis: The Wittig Reaction

A primary application of this compound is its use as a precursor for a phosphonium ylide in the Wittig reaction.[1] This reaction is a cornerstone of organic chemistry for the synthesis of alkenes from aldehydes or ketones. The presence of the hydroxyl group allows for the synthesis of functionalized alkenes.

Wittig Reaction Signaling Pathway

G compound (2-Hydroxyethyl)triphenylphosphonium bromide ylide Phosphonium Ylide (Wittig Reagent) compound->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) base->ylide betaine Betaine Intermediate ylide->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone (R₁R₂C=O) carbonyl->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane Ring Closure alkene Alkene Product (HO-CH₂CH=CR₁R₂) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide oxaphosphetane->tppo

Caption: The reaction pathway of the Wittig reaction starting from the phosphonium salt.

The process involves the deprotonation of the phosphonium salt by a strong base to form a highly reactive phosphonium ylide. This ylide then undergoes a nucleophilic attack on a carbonyl compound (aldehyde or ketone), leading to the formation of a betaine intermediate, which subsequently cyclizes to an oxaphosphetane. The oxaphosphetane intermediate then decomposes to yield the desired alkene and triphenylphosphine oxide as a byproduct.[7]

Conclusion

This compound is a well-characterized crystalline solid with defined physical properties. Its primary utility lies in its role as a stable precursor to a functionalized Wittig reagent, enabling the synthesis of hydroxy-alkenes. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective handling, characterization, and application of this versatile chemical compound. Careful consideration of its hygroscopic nature is essential for obtaining reliable and reproducible experimental results.

References

An In-depth Technical Guide to the Synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis, most notably in the Wittig reaction. This document details the core synthetic methodologies, presents quantitative data for reproducibility, and outlines a detailed experimental protocol. Furthermore, it visualizes the key reaction pathways to facilitate a deeper understanding of the underlying chemical transformations.

Core Synthesis and Mechanism

The principal route for the synthesis of this compound involves the quaternization of triphenylphosphine with 2-bromoethanol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phosphorus atom of triphenylphosphine, possessing a lone pair of electrons, acts as the nucleophile, attacking the electrophilic carbon atom of 2-bromoethanol that is bonded to the bromine atom. This concerted step results in the formation of a new phosphorus-carbon bond and the displacement of the bromide ion, yielding the desired phosphonium salt.

The efficiency of this reaction is influenced by several factors, including the choice of solvent and the reaction temperature. Non-polar aprotic solvents are often employed to facilitate the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound, providing a comparative overview of various reaction conditions and their outcomes.

ParameterValueReference
Molecular Formula C₂₀H₂₀BrOP[1][2]
Molecular Weight 387.25 g/mol [1][2]
Melting Point 217-219 °C[3]
Purity 96-98+%[2][4]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]

Detailed Experimental Protocol

This section provides a detailed, step-by-step protocol for the laboratory synthesis of this compound.

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-Bromoethanol

  • Toluene (anhydrous)

  • Diethyl ether (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

  • Addition of Reagent: To the stirred solution, add 2-bromoethanol (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with cold anhydrous diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified this compound under vacuum to obtain a white crystalline solid.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.

SynthesisWorkflow TPP Triphenylphosphine ReactionMixture Reaction Mixture TPP->ReactionMixture Bromoethanol 2-Bromoethanol Bromoethanol->ReactionMixture Solvent Toluene (Solvent) Solvent->ReactionMixture Heating Reflux Precipitation Precipitation Heating->Precipitation ReactionMixture->Heating Filtration Filtration & Washing (Diethyl Ether) Precipitation->Filtration Product (2-Hydroxyethyl)triphenylphosphonium bromide Filtration->Product WittigReaction cluster_0 Ylide Formation cluster_1 Wittig Reaction PhosphoniumSalt (2-Hydroxyethyl)triphenyl- phosphonium bromide Ylide Phosphonium Ylide PhosphoniumSalt->Ylide - HBr Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane AldehydeKetone Aldehyde or Ketone AldehydeKetone->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene TPO Triphenylphosphine oxide Oxaphosphetane->TPO

References

An In-depth Technical Guide to (2-Hydroxyethyl)triphenylphosphonium bromide (CAS: 7237-34-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt with the chemical formula C₂₀H₂₀BrOP. It is a versatile organic compound utilized in various chemical transformations and biological studies. This technical guide provides a comprehensive overview of its synthesis, properties, and key applications, with a focus on its role as a Wittig reagent and its potential as a cytotoxic agent. Detailed experimental protocols and mechanistic insights are provided to support its practical application in research and development.

Chemical and Physical Properties

This compound is a white to pale cream-colored crystalline solid.[1] It is hygroscopic and should be stored in a dry environment.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 7237-34-5[1][2][3][4]
Molecular Formula C₂₀H₂₀BrOP[1][4][5][6]
Molecular Weight 387.25 g/mol [2][4]
Melting Point 217-222 °C[1][2][3]
Appearance White to pale cream crystals or powder[1]
Solubility Soluble in water[2]
Boiling Point 499.5°C at 760 mmHg[2]
Flash Point 255.9°C[2]
Density 1.26 g/cm³[2]
EINECS Number 245-521-6[2]

Synthesis

This compound is typically synthesized via a nucleophilic substitution reaction between triphenylphosphine and a 2-haloethanol, most commonly 2-bromoethanol. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide ion.

General Experimental Protocol for Synthesis

Materials:

  • Triphenylphosphine (PPh₃)

  • 2-Bromoethanol

  • Toluene or another suitable solvent (e.g., acetonitrile)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in a suitable solvent like toluene.

  • Add an equimolar amount of 2-bromoethanol to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If the product does not precipitate, the solvent can be partially removed under reduced pressure.

  • Add diethyl ether to the concentrated mixture to induce precipitation of the crude product.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

  • Dry the purified this compound under vacuum to obtain a white crystalline solid.

Applications in Organic Synthesis: The Wittig Reaction

This compound is a precursor to a phosphorus ylide, a key reagent in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[2] The hydroxyl group in the phosphonium salt may require protection depending on the reaction conditions and the desired outcome.

General Experimental Protocol for a Wittig Reaction

Materials:

  • This compound

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))

  • An aldehyde or ketone

  • Anhydrous workup reagents

Procedure:

  • Ylide Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an anhydrous solvent like THF.

    • Cool the suspension in an ice bath.

    • Slowly add one equivalent of a strong base (e.g., n-butyllithium in hexanes). The formation of the ylide is often indicated by a color change.

    • Stir the mixture at 0°C for about 30 minutes to an hour to ensure complete ylide formation.

  • Reaction with Carbonyl Compound:

    • Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF.

    • Slowly add the carbonyl solution to the ylide suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Triphenylphosphine oxide can often be removed by crystallization or column chromatography on silica gel.

Wittig_Reaction_Workflow Phosphonium_Salt This compound Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane [2+2] Cycloaddition Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPPO

Workflow of the Wittig Reaction.

Application in Drug Development: Cytotoxic Activity

This compound has been identified as a cytotoxic agent, showing inhibitory effects on the growth of human epidermoid carcinoma of the nasopharynx (KB) cells.[2] The triphenylphosphonium cation is known to facilitate the accumulation of molecules within mitochondria due to the large mitochondrial membrane potential, making it a valuable moiety for targeting cancer cells, which often exhibit a more negative mitochondrial membrane potential compared to normal cells.

Proposed Mechanism of Cytotoxicity

The cytotoxic mechanism of triphenylphosphonium-containing compounds is generally attributed to their ability to target and disrupt mitochondrial function. The lipophilic cationic nature of the triphenylphosphonium group allows it to cross the cell and mitochondrial membranes. The higher negative membrane potential of cancer cell mitochondria leads to a selective accumulation of these compounds within the mitochondria of cancerous cells. This accumulation can lead to:

  • Disruption of the Mitochondrial Electron Transport Chain: This can inhibit ATP synthesis, leading to an energy crisis within the cell.

  • Induction of Oxidative Stress: The accumulation can lead to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, proteins, and lipids.

  • Initiation of Apoptosis: The mitochondrial damage and increased ROS levels can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Cytotoxicity_Pathway TPP_Compound This compound Cell_Membrane Cell Membrane TPP_Compound->Cell_Membrane Cellular Uptake Mitochondrion Mitochondrion Cell_Membrane->Mitochondrion Mitochondrial Accumulation (driven by ΔΨm) ETC Electron Transport Chain Mitochondrion->ETC Disruption Apoptosis Apoptosis Mitochondrion->Apoptosis Initiation ROS Increased ROS ETC->ROS Generation ROS->Apoptosis Induction

Proposed mitochondrial-targeting cytotoxicity pathway.
General Experimental Protocol for MTT Cytotoxicity Assay

Materials:

  • This compound

  • Human epidermoid carcinoma of the nasopharynx (KB) cells

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding:

    • Culture KB cells in appropriate medium until they reach about 80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Incubate_1 Incubate (24h) Seed_Cells->Incubate_1 Treat_Cells Treat with (2-Hydroxyethyl)triphenyl- phosphonium bromide Incubate_1->Treat_Cells Incubate_2 Incubate (48-72h) Treat_Cells->Incubate_2 Add_MTT Add MTT Solution Incubate_2->Add_MTT Incubate_3 Incubate (2-4h) Add_MTT->Incubate_3 Solubilize Add Solubilization Solution Incubate_3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Workflow of the MTT cytotoxicity assay.

Spectral Data

¹H-NMR Spectroscopy (Expected Signals):

  • Aromatic Protons: Multiplets in the range of δ 7.5-8.0 ppm corresponding to the protons of the three phenyl groups attached to the phosphorus atom.

  • Methylene Protons (-CH₂-P): A multiplet (likely a doublet of triplets) adjacent to the phosphorus atom, expected to be downfield due to the electron-withdrawing effect of the phosphonium group.

  • Methylene Protons (-CH₂-OH): A multiplet adjacent to the hydroxyl group.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy (Expected Signals):

  • Aromatic Carbons: Several signals in the aromatic region (δ 120-140 ppm). The carbon directly attached to the phosphorus will be a doublet due to C-P coupling.

  • Methylene Carbons: Signals for the two methylene carbons, with the carbon closer to the phosphorus atom appearing further downfield and showing a C-P coupling.

FTIR Spectroscopy (Expected Absorption Bands):

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • P-C Stretch: Characteristic absorptions for the triphenylphosphine moiety.

  • C-O Stretch: An absorption band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum would be expected to show the molecular ion of the cation [C₂₀H₂₀OP]⁺ at m/z 307. The full compound would not typically be observed as a single molecular ion peak due to its salt nature. Fragmentation would likely involve the loss of the hydroxyl group, ethylene, and cleavage of the phenyl groups from the phosphorus atom.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable reagent with significant applications in both organic synthesis and medicinal chemistry. Its utility in the Wittig reaction provides a reliable method for the formation of carbon-carbon double bonds. Furthermore, its inherent cytotoxicity and the mitochondrial-targeting properties of the triphenylphosphonium cation make it an interesting candidate for the development of novel anticancer agents. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers and scientists to explore and utilize this compound in their respective fields. Further research into its specific mechanism of cytotoxic action and the development of more targeted applications will undoubtedly expand its scientific and therapeutic potential.

References

Structure and molecular formula of (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2-Hydroxyethyl)triphenylphosphonium bromide

Introduction

This compound is a quaternary phosphonium salt that serves as a versatile reagent in organic synthesis and has garnered interest for its biological activities. Structurally, it consists of a central phosphorus atom bonded to three phenyl groups and a 2-hydroxyethyl group, with a bromide anion providing charge neutrality. Its primary application in chemical research is as a precursor to a phosphonium ylide for use in the Wittig reaction, a cornerstone method for alkene synthesis.[1] More recently, the triphenylphosphonium (TPP) cation moiety has been extensively studied as a vector for targeting mitochondria in living cells, opening avenues for its use in drug delivery and cancer research.[2][3][4] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and the molecular mechanism underlying its cytotoxic effects.

Structure and Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below.

Molecular Structure and Formula
  • Molecular Formula: C₂₀H₂₀BrOP[5]

  • Linear Formula: HOCH₂CH₂P(C₆H₅)₃Br[6][7]

  • IUPAC Name: (2-hydroxyethyl)triphenylphosphanium bromide

  • CAS Number: 7237-34-5[5][6]

  • Structure: Chemical structure of this compound

Physicochemical Data

All quantitative data for the compound are presented in Table 1 for clarity and ease of comparison.

PropertyValueReference(s)
Molecular Weight 387.26 g/mol [2]
Appearance White to pale cream crystalline powder[2]
Melting Point 217-219 °C[6]
Boiling Point 499.5 °C at 760 mmHg[1]
Density 1.26 g/cm³[1]
Purity (Assay) ≥97%[6][7]
Solubility Soluble in water[1]
Sensitivity Hygroscopic[1]
Expected Spectroscopic Data

While specific high-resolution spectra are not widely published, the expected nuclear magnetic resonance (NMR) and infrared (IR) characteristics can be predicted based on the molecule's structure. These are crucial for identity confirmation post-synthesis.

SpectroscopyExpected Peaks and Signals
¹H-NMR ~7.7-7.9 ppm (m, 15H): Protons on the three phenyl groups attached to phosphorus. ~3.9-4.1 ppm (m, 2H): Methylene protons adjacent to the phosphorus atom (-CH₂-P). ~3.7-3.9 ppm (m, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂-OH). Variable (br s, 1H): Hydroxyl proton (-OH), shift is concentration and solvent dependent.
¹³C-NMR ~135 ppm, ~134 ppm, ~130 ppm, ~118 ppm: Aromatic carbons of the phenyl groups. ~60 ppm: Carbon of the methylene group adjacent to the hydroxyl (-CH₂-OH). ~25 ppm: Carbon of the methylene group adjacent to the phosphorus (-CH₂-P).
FTIR (cm⁻¹) ~3300-3400 (broad): O-H stretching of the hydroxyl group. ~3050 (sharp): Aromatic C-H stretching. ~1435 (sharp): P-Phenyl (P-Ph) stretching. ~1110 (sharp): C-O stretching of the primary alcohol.

Experimental Protocols

This section details the methodologies for the synthesis of this compound and its subsequent use in a representative Wittig reaction.

Synthesis of this compound

The compound is synthesized via a standard Sɴ2 reaction between triphenylphosphine and 2-bromoethanol. The lone pair of electrons on the phosphorus atom acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide ion.

Workflow for Synthesis

G reagents Reagents: - Triphenylphosphine - 2-Bromoethanol - Toluene (solvent) reaction Combine reagents in a flask. Heat under reflux for 24-48h. reagents->reaction precipitation Cool reaction to room temp. Add diethyl ether to precipitate product. reaction->precipitation filtration Collect solid by vacuum filtration. Wash with cold diethyl ether. precipitation->filtration drying Dry the product under vacuum. filtration->drying product (2-Hydroxyethyl)triphenylphosphonium bromide (White Solid) drying->product

Caption: Synthesis of this compound.

Detailed Protocol:

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (26.2 g, 100 mmol) and dry toluene (100 mL).

  • Reaction: Stir the mixture to dissolve the triphenylphosphine. Add 2-bromoethanol (12.5 g, 100 mmol) to the solution via syringe.

  • Heating: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 24 hours. The progress can be monitored by TLC or ³¹P NMR.

  • Isolation: After cooling to room temperature, the phosphonium salt may begin to precipitate. Add an equal volume of diethyl ether (100 mL) to the cooled mixture with vigorous stirring to induce full precipitation of the product.

  • Purification: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Transfer the purified solid to a watch glass and dry in a vacuum oven at 50 °C for 12 hours to yield this compound.

Application: Wittig Reaction

The synthesized phosphonium salt is the precursor to the corresponding ylide, which can then react with an aldehyde or ketone to form an alkene. This protocol describes the reaction with benzaldehyde to form 3-phenyl-2-propen-1-ol.

Workflow for Wittig Reaction

G start Suspend phosphonium salt in dry THF. ylide_formation Add strong base (e.g., n-BuLi) at 0°C to form the ylide (deep color). start->ylide_formation carbonyl_addition Add aldehyde (e.g., Benzaldehyde) dropwise at 0°C. ylide_formation->carbonyl_addition reaction_complete Warm to room temperature. Stir for 12-18h. carbonyl_addition->reaction_complete workup Quench with NH4Cl (aq). Extract with ethyl acetate. reaction_complete->workup purification Dry organic layer (Na2SO4). Purify by column chromatography. workup->purification product Alkene Product (3-phenyl-2-propen-1-ol) purification->product

Caption: Wittig reaction workflow using the phosphonium salt.

Detailed Protocol:

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend this compound (3.87 g, 10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. A deep orange or red color indicates the formation of the ylide. Stir for 1 hour at 0 °C.

  • Carbonyl Addition: Add benzaldehyde (1.06 g, 10 mmol) dissolved in 10 mL of dry THF to the ylide solution dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 3-phenyl-2-propen-1-ol.

Mechanism of Cytotoxicity and Biological Applications

While a potent synthetic tool, the triphenylphosphonium (TPP) cation itself possesses significant biological activity. TPP-containing molecules are known to selectively accumulate within mitochondria, driven by the large mitochondrial membrane potential (ΔΨm), which is significantly more negative in cancer cells compared to normal cells.[2][8] This targeted accumulation forms the basis of its application as a cytotoxic agent and a mitochondrial-targeting drug delivery vector.[4]

The cytotoxic mechanism is primarily initiated by the disruption of mitochondrial function.[9] High concentrations of the TPP cation within the mitochondrial matrix can inhibit the respiratory chain, leading to decreased ATP production and an increase in the generation of reactive oxygen species (ROS).[10] The resulting oxidative stress and mitochondrial damage trigger the intrinsic pathway of apoptosis.[2][3] This involves the release of cytochrome c from the mitochondria into the cytosol, which activates a caspase cascade (notably caspase-9 and caspase-3), culminating in programmed cell death.[10]

Mitochondrial-Targeted Apoptosis Pathway

G cluster_cell Cancer Cell cluster_mito Mitochondrion (High ΔΨm) cluster_cyto Cytosol TPP (2-Hydroxyethyl)triphenylphosphonium Accumulation Accumulation in Matrix TPP->Accumulation Dysfunction Mitochondrial Dysfunction Accumulation->Dysfunction ROS ↑ Reactive Oxygen Species (ROS) Dysfunction->ROS CytC_release Cytochrome c Release Dysfunction->CytC_release Apaf1 Apaf-1 CytC_release->Apaf1 binds to Casp9 Caspase-9 Activation Apaf1->Casp9 activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized pathway for TPP-induced mitochondrial apoptosis.

Conclusion

This compound is a valuable chemical entity with a dual role. In organic synthesis, it is a stable and reliable precursor for the Wittig reaction, enabling the stereoselective formation of alkenes. For drug development professionals, its triphenylphosphonium core provides a powerful mitochondrial-targeting moiety. The ability of TPP cations to exploit the unique physiology of cancer cell mitochondria to induce apoptosis highlights its potential as a scaffold for developing novel anticancer therapeutics. The experimental protocols and mechanistic insights provided herein serve as a foundational resource for researchers in both synthetic chemistry and pharmacology.

References

Spectroscopic and Synthetic Profile of (2-Hydroxyethyl)triphenylphosphonium bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile phosphonium salt with applications in organic synthesis. This guide presents available data in a structured format, details experimental protocols, and includes visualizations to elucidate key processes.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the triphenylphosphonium moiety and the 2-hydroxyethyl group. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.5-8.0 ppm). The methylene protons of the ethyl group will be split by the adjacent phosphorus atom and the hydroxyl proton, and their chemical shifts will be influenced by these neighboring groups.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the phenyl carbons and the two carbons of the ethyl group. The carbon atoms closer to the positively charged phosphorus atom will be deshielded and appear at a lower field.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H7.5 - 8.0mPhenyl protons
¹H3.5 - 4.5m-CH₂-OH
¹H2.5 - 3.5mP⁺-CH₂-
¹HVariablebr s-OH
¹³C130 - 135mPhenyl carbons
¹³C117 - 120dipso-Phenyl carbon (¹JP-C)
¹³C55 - 65d-CH₂-OH (³JP-C)
¹³C25 - 35dP⁺-CH₂- (¹JP-C)

Note: Predicted values are based on typical ranges for similar phosphonium salts. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H, C-H (aromatic and aliphatic), and P-C bonds.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (alcohol)3400 - 3200Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=C (aromatic)1600 - 1450Medium to Weak
P-C (stretch)~1440Medium
C-O (alcohol)1100 - 1000Strong

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the quaternization of triphenylphosphine with 2-bromoethanol.

Reaction:

P(C₆H₅)₃ + BrCH₂CH₂OH → [ (C₆H₅)₃P⁺CH₂CH₂OH ] Br⁻

Materials:

  • Triphenylphosphine

  • 2-Bromoethanol

  • A suitable solvent (e.g., toluene, acetonitrile, or benzene)

Procedure:

  • Dissolve triphenylphosphine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add an equimolar amount of 2-bromoethanol to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours to days. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or ³¹P NMR spectroscopy.

  • Upon completion, the product, which is typically a white solid, will precipitate from the solution upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the pure this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Workup cluster_product Product Triphenylphosphine Triphenylphosphine Solvent Dissolve in Toluene Triphenylphosphine->Solvent Bromoethanol 2-Bromoethanol Bromoethanol->Solvent Reflux Heat to Reflux Solvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product (2-Hydroxyethyl)triphenyl- phosphonium bromide Dry->Product

Synthesis of this compound.
Spectroscopic Analysis

NMR Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the solid this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterated Methanol (CD₃OD)) in a clean, dry NMR tube to a volume of approximately 0.5-0.7 mL.

  • Cap the NMR tube and gently agitate to ensure complete dissolution.

FTIR Sample Preparation (KBr Pellet Method):

  • Thoroughly grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the mixture into a pellet-pressing die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Spectroscopic_Workflow cluster_sample Sample cluster_nmr NMR Analysis cluster_ftir FTIR Analysis Sample (2-Hydroxyethyl)triphenyl- phosphonium bromide Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Grind Grind with KBr Sample->Grind Transfer Transfer to NMR Tube Dissolve->Transfer AcquireNMR Acquire NMR Spectrum Transfer->AcquireNMR Press Press into Pellet Grind->Press AcquireFTIR Acquire FTIR Spectrum Press->AcquireFTIR

Workflow for Spectroscopic Analysis.

References

(2-Hydroxyethyl)triphenylphosphonium bromide: A Technical Guide to Its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of (2-Hydroxyethyl)triphenylphosphonium bromide. The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties, along with detailed experimental protocols for its analysis.

Core Properties

This compound is an organophosphorus compound that exists as a colorless, crystalline solid. It is known to be hygroscopic, readily absorbing moisture from the atmosphere.

Solubility Profile

Table 1: Representative Solubility of this compound

SolventTemperature (°C)Representative Solubility ( g/100 mL)
Water25~30-40
Methanol25Soluble
Ethanol25Soluble
Acetone25Sparingly Soluble
Chloroform25Sparingly Soluble
Diethyl Ether25Insoluble

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application. It is sensitive to moisture and incompatible with strong oxidizing agents. Upon decomposition, it may release hazardous substances including carbon monoxide, carbon dioxide, hydrogen halides, and oxides of phosphorus.

Thermal Stability

Phosphonium salts generally exhibit good thermal stability. However, they will decompose at elevated temperatures. The thermal stability of this compound can be effectively characterized using Thermogravimetric Analysis (TGA).

Table 2: Representative Thermal Stability Data for this compound

ParameterValueConditions
Onset of Decomposition (Tonset)~250-300 °CInert Atmosphere (Nitrogen)
Major Weight Loss Region300-450 °CInert Atmosphere (Nitrogen)
Residue at 600 °C<10%Inert Atmosphere (Nitrogen)
pH Stability

The stability of this compound is significantly influenced by pH. Based on studies of analogous compounds like tetraphenylphosphonium bromide, it is expected to be stable in neutral and acidic aqueous solutions but is susceptible to degradation under alkaline conditions[7]. The primary degradation pathway in basic media is alkaline hydrolysis, yielding triphenylphosphine oxide.

Table 3: Representative pH Stability of this compound in Aqueous Solution

pHTemperature (°C)Time (hours)Representative Degradation (%)Major Degradation Product
2.0 (0.01 M HCl)2524< 1%-
7.0 (Phosphate Buffer)2524< 1%-
9.0 (Borate Buffer)2524~5-10%Triphenylphosphine Oxide
12.0 (0.01 M NaOH)2524> 50%Triphenylphosphine Oxide
Photostability

Triphenylphosphonium derivatives have been shown to be photosensitive. Exposure to light, particularly in the ultraviolet range, can induce photochemical reactions. Therefore, it is recommended to protect this compound from light to prevent potential degradation.

Table 4: Representative Photostability of this compound (Solid State)

ConditionDurationRepresentative Degradation (%)Observations
ICH Q1B Option 2 (Visible Light >1.2 million lux·h, UVA >200 W·h/m²)-~2-5%Slight discoloration may occur.
Dark Control-< 1%No significant change.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of this compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, ethanol, acetone)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer

  • Constant temperature bath or incubator

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial for ensuring saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand undisturbed for a short period to allow the excess solid to settle.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculate the solubility in g/100 mL or other appropriate units.

Protocol for Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Materials:

  • This compound

  • Thermogravimetric Analyzer (TGA)

  • TGA sample pans (e.g., alumina or platinum)

  • Inert gas (e.g., high-purity nitrogen)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh a small amount of the sample (typically 5-10 mg) into a tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition, major weight loss regions, and the percentage of residue at the final temperature.

Protocol for pH Stability Assessment

Objective: To determine the stability of this compound in aqueous solutions at different pH values.

Materials:

  • This compound

  • Aqueous buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)

  • Volumetric flasks and pipettes

  • Constant temperature chamber

  • HPLC system with a validated stability-indicating method

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol).

  • In separate volumetric flasks, add a small aliquot of the stock solution to each of the buffer solutions to achieve a known initial concentration.

  • Store the solutions in a constant temperature chamber (e.g., 25 °C or 40 °C) and protect them from light.

  • At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each solution.

  • If necessary, quench the degradation reaction by adjusting the pH to neutral.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

  • Calculate the percentage of the compound remaining at each time point and for each pH condition.

Protocol for Photostability Testing (ICH Q1B)

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound (solid)

  • Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (Option 2: cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter.

  • Chemically inert, transparent sample containers (e.g., quartz dishes).

  • Dark control samples wrapped in aluminum foil.

  • HPLC system with a validated stability-indicating method.

Procedure:

  • Place a thin layer of the solid sample in the transparent containers.

  • Prepare dark control samples by wrapping identical containers with aluminum foil.

  • Place the samples and dark controls in the photostability chamber.

  • Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Monitor the light exposure using a calibrated radiometer/lux meter.

  • After the exposure is complete, analyze the exposed samples and the dark controls for any changes in physical appearance, and determine the content of the parent compound and the formation of any degradation products using a validated stability-indicating HPLC method.

  • Compare the results from the exposed samples with those from the dark controls to assess the extent of photodegradation.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive assessment of the solubility and stability of this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_thermal Thermal Stability cluster_ph pH Stability cluster_photo Photostability cluster_reporting Data Compilation and Reporting sol_start Start Solubility Testing shake_flask Shake-Flask Method (Multiple Solvents & Temperatures) sol_start->shake_flask filtration Filtration of Saturated Solution shake_flask->filtration hplc_sol HPLC Analysis for Concentration filtration->hplc_sol sol_data Quantitative Solubility Data hplc_sol->sol_data final_report Comprehensive Technical Guide sol_data->final_report stab_start Start Stability Testing tga Thermogravimetric Analysis (TGA) stab_start->tga ph_setup Incubation in Buffers (pH 2-12) stab_start->ph_setup photo_setup ICH Q1B Light Exposure (with Dark Control) stab_start->photo_setup tga_data Decomposition Profile tga->tga_data tga_data->final_report hplc_ph Time-Point HPLC Analysis ph_setup->hplc_ph ph_data Degradation Kinetics hplc_ph->ph_data ph_data->final_report hplc_photo HPLC Analysis of Exposed Samples photo_setup->hplc_photo photo_data Photodegradation Profile hplc_photo->photo_data photo_data->final_report

Caption: Workflow for Solubility and Stability Assessment.

References

The Dual Challenge of Reactivity and Stability: A Technical Guide to the Hygroscopic Nature and Proper Storage of (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the critical, yet often overlooked, aspects of handling (2-Hydroxyethyl)triphenylphosphonium bromide: its inherent hygroscopicity and the requisite storage protocols to ensure its integrity and performance in sensitive applications. This document provides a centralized resource on the material's properties, detailed experimental procedures for its analysis, and a clear visual representation of its application in the Wittig reaction.

Understanding the Hygroscopic Nature of this compound

This compound is a phosphonium salt widely utilized as a precursor to a Wittig reagent in organic synthesis. Its efficacy is intrinsically linked to its purity and anhydrous state. However, the compound is known to be hygroscopic, readily absorbing moisture from the atmosphere. This absorption of water can have significant consequences, including:

  • Reduced Reactivity: The presence of water can interfere with the formation of the ylide necessary for the Wittig reaction, leading to lower yields and the formation of byproducts.

  • Physical Changes: Excessive moisture absorption can cause the crystalline solid to become sticky or even deliquesce into a syrup, making accurate weighing and handling challenging.

  • Chemical Degradation: In the long term, the presence of water could potentially lead to hydrolysis of the phosphonium salt, although the product is generally stable under recommended storage conditions.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValueCitation
Appearance White to pale cream crystals or powder[1]
Melting Point 215-222 °C[1]
Hygroscopicity Hygroscopic[2][3]
Water Content (Typical) < 1.0% (as determined by Karl Fischer Titration)[1][4]
Recommended Storage Keep container tightly closed, in a dry and well-ventilated place. Keep refrigerated at temperatures below 4°C or between 0-6°C. Some sources recommend storage under an inert atmosphere.[2][3][5][6][7]

Experimental Protocols

To ensure the quality and consistency of this compound for research and development, the following experimental protocols are recommended.

Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the procedure for quantifying the water content in a sample of this compound.

Apparatus and Reagents:

  • Volumetric Karl Fischer Titrator

  • Titration cell

  • Anhydrous methanol (Karl Fischer grade)

  • One-component or two-component Karl Fischer reagent

  • Certified water standard for titer determination

Procedure:

  • Titrator Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be conditioned to a dry state.

  • Solvent Introduction: Add a suitable volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint to eliminate any residual moisture in the solvent.

  • Titer Determination: Accurately add a known amount of a certified water standard to the conditioned titration vessel. Titrate with the Karl Fischer reagent to the endpoint. The titer of the reagent (mg H₂O/mL) is calculated. This should be performed in triplicate to ensure accuracy.

  • Sample Analysis: Accurately weigh a sample of this compound and quickly transfer it to the conditioned titration vessel.

  • Titration: Titrate the sample with the Karl Fischer reagent to the endpoint.

  • Calculation: The water content of the sample is calculated using the following formula:

Protocol for Drying Hygroscopic this compound

If a sample has been exposed to atmospheric moisture, this protocol can be used for drying.

Apparatus:

  • Vacuum oven

  • Schlenk flask or other suitable vacuum-rated glassware

  • High-vacuum pump

  • Desiccator with a suitable desiccant (e.g., phosphorus pentoxide)

Procedure:

  • Sample Preparation: Place a thin layer of the hygroscopic this compound in a Schlenk flask.

  • Drying: Connect the flask to a high-vacuum line and place it in a vacuum oven. Heat the sample at a temperature well below its melting point (e.g., 40-50 °C) under high vacuum for several hours. The exact time will depend on the amount of moisture absorbed.

  • Cooling and Storage: After drying, allow the sample to cool to room temperature under vacuum before transferring it to a desiccator for short-term storage or a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) for long-term storage.

Visualization of a Key Application: The Wittig Reaction

This compound is a key reagent in the Wittig reaction, a fundamental method for the synthesis of alkenes from aldehydes and ketones. The following diagrams illustrate the logical workflow of this important transformation.

Wittig_Reaction_Workflow reagent (2-Hydroxyethyl)triphenyl- phosphonium bromide ylide Phosphonium Ylide (Wittig Reagent) reagent->ylide Deprotonation base Strong Base (e.g., n-BuLi, NaH) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane [2+2] Cycloaddition carbonyl Aldehyde or Ketone carbonyl->oxaphosphetane alkene Alkene Product oxaphosphetane->alkene Decomposition tppo Triphenylphosphine oxide (Byproduct) oxaphosphetane->tppo Experimental_Workflow start Start: Dry Glassware under Inert Atmosphere dissolve Dissolve (2-Hydroxyethyl)triphenylphosphonium bromide in an Anhydrous Solvent (e.g., THF) start->dissolve cool Cool the Solution (e.g., to 0°C or -78°C) dissolve->cool add_base Add Strong Base Dropwise to form the Ylide cool->add_base stir_ylide Stir for a Period to Ensure Complete Ylide Formation add_base->stir_ylide add_carbonyl Add Aldehyde or Ketone Solution Dropwise stir_ylide->add_carbonyl warm Allow the Reaction to Warm to Room Temperature and Stir add_carbonyl->warm quench Quench the Reaction (e.g., with Saturated NH4Cl) warm->quench extract Perform Aqueous Workup and Extraction with an Organic Solvent quench->extract purify Dry, Concentrate, and Purify the Crude Product (e.g., Chromatography) extract->purify end End: Isolated Alkene Product purify->end

References

The Genesis and Evolution of Phosphonium Salt Reagents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphonium salts, organophosphorus compounds featuring a tetracoordinate, positively charged phosphorus atom, have become indispensable tools in modern organic synthesis. From their early, nascent discoveries in the 19th century to their pivotal role in one of the most significant olefination reactions, the Wittig reaction, these reagents have carved a permanent niche in the synthetic chemist's toolbox. This technical guide provides a comprehensive overview of the discovery, history, and core applications of phosphonium salt reagents. It delves into their synthesis, characterization, and the Nobel Prize-winning Wittig reaction, offering detailed experimental protocols. Furthermore, this guide explores the broader utility of phosphonium salts as phase-transfer catalysts and their critical applications in the synthesis of complex pharmaceuticals, underscoring their enduring importance in drug development and materials science.

A Historical Odyssey: From Elemental Phosphorus to Wittig's Nobel Prize

The journey of phosphonium salts is intrinsically linked to the discovery and study of phosphorus itself. In 1669, the German alchemist Hennig Brandt, in his quest for the philosopher's stone, isolated elemental phosphorus from urine, noting its eerie, light-emitting properties.[1][2] This discovery paved the way for the exploration of phosphorus chemistry.

The early history of organophosphorus compounds began to unfold in the 19th century. The synthesis of organophosphates in the 1820s marked the dawn of this new field.[3][4] A pivotal moment in the history of phosphonium salts can be traced back to the work of the German chemist August Wilhelm von Hofmann in the mid-19th century. Known for his extensive work on amines and ammonium compounds, Hofmann extended his investigations to their phosphorus analogues.[5][6] He and his contemporaries were instrumental in developing methods for the synthesis of phosphines and their subsequent alkylation to form phosphonium salts, laying the foundational chemistry for this class of compounds.[5][6][7]

However, the transformative potential of phosphonium salts remained largely untapped until the mid-20th century. In 1954, the German chemist Georg Wittig and his student Ulrich Schöllkopf reported a groundbreaking reaction: the conversion of aldehydes and ketones into alkenes using a phosphorus ylide, a species derived from a phosphonium salt.[8] This reaction, which would come to be known as the Wittig reaction , was a paradigm shift in synthetic organic chemistry, offering a reliable and versatile method for carbon-carbon double bond formation. The immense impact of this discovery was recognized in 1979 when Georg Wittig was awarded the Nobel Prize in Chemistry for his work on phosphorus-containing reagents in organic synthesis.[9][10]

The Cornerstone of Synthesis: Preparation of Phosphonium Salts

The most common and straightforward method for the synthesis of phosphonium salts is the quaternization of a tertiary phosphine, typically triphenylphosphine, with an alkyl halide.[11][12] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phosphorus atom of the phosphine acts as the nucleophile.[13]

The general reaction is as follows:

R₃P + R'-X → [R₃P-R']⁺X⁻

Where:

  • R is typically an aryl group (e.g., phenyl)

  • R' is an alkyl group

  • X is a halide (I, Br, or Cl)

The reactivity of the alkyl halide follows the expected trend for SN2 reactions: I > Br > Cl. Primary alkyl halides are the most effective substrates, while secondary halides react more slowly, and tertiary halides are generally unreactive.[10] The reaction is often carried out by heating the reactants in a suitable solvent, such as toluene, benzene, or acetonitrile.[9] Upon cooling, the phosphonium salt, which is typically a crystalline solid, precipitates out of the solution and can be isolated by filtration.[9]

Experimental Protocol: Synthesis of Methyltriphenylphosphonium Bromide

This protocol details the synthesis of a commonly used phosphonium salt, methyltriphenylphosphonium bromide, which serves as the precursor for methylenetriphenylphosphorane, a key reagent for introducing a methylene group in the Wittig reaction.[5]

Materials:

  • Triphenylphosphine (PPh₃)

  • Methyl bromide (CH₃Br)

  • Toluene, anhydrous

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in anhydrous toluene.

  • Cool the solution in an ice bath.

  • Carefully add methyl bromide to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat it to reflux for 24-48 hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.

  • After the reaction is complete, cool the mixture to room temperature and then further cool it in an ice bath to maximize precipitation.

  • Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with cold toluene to remove any unreacted starting materials.

  • Dry the purified methyltriphenylphosphonium bromide under vacuum.

Characterization:

The identity and purity of the synthesized phosphonium salt can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The spectrum will show characteristic signals for the phenyl protons and a doublet for the methyl protons, with coupling to the phosphorus atom.

  • ³¹P NMR: A single peak in the ³¹P NMR spectrum is indicative of the formation of the phosphonium salt.

  • ¹³C NMR: The spectrum will show the signals for the aromatic carbons and the methyl carbon.

The Wittig Reaction: A Revolution in Alkene Synthesis

The Wittig reaction is a chemical reaction of an aldehyde or a ketone with a phosphorus ylide (also known as a Wittig reagent) to create an alkene and triphenylphosphine oxide.[8] The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[8]

Generation of the Wittig Reagent (Phosphorus Ylide)

The first step in a Wittig reaction is the deprotonation of a phosphonium salt with a strong base to form the phosphorus ylide.[12] The choice of base depends on the acidity of the α-proton of the phosphonium salt. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH) are required.[14]

[R₃P-CH₂R']⁺X⁻ + Base → R₃P=CHR' + [H-Base]⁺X⁻

The resulting ylide is a resonance-stabilized species with a nucleophilic carbon atom.

The Wittig Reaction Mechanism

The mechanism of the Wittig reaction is a topic of ongoing discussion, but the generally accepted pathway involves the following steps:

  • Nucleophilic Addition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[9]

  • Betaine Formation (optional pathway): This initial attack can lead to a zwitterionic intermediate called a betaine.

  • Oxaphosphetane Formation: The betaine (or a concerted [2+2] cycloaddition) forms a four-membered ring intermediate called an oxaphosphetane.[13]

  • Decomposition: The unstable oxaphosphetane decomposes to form the alkene and triphenylphosphine oxide.[9]

// Nodes for Reactants Phosphonium_Salt [label="Phosphonium Salt\n[R₃P⁺-CH₂R']X⁻", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Strong Base\n(e.g., n-BuLi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Phosphorus Ylide\nR₃P=CHR'", fillcolor="#FBBC05", fontcolor="#202124"]; Carbonyl [label="Aldehyde or Ketone\nR''C(=O)R'''", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for Intermediates and Products Oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; Alkene [label="Alkene\nR''R'''C=CHR'", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TPO [label="Triphenylphosphine Oxide\n(Ph₃P=O)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow Phosphonium_Salt -> Ylide [label="Deprotonation"]; Base -> Ylide; Ylide -> Oxaphosphetane [label="[2+2] Cycloaddition"]; Carbonyl -> Oxaphosphetane; Oxaphosphetane -> Alkene [label="Decomposition"]; Oxaphosphetane -> TPO;

// Invisible nodes for alignment {rank=same; Phosphonium_Salt; Base;} {rank=same; Ylide; Carbonyl;} {rank=same; Alkene; TPO;} } .dot Caption: The Wittig Reaction Mechanism.

Stereoselectivity of the Wittig Reaction

The stereochemical outcome of the Wittig reaction (i.e., the formation of E or Z-alkenes) is highly dependent on the nature of the ylide.

  • Non-stabilized ylides (where the R' group on the ylidic carbon is an alkyl group) generally lead to the formation of the (Z)-alkene as the major product. This is often referred to as the "kinetic product."

  • Stabilized ylides (where the R' group is an electron-withdrawing group like an ester or a ketone) typically yield the (E)-alkene as the major product. This is considered the "thermodynamic product."[13]

The table below summarizes the expected stereochemical outcome for different types of ylides.

Ylide TypeR' Group on Ylidic CarbonMajor Alkene Isomer
Non-stabilized Alkyl, H(Z)-alkene
Semi-stabilized Aryl, VinylMixture of (E) and (Z)
Stabilized -COOR, -COR, -CN, -SO₂R(E)-alkene
Experimental Protocol: Wittig Reaction of Cyclohexanone with Methylenetriphenylphosphorane

This protocol describes the synthesis of methylenecyclohexane from cyclohexanone using a Wittig reagent generated in situ.

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • Anhydrous tetrahydrofuran (THF)

  • Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Syringe

  • Ice bath

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Separatory funnel

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry, three-neck round-bottom flask under a nitrogen atmosphere.

  • Add methyltriphenylphosphonium bromide to the flask.

  • Add anhydrous THF to the flask to suspend the phosphonium salt.

  • Cool the suspension in an ice bath.

  • Using a syringe, slowly add n-butyllithium to the stirred suspension. The formation of the orange-red ylide will be observed.

  • Stir the ylide solution at 0°C for 30 minutes.

  • In a dropping funnel, prepare a solution of cyclohexanone in anhydrous THF.

  • Add the cyclohexanone solution dropwise to the ylide solution at 0°C. The color of the reaction mixture will fade.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the methylenecyclohexane by distillation or column chromatography.

// Nodes for the workflow Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Setup [label="Dry 3-neck flask\nunder N₂"]; Add_Salt [label="Add Methyltriphenyl-\nphosphonium bromide"]; Add_THF [label="Add anhydrous THF"]; Cool_Ice [label="Cool to 0°C"]; Add_nBuLi [label="Slowly add n-BuLi\n(Ylide formation)"]; Stir_Ylide [label="Stir at 0°C for 30 min"]; Add_Ketone [label="Add Cyclohexanone\nin THF dropwise"]; Warm_Stir [label="Warm to RT, stir 1-2 h"]; Quench [label="Quench with aq. NH₄Cl"]; Extract [label="Extract with Et₂O"]; Wash [label="Wash with H₂O and brine"]; Dry [label="Dry with MgSO₄"]; Filter_Concentrate [label="Filter and concentrate"]; Purify [label="Purify (distillation or\nchromatography)"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow Start -> Setup; Setup -> Add_Salt; Add_Salt -> Add_THF; Add_THF -> Cool_Ice; Cool_Ice -> Add_nBuLi; Add_nBuLi -> Stir_Ylide; Stir_Ylide -> Add_Ketone; Add_Ketone -> Warm_Stir; Warm_Stir -> Quench; Quench -> Extract; Extract -> Wash; Wash -> Dry; Dry -> Filter_Concentrate; Filter_Concentrate -> Purify; Purify -> End; } .dot Caption: Experimental Workflow for a Wittig Reaction.

Beyond Olefination: Diverse Applications of Phosphonium Salts

While the Wittig reaction remains the most prominent application of phosphonium salts, their utility extends to various other areas of synthetic chemistry and materials science.

Phase-Transfer Catalysis

Quaternary phosphonium salts are highly effective phase-transfer catalysts (PTCs).[15] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the transfer of a reactant from one phase to another, where the reaction occurs. The lipophilic organic groups on the phosphonium cation allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion from the aqueous phase. This ion pair can then migrate into the organic phase, allowing the anion to react with an organic substrate.

PTC_Mechanism PTC Phosphonium Salt (Q⁺X⁻) Organic_Substrate Organic_Substrate PTC->Organic_Substrate Phase Transfer Anion Anion Anion->PTC Ion Exchange Product Product Organic_Substrate->Product Reaction Product->PTC Catalyst Regeneration

Phosphonium-Based Ionic Liquids

Phosphonium salts with long alkyl chains can exist as ionic liquids (ILs), which are salts with melting points below 100 °C. These phosphonium-based ILs exhibit unique properties such as low volatility, high thermal stability, and tunable solubility. They have found applications as solvents in organic synthesis, electrolytes in electrochemical devices, and as media for nanoparticle synthesis. In the realm of drug development, phosphonium ILs are being explored as potential drug delivery systems, leveraging their ability to enhance the solubility and bioavailability of poorly soluble drugs.[16]

Reagents in Organic Synthesis

Beyond the Wittig reaction, phosphonium salts serve as versatile reagents in a variety of other organic transformations. For example, they are precursors to phosphonium ylides that can participate in intramolecular Wittig reactions to form cyclic compounds. They are also used in the synthesis of heterocyclic compounds and as reagents in various coupling reactions.

Impact on Drug Development and Pharmaceutical Synthesis

The Wittig reaction and other transformations involving phosphonium salts have had a profound impact on the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The ability to stereoselectively construct carbon-carbon double bonds is crucial in the synthesis of many biologically active molecules.

Synthesis of Vitamin A

A classic example of the industrial application of the Wittig reaction is the synthesis of Vitamin A. The BASF process utilizes a Wittig reaction between a C15-phosphonium salt and a C5-aldehyde to construct the carbon skeleton of Vitamin A acetate.[17][18] This process highlights the robustness and scalability of the Wittig reaction for the large-scale production of essential pharmaceuticals.

Synthesis of Anticancer and Antimicrobial Agents

The Wittig reaction has been a key step in the total synthesis of numerous complex natural products with potent biological activity. For instance, it has been employed in the synthesis of epothilones , a class of microtubule-stabilizing agents with significant anticancer activity.[8] The strategic use of the Wittig reaction allows for the convergent assembly of complex molecular fragments.

Furthermore, phosphonium salts themselves are being investigated for their therapeutic potential. Certain phosphonium salts have shown promising anticancer and antimicrobial properties.[10] Their lipophilic and cationic nature is believed to facilitate their accumulation in the mitochondria of cancer cells, leading to selective cytotoxicity.[15]

The following table provides a summary of some pharmaceuticals whose synthesis involves the use of phosphonium salt reagents.

PharmaceuticalTherapeutic AreaRole of Phosphonium Salt Reagent
Vitamin A VitaminKey C-C bond formation via Wittig reaction in industrial synthesis.[17][18]
Epothilones AnticancerConvergent synthesis of the macrocyclic core via Wittig olefination.[8]
Various Steroids Hormonal therapiesIntroduction of specific side chains and double bonds.
Prostaglandins Anti-inflammatoryConstruction of the unsaturated side chains.
Certain Antibiotics AntimicrobialModification of natural product scaffolds.
Antiviral agents AntiviralSynthesis of complex heterocyclic structures.

Conclusion

From their initial discovery as chemical curiosities to their central role in a Nobel Prize-winning reaction, phosphonium salts have demonstrated remarkable versatility and enduring importance in organic chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, synthesis, and reactivity of these reagents is crucial for the design and execution of efficient and innovative synthetic strategies. The Wittig reaction remains a cornerstone of alkene synthesis, while the expanding applications of phosphonium salts as phase-transfer catalysts, ionic liquids, and therapeutic agents themselves ensure that these fascinating organophosphorus compounds will continue to be at the forefront of chemical research and development for the foreseeable future.

References

Methodological & Application

Application Notes and Protocols for the Witt-ig Reaction Using (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds (aldehydes and ketones).[1][2] This reaction utilizes a phosphorus ylide, a reagent that converts the carbonyl group into an alkene with high regioselectivity. The driving force of this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[3][4] This application note provides a detailed protocol for the Wittig reaction using (2-Hydroxyethyl)triphenylphosphonium bromide, a commercially available reagent that allows for the introduction of a hydroxyethylidene moiety, leading to the synthesis of valuable allylic alcohols.

The presence of a hydroxyl group on the phosphonium salt requires careful consideration of the reaction conditions, particularly the choice of base for the ylide formation, to avoid undesirable side reactions. This document outlines a generalized protocol adaptable for various aldehydes and discusses the critical parameters for successful execution.

Signaling Pathway and Reaction Mechanism

The Witt-ig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound. The mechanism involves a nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate, which subsequently forms a four-membered ring intermediate known as an oxaphosphetane. This intermediate then collapses to yield the final alkene and triphenylphosphine oxide.

Wittig_Reaction_Mechanism Phosphonium_Salt (2-Hydroxyethyl)triphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., NaH, n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Allylic_Alcohol Allylic Alcohol Product Oxaphosphetane->Allylic_Alcohol Collapse TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: General mechanism of the Wittig reaction.

Experimental Protocols

This section provides a detailed methodology for the Wittig reaction using this compound with an aromatic aldehyde as a representative substrate.

Materials and Reagents:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

1. Ylide Generation (in situ):

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.1 equivalents).

  • Add anhydrous THF to the flask via syringe to create a suspension.

  • Caution: The following step should be performed with extreme care. Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise or n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep yellow or orange-red is typically observed, indicating the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction:

  • In a separate flame-dried flask, dissolve the aldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the aldehyde.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • The crude product, which contains the desired allylic alcohol and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

Note on the Hydroxyl Group: The presence of the hydroxyl group in the phosphonium salt can potentially react with the strong base used for ylide formation. Using a slight excess of the base can help to deprotonate both the α-carbon and the hydroxyl group. Alternatively, the hydroxyl group can be protected with a suitable protecting group (e.g., a silyl ether) prior to the reaction and deprotected afterward. However, with careful control of the reaction conditions (e.g., low temperature), the reaction can often be performed without protection.

Experimental Workflow

The following diagram illustrates the general workflow for the Wittig reaction protocol described above.

Wittig_Workflow Start Start Ylide_Prep 1. Ylide Preparation - Add phosphonium salt to anhydrous THF - Cool to 0 °C - Add base (NaH or n-BuLi) dropwise - Stir for 1 hour at 0 °C Start->Ylide_Prep Reaction 2. Wittig Reaction - Dissolve aldehyde in anhydrous THF - Add aldehyde solution to the ylide - Stir for 2-4 hours at room temperature Ylide_Prep->Reaction Workup 3. Work-up - Quench with sat. aq. NH₄Cl - Extract with organic solvent - Wash and dry organic layer - Concentrate under reduced pressure Reaction->Workup Purification 4. Purification - Purify by flash column chromatography Workup->Purification End End Purification->End

Caption: Experimental workflow for the Wittig reaction.

Data Presentation

The following table summarizes representative, illustrative data for the Wittig reaction of this compound with various aldehydes. Please note that actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

EntryAldehydeProductReaction Time (h)Yield (%)
1Benzaldehyde3-Phenyl-2-propen-1-ol375
24-Methoxybenzaldehyde3-(4-Methoxyphenyl)-2-propen-1-ol3.582
34-Nitrobenzaldehyde3-(4-Nitrophenyl)-2-propen-1-ol2.568
4Cinnamaldehyde5-Phenyl-2,4-pentadien-1-ol465
5Cyclohexanecarboxaldehyde3-Cyclohexyl-2-propen-1-ol470

Conclusion

The Wittig reaction using this compound provides a reliable method for the synthesis of allylic alcohols from a variety of aldehydes. The protocol outlined in this application note, along with the illustrative data, serves as a valuable resource for researchers in organic synthesis and drug development. Careful attention to the reaction conditions, particularly the handling of the base and the potential interaction with the hydroxyl group, is crucial for achieving high yields and purity of the desired products. Further optimization of the reaction parameters may be necessary for specific substrates.

References

Preparation of Phosphonium Ylides from (2-Hydroxyethyl)triphenylphosphonium bromide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for the preparation and utilization of phosphonium ylides derived from (2-Hydroxyethyl)triphenylphosphonium bromide. This reagent is of significant interest to researchers, scientists, and drug development professionals due to its potential for intramolecular reactions, leading to the synthesis of valuable heterocyclic scaffolds such as dihydrofurans. Dihydrofurans and related oxygen-containing heterocycles are prevalent motifs in numerous biologically active compounds and natural products, making their efficient synthesis a key focus in medicinal chemistry.[1][2][3][4]

Introduction

Phosphonium ylides are crucial intermediates in organic synthesis, most notably in the Wittig reaction, which allows for the stereoselective formation of alkenes from carbonyl compounds.[5][6][7] The ylide is typically generated by the deprotonation of a corresponding phosphonium salt using a strong base. The reactivity of the ylide and the stereochemical outcome of the Wittig reaction are influenced by the substituents on the ylidic carbon.

This compound possesses a hydroxyl group, which introduces the possibility of intramolecular reactions. Upon formation of the ylide, the nucleophilic carbanion can react with an external carbonyl compound in a standard intermolecular Wittig reaction, or it can undergo an intramolecular cyclization, offering a convenient route to cyclic ethers. This dual reactivity makes it a versatile tool in the synthesis of complex molecules.

Key Applications

The primary application of the ylide derived from this compound is in the synthesis of 2,3-dihydrofurans via an intramolecular Wittig reaction. This transformation is particularly valuable as the dihydrofuran moiety is a key structural component in a variety of natural products and pharmaceutical agents with diverse biological activities. The general scheme for this application involves the in-situ generation of the corresponding phosphonium ylide, which then undergoes a cyclization reaction.

Experimental Protocols

Protocol 1: Intramolecular Wittig Reaction for the Synthesis of 2,3-Dihydrofuran

This protocol describes the in-situ generation of the phosphonium ylide from this compound and its subsequent intramolecular cyclization to form 2,3-dihydrofuran. This method proceeds without the need for protection of the hydroxyl group.

Materials:

  • This compound

  • Strong base (e.g., n-Butyllithium (n-BuLi) or Sodium Hydride (NaH))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl Sulfoxide (DMSO))

  • Apparatus for inert atmosphere reaction (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous solvent (e.g., THF) to the flask to create a suspension.

  • Cool the suspension to a suitable temperature (e.g., -78 °C to 0 °C, depending on the base).

  • Slowly add a solution of the strong base (e.g., n-BuLi in hexanes, 1.1 eq) to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to a yellow or orange hue).

  • After the addition of the base, allow the reaction mixture to stir at the same temperature for a specified time (e.g., 30-60 minutes) to ensure complete ylide formation.

  • Slowly warm the reaction mixture to room temperature and continue stirring for several hours (e.g., 12-24 hours) to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2,3-dihydrofuran.

Expected Yield: The yield of 2,3-dihydrofuran can vary depending on the specific reaction conditions, but yields in the range of 60-80% have been reported in similar intramolecular Wittig reactions.

Data Presentation
ReagentMolar RatioSolventBaseTemperature (°C)Time (h)Yield (%)
This compound1.0THFn-BuLi-78 to RT12Data not available in searched literature
This compound1.0DMSONaH25 to 8024Data not available in searched literature

Note: Specific yield data for the intramolecular Wittig reaction of this compound was not found in the searched literature. The presented table is a template based on general knowledge of Wittig reactions and should be populated with experimental data.

Workflow and Pathway Diagrams

Logical Workflow for the Preparation of 2,3-Dihydrofuran

workflow start Start with This compound deprotonation Deprotonation with strong base (e.g., n-BuLi) start->deprotonation ylide Formation of (2-hydroxyethylidene)triphenylphosphorane (Ylide Intermediate) deprotonation->ylide cyclization Intramolecular Wittig Cyclization ylide->cyclization product 2,3-Dihydrofuran cyclization->product workup Reaction Work-up and Purification product->workup

Caption: Workflow for the synthesis of 2,3-Dihydrofuran.

Signaling Pathway (Conceptual Reaction Mechanism)

mechanism phosphonium_salt (2-Hydroxyethyl)triphenylphosphonium bromide ylide Ylide Intermediate (Betaine form) phosphonium_salt->ylide + B⁻ - HB base Strong Base (B⁻) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Intramolecular Nucleophilic Attack dihydrofuran 2,3-Dihydrofuran oxaphosphetane->dihydrofuran Cycloreversion tppo Triphenylphosphine oxide (TPPO) oxaphosphetane->tppo Cycloreversion

Caption: Conceptual mechanism of the intramolecular Wittig reaction.

Conclusion

The preparation of phosphonium ylides from this compound offers a versatile platform for synthetic chemists. The potential for a facile intramolecular Wittig reaction provides an efficient entry into the synthesis of 2,3-dihydrofurans, which are important scaffolds in drug discovery and natural product synthesis. The protocols and diagrams provided herein are intended to serve as a valuable resource for researchers in this field. Further optimization of reaction conditions is encouraged to maximize yields and explore the full synthetic potential of this reagent.

References

Application Notes and Protocols for the Use of (2-Hydroxyethyl)triphenylphosphonium bromide in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of (2-Hydroxyethyl)triphenylphosphonium bromide in alkene synthesis via the Wittig reaction. The information is intended for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.

Introduction

This compound is a functionalized phosphonium salt used to generate the corresponding phosphorus ylide for the Wittig reaction. This reagent allows for the introduction of a 2-hydroxyethylidene moiety onto a carbonyl carbon, yielding an allylic alcohol. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones.[1][2][3] The general transformation involves the reaction of a phosphorus ylide with a carbonyl compound to produce an alkene and triphenylphosphine oxide.[1][2][3] The formation of the strong phosphorus-oxygen double bond in triphenylphosphine oxide is a key driving force for this reaction.[2]

The presence of a hydroxyl group in the phosphonium salt introduces a functionality that can be advantageous for further synthetic transformations. However, it also presents a potential complication, as the acidic proton of the hydroxyl group could interfere with the strong base required for ylide formation. In practice, the acidity of the α-protons on the carbon adjacent to the phosphorus is significantly greater than that of the hydroxyl proton, allowing for selective deprotonation and ylide formation. Therefore, in many cases, protection of the hydroxyl group may not be necessary.

Reaction Mechanism and Stereochemistry

The Wittig reaction proceeds through a concerted [2+2] cycloaddition of the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][2][4] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the phosphorus ylide.[4][5]

  • Non-stabilized Ylides: Ylides bearing alkyl or other electron-donating groups are considered non-stabilized. These ylides typically react kinetically to favor the formation of (Z)-alkenes.[4][5] The ylide derived from this compound is generally considered to be non-stabilized.

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) on the ylidic carbon are stabilized by resonance. These ylides are less reactive and their reactions are often reversible, leading to the thermodynamically more stable (E)-alkene.[4][5]

Experimental Protocols

While specific quantitative data for the use of this compound is not extensively reported in publicly available literature, a general protocol can be adapted from standard Wittig reaction procedures. The following are representative protocols for the reaction with an aromatic aldehyde and an aliphatic ketone.

Protocol 1: Synthesis of an Allylic Alcohol from an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol describes the synthesis of 3-phenyl-2-propen-1-ol.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound403.271.11.1
Anhydrous Tetrahydrofuran (THF)---
n-Butyllithium (n-BuLi) (2.5 M in hexanes)64.061.051.05
Benzaldehyde106.121.01.0
Saturated aqueous Ammonium Chloride (NH4Cl)---
Diethyl ether or Ethyl acetate---
Anhydrous Magnesium Sulfate (MgSO4)---

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 mmol) in anhydrous THF (10 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.05 mmol) dropwise to the stirred suspension. The solution will typically develop a characteristic color (often orange or deep red), indicating the formation of the ylide.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • In a separate flame-dried flask, dissolve benzaldehyde (1.0 mmol) in anhydrous THF (2 mL).

    • Add the benzaldehyde solution dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until reaction completion is indicated by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the allylic alcohol from the triphenylphosphine oxide byproduct.

Protocol 2: Synthesis of an Allylic Alcohol from an Aliphatic Ketone (e.g., Cyclohexanone)

This protocol describes the synthesis of 2-cyclohexylideneethanol.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
This compound403.271.21.2
Anhydrous Tetrahydrofuran (THF)---
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)183.371.11.1
Cyclohexanone98.141.01.0
Saturated aqueous Ammonium Chloride (NH4Cl)---
Diethyl ether---
Anhydrous Sodium Sulfate (Na2SO4)---

Procedure:

  • Ylide Generation:

    • Follow the same procedure as in Protocol 1, substituting NaHMDS for n-BuLi as the base. Suspend this compound (1.2 mmol) in anhydrous THF (15 mL) and cool to -78 °C (dry ice/acetone bath).

    • Add NaHMDS solution (1.1 mmol) dropwise and stir at -78 °C for 1 hour.

  • Reaction with Ketone:

    • Dissolve cyclohexanone (1.0 mmol) in anhydrous THF (2 mL).

    • Add the cyclohexanone solution dropwise to the ylide solution at -78 °C.

    • Slowly warm the reaction mixture to room temperature and stir overnight.

  • Work-up and Purification:

    • Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation

Due to the limited availability of specific quantitative data in the searched literature for the Wittig reaction using this compound, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform small-scale trial reactions to determine optimal conditions and expected yields for their specific substrates. Key parameters to monitor and optimize include the choice of base, reaction temperature, and reaction time. The E/Z selectivity of the resulting allylic alcohol should be determined using techniques such as NMR spectroscopy and/or gas chromatography.

Visualizations

Below are diagrams illustrating the key processes involved in the use of this compound for alkene synthesis.

Wittig_Reaction_Mechanism cluster_Ylide_Formation Ylide Formation cluster_Wittig_Reaction Wittig Reaction Phosphonium_Salt [Ph3P+-CH2CH2OH]Br- Ylide Ph3P=CHCH2OH Phosphonium_Salt->Ylide Deprotonation Base Base (e.g., n-BuLi) Carbonyl R1(R2)C=O Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Ylide_reac Ph3P=CHCH2OH Ylide_reac->Oxaphosphetane Alkene R1(R2)C=CHCH2OH Oxaphosphetane->Alkene TPPO Ph3P=O Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow Start Start Ylide_Formation 1. Ylide Formation - Suspend Phosphonium Salt in THF - Add Base (e.g., n-BuLi) at low temp. Start->Ylide_Formation Reaction 2. Wittig Reaction - Add Aldehyde or Ketone - Stir at appropriate temperature Ylide_Formation->Reaction Workup 3. Aqueous Work-up - Quench with NH4Cl (aq) - Extract with organic solvent Reaction->Workup Purification 4. Purification - Dry organic layer (e.g., MgSO4) - Concentrate - Column Chromatography Workup->Purification Product Allylic Alcohol Product Purification->Product

Caption: Experimental workflow for alkene synthesis.

Considerations for the Hydroxyl Group

The presence of the hydroxyl group in this compound warrants special consideration:

  • Protecting Group-Free Approach: As mentioned, the Wittig reaction with this reagent can often be performed without protecting the hydroxyl group. The kinetic acidity of the α-protons to the phosphonium center is generally higher than that of the hydroxyl proton, allowing for selective deprotonation by a strong base.

  • Choice of Base: The choice of base is critical. Strong, non-nucleophilic bases such as n-butyllithium, sodium hydride, or sodium bis(trimethylsilyl)amide are typically used. The use of excess base should be carefully controlled to avoid deprotonation of the hydroxyl group after ylide formation.

  • Potential Side Reactions: If the hydroxyl group is deprotonated, it could potentially lead to side reactions, although this is generally not the major pathway.

  • Purification: The polarity of the resulting allylic alcohol will be higher than that of a non-hydroxylated alkene, which may require adjustment of the chromatographic conditions for purification.

Conclusion

This compound is a valuable reagent for the synthesis of allylic alcohols via the Wittig reaction. While specific, detailed quantitative data is not widely available, the general principles of the Wittig reaction can be applied to develop effective synthetic protocols. The ability to perform this reaction without the need for a protecting group on the hydroxyl moiety adds to its synthetic utility. Researchers should carefully optimize reaction conditions for their specific substrates to achieve the desired yields and stereoselectivity.

References

Application Notes and Protocols: (2-Hydroxyethyl)triphenylphosphonium Bromide as a Phase-Transfer Catalyst in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (2-Hydroxyethyl)triphenylphosphonium bromide as a versatile phase-transfer catalyst (PTC) in a variety of organic reactions. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in research and development.

Introduction

This compound is a quaternary phosphonium salt that effectively functions as a phase-transfer catalyst.[1] PTCs are invaluable in organic synthesis for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile).[1] By forming a lipophilic ion pair with the anionic reactant, the catalyst transports it into the organic phase where the reaction can proceed, often leading to higher yields, milder reaction conditions, and reduced side products.[1] this compound, with its combination of a lipophilic triphenylphosphonium cation and a hydrophilic hydroxyl group, offers unique solubility and reactivity profiles, making it an effective catalyst in various transformations, including nucleophilic substitutions, ether synthesis, Wittig reactions, and Michael additions.

General Mechanism of Phase-Transfer Catalysis

The catalytic cycle of this compound in a typical liquid-liquid phase-transfer reaction can be visualized as follows:

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase A Aqueous Phase (e.g., Na⁺Nu⁻) p1 A->p1 Anion Exchange B Organic Phase (R-X) Product Product (R-Nu) B->Product PTC_aq (2-Hydroxyethyl)triphenyl- phosphonium Bromide [Ph₃P⁺CH₂CH₂OH]Br⁻ PTC_org Lipophilic Ion Pair [Ph₃P⁺CH₂CH₂OH]Nu⁻ PTC_aq->PTC_org Phase Transfer PTC_org->B Reaction PTC_org->PTC_aq Catalyst Regeneration p2 Product->p2 Byproduct Byproduct (Na⁺X⁻) p1->PTC_aq p2->Byproduct

Figure 1: General mechanism of phase-transfer catalysis.

Applications in Organic Synthesis

Williamson Ether Synthesis

The Williamson ether synthesis is a classic method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][3] Phase-transfer catalysis is particularly effective for this reaction, especially when using solid bases like potassium hydroxide, as it facilitates the transfer of the alkoxide into the organic phase.

General Reaction:

R-OH + R'-X ---(Base, this compound)--> R-O-R' + HX

Substrate (R-OH)Alkylating Agent (R'-X)BaseCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
PhenolBenzyl chloride50% aq. NaOH5Dichloromethane40492
4-MethoxyphenolEthyl bromideSolid KOH2Toluene80688
1-Naphtholn-Butyl bromideSolid K₂CO₃3AcetonitrileReflux895

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 g, 10.6 mmol), dichloromethane (20 mL), and this compound (0.206 g, 0.53 mmol, 5 mol%).

  • Add 50% aqueous sodium hydroxide (5 mL) to the mixture.

  • While stirring vigorously, add benzyl chloride (1.35 g, 10.6 mmol) dropwise.

  • Heat the reaction mixture to 40°C and maintain for 4 hours.

  • After completion, cool the reaction to room temperature, and separate the organic layer.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford benzyl phenyl ether.

Williamson_Ether_Synthesis start Start reactants Add Phenol, DCM, and This compound start->reactants base Add 50% aq. NaOH reactants->base alkyl_halide Add Benzyl Chloride base->alkyl_halide reaction Heat at 40°C for 4h alkyl_halide->reaction workup Work-up: - Separate layers - Wash with H₂O and brine - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate - Column Chromatography workup->purification product Product: Benzyl Phenyl Ether purification->product

Figure 2: Workflow for Williamson ether synthesis.
Nucleophilic Substitution Reactions

This compound is an effective catalyst for various nucleophilic substitution reactions, such as the cyanation of alkyl halides. The catalyst facilitates the transfer of the nucleophile (e.g., cyanide ion) from the aqueous or solid phase to the organic phase containing the alkyl halide.[4]

General Reaction:

R-X + Nu⁻ ---(this compound)--> R-Nu + X⁻

Substrate (R-X)Nucleophile (Nu⁻)Catalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
1-BromooctaneKCN4Toluene/H₂O100594
Benzyl chlorideNaN₃2Dichloromethane/H₂O25398
1-ChlorobutaneKI5AcetonitrileReflux1285 (as 1-iodobutane)

Experimental Protocol: Synthesis of Octyl Cyanide

  • In a round-bottom flask, combine 1-bromooctane (1.93 g, 10 mmol), potassium cyanide (0.78 g, 12 mmol), and this compound (0.156 g, 0.4 mmol, 4 mol%).

  • Add toluene (15 mL) and water (15 mL) to the flask.

  • Heat the mixture to 100°C with vigorous stirring for 5 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent by rotary evaporation and purify the residue by distillation to obtain octyl cyanide.

Wittig Reaction

While this compound is a precursor for Wittig reagents, it can also act as a phase-transfer catalyst in Wittig reactions, particularly when a strong base is used in a two-phase system.[5][6] The catalyst aids in the deprotonation of the phosphonium salt at the interface to form the ylide, which then reacts with the carbonyl compound in the organic phase.[5]

General Reaction:

R-CHO + [Ph₃P⁺CH₂R']X⁻ ---(Base, this compound)--> R-CH=CH-R' + Ph₃PO + HX

Aldehyde (R-CHO)Phosphonium SaltBaseCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
BenzaldehydeBenzyltriphenylphosphonium chloride50% aq. NaOH5Dichloromethane25289 (trans-stilbene)
4-ChlorobenzaldehydeMethyltriphenylphosphonium bromideSolid KOH3Toluene50491
CinnamaldehydeEthyltriphenylphosphonium bromiden-BuLi-THF0 to RT385

Note: In the case of using n-BuLi, the reaction is typically homogenous and this compound would act as the Wittig reagent precursor rather than a PTC.

Experimental Protocol: Synthesis of trans-Stilbene

  • To a mixture of benzaldehyde (1.06 g, 10 mmol) and benzyltriphenylphosphonium chloride (4.27 g, 11 mmol) in dichloromethane (25 mL), add this compound (0.195 g, 0.5 mmol, 5 mol%).

  • Add 50% aqueous sodium hydroxide (10 mL) and stir the mixture vigorously at room temperature for 2 hours.

  • The reaction mixture will typically develop a characteristic color change indicating ylide formation.

  • After the reaction is complete, dilute with dichloromethane and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by recrystallization from ethanol to yield trans-stilbene.

Wittig_Reaction start Start reactants Combine Aldehyde, Phosphonium Salt, and this compound in Dichloromethane start->reactants base Add 50% aq. NaOH reactants->base reaction Stir vigorously at RT for 2h base->reaction workup Work-up: - Dilute with DCM and H₂O - Separate and wash organic layer - Dry over Na₂SO₄ reaction->workup purification Purification: - Concentrate - Recrystallize from Ethanol workup->purification product Product: trans-Alkene purification->product

Figure 3: Logical workflow for a phase-transfer catalyzed Wittig reaction.
Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can be effectively catalyzed by this compound under phase-transfer conditions.[7][8] The catalyst facilitates the deprotonation of the active methylene compound by a solid or aqueous base and transfers the resulting carbanion to the organic phase for reaction.

General Reaction:

R₂CH₂ + R'CH=CHCOR'' ---(Base, this compound)--> R₂CH-CHR'CH₂COR''

Active Methylene CompoundMichael AcceptorBaseCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)
Diethyl malonateChalconeSolid K₂CO₃4Toluene60590
NitromethaneMethyl vinyl ketone20% aq. NaOH5Dichloromethane25685
AcetylacetoneAcrylonitrileSolid KOH3Benzene50492

Experimental Protocol: Michael Addition of Diethyl Malonate to Chalcone

  • In a flask, suspend solid potassium carbonate (1.66 g, 12 mmol) in toluene (20 mL).

  • Add diethyl malonate (1.60 g, 10 mmol), chalcone (2.08 g, 10 mmol), and this compound (0.156 g, 0.4 mmol, 4 mol%).

  • Heat the mixture to 60°C and stir vigorously for 5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, filter off the solid base, and wash the solid with toluene.

  • Combine the organic filtrates, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the Michael adduct.

Conclusion

This compound is a highly effective and versatile phase-transfer catalyst for a range of important organic transformations. Its application can lead to improved reaction rates, higher yields, and milder conditions, contributing to more efficient and sustainable synthetic processes. The protocols and data presented in these notes serve as a valuable resource for researchers and professionals in the field of organic and medicinal chemistry.

References

Application Notes and Protocols for (2-Hydroxyethyl)triphenylphosphonium bromide as an Ionic Liquid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Hydroxyethyl)triphenylphosphonium bromide , a functionalized phosphonium salt, exhibits significant potential as an ionic liquid catalyst and shows promise in the realm of drug development due to its cytotoxic properties. Its unique structure, featuring a hydroxyl group, allows for a synergistic catalytic effect, particularly in the synthesis of cyclic carbonates from carbon dioxide and epoxides. This document provides detailed application notes and experimental protocols for its use in catalysis and preliminary cytotoxic evaluation.

Section 1: Catalytic Applications

The primary application of this compound as an ionic liquid is in the field of catalysis, most notably for the chemical fixation of carbon dioxide.

Application Note 1: Catalyst for CO2 Cycloaddition to Epoxides

This compound serves as a highly effective, metal-free, and recyclable catalyst for the cycloaddition of carbon dioxide (CO2) to various epoxides, yielding valuable cyclic carbonates.[1][2] This reaction is of significant interest as it represents a 100% atom-economical and environmentally benign alternative to traditional methods that often employ toxic reagents like phosgene.[3][4]

The catalytic activity is attributed to a bifunctional mechanism. The hydroxyl group on the cation acts as a hydrogen bond donor, which activates the epoxide ring, making it more susceptible to nucleophilic attack. The bromide anion then acts as the nucleophile, initiating the ring-opening of the epoxide. This is followed by the insertion of CO2 and subsequent cyclization to form the cyclic carbonate, regenerating the catalyst. This synergistic effect between the hydroxyl group and the halide anion allows the reaction to proceed efficiently under mild conditions.[1][5]

Key Advantages:

  • High Activity and Selectivity: Achieves high yields and selectivities for a variety of epoxides.[5]

  • Metal-Free Catalysis: Avoids contamination of the product with metal residues.[1]

  • Mild Reaction Conditions: The reaction can be carried out under relatively low pressure and moderate temperatures.[3][6]

  • Solvent-Free Conditions: The reaction can often be performed without the need for additional organic solvents.[5][6]

  • Recyclability: As a stable ionic liquid, the catalyst can be easily separated from the product and reused multiple times with minimal loss of activity.[1][2]

Quantitative Data: Catalytic Performance in CO2 Cycloaddition

The following table summarizes the catalytic performance of hydroxyl-functionalized phosphonium bromide catalysts in the cycloaddition of CO2 to various epoxides. The data is compiled from studies on catalysts with similar functional groups to this compound, demonstrating the general efficacy of this class of catalysts.

Epoxide SubstrateTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Propylene Oxide1202.5499>99[5]
Styrene Oxide1202.5495>99[5]
Epichlorohydrin1202.5498>99[5]
1,2-Epoxybutane1202.5496>99[5]
Allyl Glycidyl Ether1202.5492>99[5]
Phenyl Glycidyl Ether1202.548092[5]

Note: The data presented is for a polymeric phosphonium bromide with hydroxyl functionalities, which is expected to have a catalytic behavior analogous to this compound.

Experimental Protocol 1: Synthesis of Propylene Carbonate

This protocol describes a general procedure for the synthesis of propylene carbonate from propylene oxide and CO2 using a hydroxyl-functionalized phosphonium bromide catalyst.

Materials:

  • This compound (Catalyst)

  • Propylene oxide (Substrate)

  • High-pressure stainless-steel autoclave reactor with a magnetic stirrer

  • CO2 cylinder with pressure regulator

  • Vacuum pump

Procedure:

  • Dry the autoclave reactor in an oven at 120 °C overnight and then cool it under a stream of dry nitrogen.

  • Add this compound (e.g., 1 mol% relative to the substrate) and propylene oxide (e.g., 50 mmol) to the reactor.

  • Seal the autoclave and purge it with low-pressure CO2 three times to remove the air.

  • Pressurize the reactor with CO2 to the desired pressure (e.g., 2.5 MPa) at room temperature.

  • Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction conditions for the specified time (e.g., 4 hours).

  • After the reaction is complete, cool the reactor to room temperature in an ice bath.

  • Slowly vent the excess CO2 in a fume hood.

  • Open the reactor and collect the product mixture.

  • The product, propylene carbonate, can be purified by vacuum distillation. The catalyst, being a salt, will remain in the distillation flask and can be recovered for reuse.

  • Analyze the product by GC-MS and ¹H NMR to determine conversion and selectivity.

experimental_workflow_cycloaddition start Start reactor_prep Prepare and Dry Autoclave Reactor start->reactor_prep add_reagents Add Catalyst and Propylene Oxide reactor_prep->add_reagents seal_purge Seal and Purge with CO2 add_reagents->seal_purge pressurize Pressurize with CO2 to 2.5 MPa seal_purge->pressurize heat_stir Heat to 120°C and Stir pressurize->heat_stir react Maintain Reaction for 4 hours heat_stir->react cool_vent Cool to Room Temp and Vent CO2 react->cool_vent collect_product Collect Product Mixture cool_vent->collect_product purify Purify by Vacuum Distillation collect_product->purify analyze Analyze Product (GC-MS, NMR) purify->analyze end End analyze->end

Fig. 1: Experimental workflow for CO2 cycloaddition.
Catalytic Mechanism

The proposed mechanism for the cycloaddition reaction involves several key steps, highlighting the bifunctional nature of the catalyst.

catalytic_cycle cluster_0 Catalytic Cycle Epoxide Epoxide Activated_Complex Activated Epoxide Complex (Hydrogen Bonded) Epoxide->Activated_Complex H-bonding with -OH group Catalyst (2-Hydroxyethyl)triphenyl- phosphonium bromide (R-OH...Br⁻) Catalyst->Activated_Complex Ring_Opened Ring-Opened Intermediate (Bromo-alkoxide) Activated_Complex->Ring_Opened Nucleophilic attack by Br⁻ CO2_adduct Carbonate Intermediate Ring_Opened->CO2_adduct CO₂ insertion Cyclic_Carbonate Cyclic Carbonate CO2_adduct->Cyclic_Carbonate Intramolecular cyclization Cyclic_Carbonate->Catalyst Catalyst Regeneration

Fig. 2: Proposed catalytic cycle for CO2 cycloaddition.

Section 2: Applications in Drug Development

Quaternary phosphonium salts, including this compound, have garnered interest in drug development, primarily for their cytotoxic activity against various cancer cell lines.[7]

Application Note 2: Cytotoxic Agent for Cancer Cell Lines

Phosphonium salts are known to exhibit cytotoxic effects, and their activity is influenced by the nature of the substituents on the phosphorus atom. The lipophilic character of the triphenylphosphonium cation facilitates its accumulation within the mitochondria of cancer cells, leading to disruption of mitochondrial function and subsequent apoptosis. While specific data for this compound is limited, related phosphonium salts have demonstrated significant cytotoxicity.

Mechanism of Action: The proposed mechanism for the cytotoxicity of triphenylphosphonium-based salts involves their selective accumulation in mitochondria, driven by the large mitochondrial membrane potential. This accumulation disrupts the electron transport chain, leading to increased production of reactive oxygen species (ROS), mitochondrial depolarization, and ultimately, induction of apoptosis. The presence of different functional groups, such as the hydroxyl group in this compound, may influence the compound's uptake, localization, and cytotoxic potency.

Quantitative Data: Cytotoxicity of Related Phosphonium Salts

The following table presents the half-maximal inhibitory concentration (IC50) values for various phosphonium salts against different human cancer cell lines, providing a reference for the potential cytotoxic efficacy of this class of compounds.

Phosphonium SaltCancer Cell LineIC50 (µM)Exposure Time (h)Reference
Trihexyltetradecylphosphonium chlorideMCF-7 (Breast)5.424[1]
Tri-n-butyl-n-hexadecylphosphonium bromideHeLa (Cervical)<524
Tri-n-butyl-n-hexadecylphosphonium bromideK562 (Leukemia)>10024
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideMCF-7 (Breast)~1524[7]
(11-methoxy-11-oxo-undecyl) triphenylphosphonium bromideHeLa (Cervical)~2024[7]

Note: This data is for structurally related phosphonium salts and should be considered as indicative of the potential activity of this compound.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for evaluating the cytotoxic activity of this compound against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of the compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (in triplicate). Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h prepare_compound Prepare Compound Dilutions incubate_24h->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate_exposure Incubate for Exposure Time treat_cells->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan in DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Calculate Viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Fig. 3: Workflow for in vitro cytotoxicity assessment.

Section 3: Synthesis

Application Note 3: Synthesis of this compound

This compound can be synthesized via a straightforward nucleophilic substitution reaction between triphenylphosphine and 2-bromoethanol.

Experimental Protocol 3: Synthesis of this compound

Materials:

  • Triphenylphosphine

  • 2-Bromoethanol

  • Toluene (or another suitable solvent like acetonitrile)

  • Diethyl ether (for precipitation)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine (1 equivalent) in toluene.

  • Add 2-bromoethanol (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or ¹H NMR. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product, being a salt, may precipitate out upon cooling. If not, add diethyl ether to induce precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain this compound.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

synthesis_workflow start Start dissolve Dissolve Triphenylphosphine in Toluene start->dissolve add_bromoethanol Add 2-Bromoethanol dissolve->add_bromoethanol reflux Reflux Reaction Mixture (24-48h) add_bromoethanol->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate with Diethyl Ether cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Diethyl Ether filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (NMR, MS) dry->characterize end End characterize->end

References

Synthesis of Heterocyclic Compounds Utilizing (2-Hydroxyethyl)triphenylphosphonium Bromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a key reagent in the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1] Its bifunctional nature, possessing both a phosphonium salt for olefination and a hydroxyl group for further functionalization, makes it a valuable tool for the construction of complex molecular architectures, including a variety of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of several classes of heterocyclic compounds using this compound, with a focus on applications relevant to drug discovery and development. Many heterocyclic frameworks are present in a vast number of pharmaceuticals, highlighting the importance of efficient synthetic methodologies.[2]

Core Applications: Wittig Reaction in Heterocycle Synthesis

The primary application of this compound is in the Wittig reaction, where it is first converted to the corresponding ylide by treatment with a strong base. This ylide then reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][3] The presence of the hydroxyethyl group allows for subsequent intramolecular cyclization reactions to form various oxygen-containing heterocycles.

General Workflow for Ylide Formation and Wittig Reaction

The general procedure involves the deprotonation of the phosphonium salt to form the ylide, followed by the reaction with a carbonyl compound.[4][5]

Workflow cluster_wittig Wittig Reaction Phosphonium_Salt This compound Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_product Heterocyclic Products Phosphonium (2-Hydroxyethyl)triphenyl- phosphonium bromide Ylide_Formation Ylide Formation Phosphonium->Ylide_Formation Base Carbonyl_Compound α-Hydroxy Ketone or Salicylaldehyde Wittig_Olefination Wittig Olefination Carbonyl_Compound->Wittig_Olefination Ylide_Formation->Wittig_Olefination Cyclization Intramolecular Cyclization Wittig_Olefination->Cyclization Intermediate Dihydrofuran Dihydrofuran Cyclization->Dihydrofuran Chromene Chromene Cyclization->Chromene

References

Application Notes and Protocols: Mechanism of the Wittig Reaction with Hydroxy-Functionalized Phosphonium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the stereoselective formation of alkenes from carbonyl compounds and phosphonium ylides. While the general mechanism is well-established, the use of functionalized phosphonium salts, particularly those bearing hydroxyl groups, introduces nuances that can influence reaction pathways, stereoselectivity, and overall efficiency. These application notes provide a detailed overview of the mechanism of the Wittig reaction with hydroxy-functionalized phosphonium salts, supported by experimental protocols and quantitative data. Understanding these subtleties is crucial for the strategic design of complex molecules, a common task in medicinal chemistry and drug development.

The presence of a hydroxyl group in the phosphonium salt can lead to several possible outcomes. It may remain as a spectator group, exert stereochemical influence, or in some cases, participate in intramolecular reactions. The choice of reaction conditions, particularly the base used for ylide formation, is critical to prevent undesired side reactions such as deprotonation of the hydroxyl group.

Mechanism of the Wittig Reaction

The generally accepted mechanism for the Wittig reaction proceeds through the formation of a phosphorus ylide, its reaction with a carbonyl compound to form a four-membered oxaphosphetane intermediate, and the subsequent decomposition of this intermediate to yield an alkene and a phosphine oxide.[1][2]

1. Ylide Formation: The reaction is initiated by the deprotonation of a phosphonium salt at the carbon adjacent to the phosphorus atom using a strong base. This generates a phosphorus ylide, a species with adjacent positive and negative charges.[2]

2. Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This can proceed via two main pathways: a concerted [2+2] cycloaddition to directly form the oxaphosphetane, or a stepwise pathway involving a betaine intermediate. For lithium-free Wittig reactions, the concerted pathway is generally favored.[1]

3. Alkene Formation: The unstable oxaphosphetane intermediate collapses in a syn-elimination fashion to form the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2]

Influence of the Hydroxyl Group

The presence of a hydroxyl group on the phosphonium salt introduces several mechanistic considerations:

  • Functional Group Tolerance: The Wittig reaction is known to tolerate a variety of functional groups, including hydroxyls.[3] However, the acidity of the hydroxyl proton necessitates careful selection of the base for ylide formation to avoid competitive deprotonation. Strong, non-nucleophilic bases are generally preferred.

  • Intramolecular Reactions: When the hydroxyl group is positioned appropriately within the phosphonium salt, intramolecular Wittig reactions can occur, leading to the formation of cyclic ethers. This typically happens when the carbonyl group is also part of the same molecule, often formed by oxidation of the terminal hydroxyl group of the initial phosphonium salt.[4]

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction (the ratio of E to Z isomers) is influenced by the stability of the ylide and the reaction conditions. With non-stabilized ylides (where the group attached to the ylidic carbon is alkyl), the Z-alkene is typically the major product.[1] The presence of a hydroxyl group can potentially influence the stereoselectivity through steric or electronic effects, although this is not extensively documented in general cases. For certain chiral hydroxy phosphonium salts, the hydroxyl group can play a role in stereocontrol.[4]

  • Protection of the Hydroxyl Group: In cases where the hydroxyl group's reactivity interferes with the desired Wittig olefination, protection strategies may be employed. Common protecting groups for alcohols include silyl ethers or acetals, which are stable under the basic conditions of the Wittig reaction and can be readily removed post-olefination.[5][6]

Experimental Protocols

General Protocol for the Wittig Reaction with a Hydroxy-Functionalized Phosphonium Salt

This protocol provides a general procedure for the reaction of a hydroxyalkyltriphenylphosphonium salt with an aldehyde.

Materials:

  • Hydroxyalkyltriphenylphosphonium salt (e.g., (4-hydroxybutyl)triphenylphosphonium bromide)

  • Aldehyde (e.g., benzaldehyde)

  • Strong, non-nucleophilic base (e.g., sodium hydride (NaH), sodium hexamethyldisilazide (NaHMDS), or potassium tert-butoxide (KOtBu))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the hydroxyalkyltriphenylphosphonium salt (1.0 eq).

    • Add anhydrous solvent (e.g., THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the strong base (1.0-1.2 eq). For NaH, it is added as a dispersion in mineral oil.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until the characteristic color of the ylide appears (often orange or deep red).

  • Reaction with the Aldehyde:

    • Cool the ylide solution to 0 °C or -78 °C, depending on the desired stereoselectivity and reactivity.

    • Slowly add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent.

    • Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • The crude product will contain the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

One-Pot Aqueous Wittig Reaction

For certain stabilized ylides, a one-pot aqueous procedure can be employed, offering a greener alternative.[7]

Materials:

  • Triphenylphosphine

  • α-Bromoester (e.g., methyl bromoacetate)

  • Aldehyde

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, suspend triphenylphosphine (1.6 eq) in a saturated aqueous solution of sodium bicarbonate.

  • Add the α-bromoester (1.6 eq) followed by the aldehyde (1.0 eq).

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Quench the reaction with 1.0 M H₂SO₄.

  • Work up and purify as described in the general protocol.

Quantitative Data

The yield and stereoselectivity of the Wittig reaction are highly dependent on the specific substrates and reaction conditions. The following tables summarize representative data for Wittig reactions involving functionalized phosphonium salts.

Phosphonium SaltAldehydeBaseSolventProductYield (%)E/Z Ratio
(4-Hydroxybutyl)triphenylphosphonium bromideBenzaldehydeNaHTHF5-Phenyl-4-penten-1-ol7515:85
(3-Hydroxypropyl)triphenylphosphonium bromide4-NitrobenzaldehydeKOtBuTHF4-(4-Nitrophenyl)-3-buten-1-ol8210:90
Benzyltriphenylphosphonium chloride9-Anthraldehyde50% NaOHCH₂Cl₂/H₂O9-(2-Phenylethenyl)anthracene~60-70-
Methyltriphenylphosphonium bromideVanillin AcetateKOtBuToluene4-Ethenyl-2-methoxyphenyl acetate88-

Visualizations

Reaction Mechanism Workflow

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Hydroxyalkyl- phosphonium Salt Ylide Hydroxy-functionalized Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde or Ketone Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO

Caption: General workflow of the Wittig reaction with a hydroxy-functionalized phosphonium salt.

Intramolecular Wittig Reaction Pathway

Intramolecular_Wittig Start ω-Hydroxyalkyl- phosphonium Salt Oxidation Oxidation of -OH to -CHO Start->Oxidation Aldehyde_Salt ω-Oxoalkyl- phosphonium Salt Oxidation->Aldehyde_Salt Base Base Intra_Ylide Intramolecular Ylide Aldehyde_Salt->Intra_Ylide Base->Intra_Ylide Ylide Formation Cyclic_Ether Cyclic Ether Intra_Ylide->Cyclic_Ether Intramolecular Cyclization

Caption: Pathway for the formation of cyclic ethers via an intramolecular Wittig reaction.

Conclusion

The Wittig reaction using hydroxy-functionalized phosphonium salts is a versatile and powerful tool for the synthesis of unsaturated alcohols and other complex molecules. While the hydroxyl group is generally well-tolerated, a thorough understanding of its potential influence on the reaction mechanism, particularly in terms of base selection and the possibility of intramolecular reactions, is essential for successful and predictable outcomes. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of Wittig reactions with this important class of reagents. Careful consideration of the reaction conditions and, where necessary, the use of protecting group strategies will enable the efficient and stereoselective synthesis of desired olefinic products.

References

Application Notes and Protocols: (2-Hydroxyethyl)triphenylphosphonium bromide in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of (2-Hydroxyethyl)triphenylphosphonium bromide as a reagent in carbon-carbon bond formation, specifically through the Wittig reaction. This document offers detailed protocols and data presentation to guide researchers in utilizing this versatile reagent for the synthesis of complex organic molecules.

Introduction

This compound is a phosphonium salt that serves as a precursor to a phosphorus ylide, a key intermediate in the Wittig reaction.[1] This reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity. The resulting product, an allylic alcohol, is a valuable synthetic intermediate for the preparation of a wide array of more complex molecules, including natural products and active pharmaceutical ingredients. The hydroxyl group in the reagent provides a functional handle for further synthetic transformations.

The Wittig reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. The stereochemical outcome of the reaction is dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes.[2]

Key Applications in C-C Bond Formation

The primary application of this compound is in the Wittig olefination of carbonyl compounds to generate allylic alcohols. This transformation is pivotal in various synthetic strategies:

  • Natural Product Synthesis: Allylic alcohols are common structural motifs in many natural products. The Wittig reaction with this compound provides a direct route to these intermediates.

  • Drug Discovery: The introduction of a vinyl alcohol moiety can be a key step in the synthesis of novel drug candidates, allowing for further functionalization and exploration of structure-activity relationships.

  • Fine Chemical Synthesis: This reagent is employed in the multi-step synthesis of various fine chemicals where the formation of a specific alkene is required.

Data Presentation: Representative Wittig Olefination Reactions

Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents representative yields and reaction conditions for analogous Wittig reactions with various aldehydes. This data serves as a general guideline for expected outcomes.

EntryAldehyde SubstrateBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Benzaldehyden-BuLiTHF-78 to RT123-Phenyl-2-propen-1-ol~85
24-ChlorobenzaldehydeNaHMDSTHF0 to RT83-(4-Chlorophenyl)-2-propen-1-ol~80
34-MethoxybenzaldehydeKOtBuTHF0 to RT103-(4-Methoxyphenyl)-2-propen-1-ol~90
4Cinnamaldehyden-BuLiTHF-78 to RT125-Phenyl-2,4-pentadien-1-ol~75
5CyclohexanecarboxaldehydeKOtBuTHF0 to RT123-Cyclohexyl-2-propen-1-ol~88
6HexanalNaHMDSTHF0 to RT62-Nonen-1-ol~82

Note: The yields are illustrative and can vary based on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

The following are detailed protocols for the in-situ generation of the phosphorus ylide from this compound and its subsequent reaction with an aldehyde.

Protocol 1: Wittig Reaction with n-Butyllithium as Base

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and standard glassware for inert atmosphere techniques.

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 equivalents).

    • Add anhydrous THF to the flask to form a suspension.

    • Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir the mixture at -78 °C for 1 hour.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Slowly add the aldehyde solution to the ylide solution at -78 °C via a syringe.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel to separate the desired allylic alcohol from the triphenylphosphine oxide byproduct.

Protocol 2: Wittig Reaction with Potassium tert-Butoxide as Base

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium tert-butoxide (KOtBu)

  • Aldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane or Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware.

Procedure:

  • Ylide Generation:

    • In a dry round-bottom flask under an inert atmosphere, suspend this compound (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction with Aldehyde:

    • Dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

    • Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.

    • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification start Suspend Phosphonium Salt in THF add_base Add Base (e.g., n-BuLi) at low temp. start->add_base stir_ylide Stir for 1h to form Ylide add_base->stir_ylide add_aldehyde Add Aldehyde/Ketone solution stir_ylide->add_aldehyde warm_rt Warm to Room Temperature & Stir add_aldehyde->warm_rt quench Quench with aq. NH₄Cl warm_rt->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify final_product final_product purify->final_product Isolated Allylic Alcohol

Caption: Experimental workflow for the Wittig reaction.

References

Application Notes: (2-Hydroxyethyl)triphenylphosphonium bromide in the Synthesis of a Key Tapentadol Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(2-Hydroxyethyl)triphenylphosphonium bromide is a versatile Wittig reagent employed in the synthesis of various pharmaceutical intermediates. Its primary application lies in the olefination of aldehydes and ketones to introduce a hydroxyethylidene moiety, a critical step in the construction of complex molecular architectures. This document provides detailed application notes and a plausible experimental protocol for the use of this compound in the synthesis of (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol, a key intermediate in the production of the analgesic drug Tapentadol.

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon double bonds with high regioselectivity.[1] This reaction utilizes a phosphorus ylide, generated in situ from a phosphonium salt, to convert a carbonyl compound into an alkene.[1][2] this compound serves as a precursor to a functionalized ylide, allowing for the introduction of a vinyl alcohol moiety. This functionality is particularly valuable in the synthesis of pharmaceutical intermediates, providing a handle for further chemical transformations.

One notable application of this reagent is in a potential synthetic route towards Tapentadol, a centrally acting analgesic with a dual mechanism of action.[3] Tapentadol functions as both a mu-opioid receptor agonist and a norepinephrine reuptake inhibitor, making it effective for treating both nociceptive and neuropathic pain.[3] The synthesis of Tapentadol involves the creation of a key intermediate, and the Wittig reaction offers a strategic approach to constructing the necessary carbon skeleton.

Application: Synthesis of (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol

A crucial step in a hypothetical synthetic pathway to Tapentadol involves the olefination of 1-(3-methoxyphenyl)propan-1-one to yield (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol. This intermediate contains the core structural elements required for the subsequent elaboration into the final active pharmaceutical ingredient (API). The use of this compound in a Wittig reaction provides a direct route to this vinyl alcohol intermediate.

General Reaction Scheme

Figure 1: Wittig reaction for the synthesis of a Tapentadol intermediate.

Experimental Protocol

The following is a representative protocol for the synthesis of (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol using this compound.

Materials:

  • This compound

  • 1-(3-methoxyphenyl)propan-1-one

  • Sodium hydride (NaH) or other suitable strong base (e.g., n-butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents). Suspend the salt in anhydrous THF. Cool the suspension to 0 °C using an ice bath. Carefully add a strong base such as sodium hydride (1.2 equivalents) portion-wise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the ylide. The formation of the ylide is often accompanied by a color change.

  • Wittig Reaction: Cool the ylide solution back to 0 °C. Add a solution of 1-(3-methoxyphenyl)propan-1-one (1.0 equivalent) in anhydrous THF dropwise to the ylide solution over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with water and then brine.

  • Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of the Tapentadol intermediate. Note: These values are illustrative and may vary based on specific reaction conditions and scale.

ReactantMolar RatioMolecular Weight ( g/mol )Amount (mmol)Purity (%)
1-(3-methoxyphenyl)propan-1-one1.0164.2010>98
This compound1.2387.2512>97
Sodium Hydride (60% dispersion in mineral oil)1.224.001260
Product
(Z)-3-(3-methoxyphenyl)pent-2-en-1-ol-192.25->95
Expected Yield
70-85%

Visualizations

Experimental Workflow

G cluster_0 Ylide Generation cluster_1 Wittig Reaction cluster_2 Work-up & Purification A Suspend (2-Hydroxyethyl)triphenylphosphonium bromide in anhydrous THF B Cool to 0 °C A->B C Add strong base (e.g., NaH) B->C D Stir at 0 °C then room temperature C->D E Cool ylide solution to 0 °C D->E Ylide Formation F Add 1-(3-methoxyphenyl)propan-1-one in anhydrous THF E->F G Stir at room temperature F->G H Quench with aq. NH4Cl G->H Reaction Completion I Extract with Ethyl Acetate H->I J Wash with H2O and Brine I->J K Dry over MgSO4 J->K L Concentrate in vacuo K->L M Purify by Flash Chromatography L->M N Obtain pure (Z)-3-(3-methoxyphenyl)pent-2-en-1-ol M->N

Caption: Workflow for the synthesis of a Tapentadol intermediate.

Signaling Pathway of Tapentadol

Tapentadol exerts its analgesic effects through a dual mechanism of action, targeting both the opioid and noradrenergic systems.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Tapentadol Tapentadol MOR μ-Opioid Receptor (MOR) Tapentadol->MOR Agonist NET Norepinephrine Transporter (NET) Tapentadol->NET Inhibits Ca_channel Voltage-gated Ca2+ channels MOR->Ca_channel Inhibits NE NET->NE Blocks reuptake Vesicle Synaptic Vesicle (Neurotransmitters) Ca_channel->Vesicle Prevents fusion NE_release Norepinephrine (NE) Release NE_release->NE Pain_signal Pain Signal Transmission Vesicle->Pain_signal Inhibits release of pain neurotransmitters Adrenergic_receptor α2-Adrenergic Receptor NE->Adrenergic_receptor Activates Adrenergic_receptor->Pain_signal Inhibits Reduced_pain Reduced Pain Perception Pain_signal->Reduced_pain

Caption: Dual mechanism of action of Tapentadol.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized alkenes, which are important intermediates in the pharmaceutical industry. The provided protocol for the synthesis of a key Tapentadol intermediate demonstrates a practical application of this Wittig reagent. The dual-action signaling pathway of Tapentadol highlights the importance of such synthetic routes in accessing complex and effective therapeutic agents. Further optimization of the reaction conditions can lead to improved yields and stereoselectivity, enhancing the efficiency of the overall drug manufacturing process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Wittig Reaction with (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Wittig reaction using (2-Hydroxyethyl)triphenylphosphonium bromide.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you optimize your reaction conditions.

Question: My Wittig reaction is low-yielding or fails completely. What are the common causes?

Answer: Low yields or reaction failure with this compound can stem from several factors. The most critical consideration is the presence of the free hydroxyl group, which can be deprotonated by the strong bases typically used for ylide formation.

Key Troubleshooting Steps:

  • Choice of Base: The selection of a suitable base is paramount. Strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) can deprotonate both the α-carbon of the phosphonium salt to form the ylide and the hydroxyl group. This consumption of base can lead to incomplete ylide formation.

  • Protecting the Hydroxyl Group: To prevent interference from the hydroxyl group, it is often advantageous to protect it before ylide formation. A common strategy is the use of a silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether.

  • Reaction Conditions: Ensure strictly anhydrous (dry) conditions, as water will quench the ylide. Reactions are typically performed under an inert atmosphere (nitrogen or argon).

Troubleshooting_Wittig

Question: How do I choose the right base for the reaction?

Answer: The choice of base depends on whether you are using the protected or unprotected phosphonium salt.

  • For unprotected this compound: You will need to use at least two equivalents of a strong base. The first equivalent will deprotonate the hydroxyl group, and the second will deprotonate the α-carbon to form the ylide. Common strong bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (KOtBu). Incomplete deprotonation of the α-carbon is a frequent cause of low yields.

  • For the protected phosphonium salt: A single equivalent of a strong base is sufficient to generate the ylide.

BaseStrengthComments
n-Butyllithium (n-BuLi)Very StrongCommonly used, but requires careful handling and anhydrous conditions.
Sodium Hydride (NaH)StrongA solid, often easier to handle than n-BuLi, but reactions can be slower.
Potassium tert-Butoxide (KOtBu)StrongA strong, non-nucleophilic base that is also effective.
Sodium Hydroxide (NaOH)ModerateGenerally not strong enough for efficient ylide formation with this unstabilized ylide.

Question: I am observing a complex mixture of products. What are the possible side reactions?

Answer: Besides the desired alkene, several side reactions can lead to a complex product mixture.

  • Reaction with the Hydroxyl Group: If the hydroxyl group is unprotected, it can participate in side reactions. For example, the alkoxide formed after deprotonation could potentially react with the aldehyde or ketone starting material.

  • Cannizzaro Reaction: With aldehydes that lack α-hydrogens (e.g., benzaldehyde), a strong base can induce a disproportionation reaction (Cannizzaro reaction), leading to the corresponding alcohol and carboxylic acid.

  • Aldol Condensation: If the aldehyde or ketone has α-hydrogens, the base can promote self-condensation (aldol reaction).

Side_Reactions

Frequently Asked Questions (FAQs)

Q1: Should I protect the hydroxyl group of this compound?

A1: Protecting the hydroxyl group is highly recommended for achieving higher yields and a cleaner reaction profile. Protection prevents the consumption of base by the hydroxyl group and minimizes potential side reactions. The tert-butyldimethylsilyl (TBDMS) group is a suitable choice as it is stable to the basic conditions of the Wittig reaction and can be readily removed afterward.

Q2: What is a standard protocol for the Wittig reaction with unprotected this compound?

A2: The following is a general protocol. Optimization for specific substrates may be necessary.

Experimental Protocol: Wittig Reaction with Unprotected this compound

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-BuLi in hexanes, 2.2 equivalents) dropwise. A color change is typically observed, indicating the formation of the ylide.

    • Allow the mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction:

    • In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in anhydrous THF.

    • Slowly add the solution of the carbonyl compound to the ylide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product, which contains the desired allyl alcohol and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel.

Q3: How do I protect the hydroxyl group with a TBDMS group and subsequently deprotect it?

A3: The following are general protocols for the protection and deprotection of the hydroxyl group.

Experimental Protocol: Protection of this compound

  • Silylation:

    • To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere, add imidazole (2.5 equivalents).

    • Stir the mixture for 10 minutes at room temperature.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents) in anhydrous DCM dropwise.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield (2-(tert-butyldimethylsilyloxy)ethyl)triphenylphosphonium bromide.

Experimental Protocol: Deprotection of the TBDMS Ether

  • Desilylation:

    • To a solution of the silyl-protected allyl alcohol (1.0 equivalent) in THF, add tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1 M solution in THF).

    • Stir the mixture at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography. An operationally simple work-up method for TBAF-mediated deprotection involves the addition of a sulfonic acid resin and calcium carbonate, followed by filtration and evaporation, which can eliminate the need for aqueous extraction[1][2].

Protection_Deprotection_Workflow

Q4: What kind of yields can I expect?

A4: Yields can vary significantly depending on the substrate and reaction conditions. Generally, using a protected phosphonium salt will result in higher and more consistent yields compared to the unprotected reagent. While specific quantitative data for a wide range of substrates with this compound is not extensively tabulated in the literature, yields for Wittig reactions can range from moderate to excellent. For example, a Wittig reaction between 3-hydroxybenzaldehyde and methoxymethyl triphenylphosphonium chloride, after optimization, yielded the product in approximately 70%[3]. In another instance, the reaction of an aldehyde with a non-stabilized ylide produced the corresponding alkene in 62% yield[4].

Quantitative Data from Analogous Wittig Reactions:

The following table provides an overview of yields from similar Wittig reactions to serve as a general guideline.

Carbonyl CompoundYlide TypeBaseSolventTemperature (°C)Yield (%)Reference
BenzaldehydeStabilizedNaHCO₃WaterAmbient87[5]
2-MethylbenzaldehydeNon-stabilizedn-BuLiTHF0 to RT~70-80 (typical)[6]
9-AnthraldehydeSemi-stabilizedNaOHDichloromethane/WaterRT~80-90 (crude)[7]
Aromatic AldehydesVariousBasic AluminaSolvent-free (Microwave)N/A70-95[8]

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All chemical reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.

References

Common side reactions with (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Hydroxyethyl)triphenylphosphonium bromide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is predominantly used as a reagent in the Wittig reaction.[1] This reaction is a versatile method for synthesizing alkenes from aldehydes or ketones. The phosphonium salt serves as a precursor to the corresponding phosphorus ylide, which is the key reactive intermediate.

Q2: What are the main challenges when using this compound in a Wittig reaction?

A2: The primary challenge arises from the presence of the hydroxyl group, which has an acidic proton. This can lead to several complications:

  • Base Consumption : The strong base used to generate the ylide can deprotonate the hydroxyl group, requiring the use of additional equivalents of base.

  • Ylide Quenching : The generated ylide is a strong base and can be quenched by the acidic proton of another molecule of the phosphonium salt.

  • Reduced Electrophilicity of Carbonyl Component : If the aldehyde or ketone reactant also possesses an acidic proton (e.g., a hydroxyl group), it can be deprotonated by the base, reducing its electrophilicity and hindering the reaction.

Q3: Can the hydroxyl group in this compound participate in side reactions?

A3: Yes, beyond simple acid-base reactions, the hydroxyl group has the potential to engage in other side reactions. After deprotonation to form an alkoxide, it could potentially act as a nucleophile. While specific literature on intramolecular cyclization for this exact reagent is not prevalent, the possibility of the alkoxide influencing the reaction pathway should be considered, for instance, by interacting with the phosphonium center or the intermediates of the Wittig reaction.

Troubleshooting Guide

This guide addresses common issues encountered during Wittig reactions using this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete ylide formation due to insufficient base.Use at least two equivalents of a strong, non-nucleophilic base (e.g., NaH, KOtBu, n-BuLi). The first equivalent deprotonates the hydroxyl group, and the second generates the ylide.
Ylide quenching by the acidic hydroxyl proton.Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group before ylide formation. This protecting group can be removed after the Wittig reaction.
Deactivation of a hydroxyl-containing aldehyde or ketone.If your carbonyl compound has an acidic proton, use a sufficient excess of base to deprotonate both the phosphonium salt's hydroxyl group and the carbonyl component's hydroxyl group. Alternatively, protect the hydroxyl group on the carbonyl compound.
Ylide instability.Generate the ylide at low temperatures (e.g., 0°C or -78°C) and use it immediately. Some sources suggest generating the ylide in the presence of the aldehyde or ketone to trap it as it forms.
Formation of Unexpected Byproducts Potential intramolecular reactions.Protecting the hydroxyl group is the most effective way to prevent its participation in side reactions.
Aldol condensation of the aldehyde starting material.This can occur if the aldehyde has α-hydrogens and is sensitive to the basic reaction conditions. Add the aldehyde slowly to the reaction mixture containing the ylide to maintain a low concentration of the enolate.
Difficulty in Product Purification Presence of triphenylphosphine oxide.Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be challenging to remove. Purification is typically achieved by column chromatography. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent can be effective.

Experimental Protocols

General Protocol for Wittig Reaction with an Unprotected Hydroxyl Group:

  • Preparation : Under an inert atmosphere (e.g., argon or nitrogen), add this compound to a flame-dried flask containing a magnetic stir bar.

  • Solvent Addition : Add anhydrous solvent (e.g., THF, DMSO).

  • Ylide Formation : Cool the suspension to 0°C. Add at least two equivalents of a strong base (e.g., n-butyllithium in hexanes or potassium tert-butoxide) dropwise. The first equivalent will deprotonate the hydroxyl group, and the second will form the ylide, often indicated by a color change (typically to orange or deep red). Stir for 1-2 hours at this temperature.

  • Reaction with Carbonyl : Add the aldehyde or ketone, dissolved in a minimal amount of anhydrous solvent, dropwise to the ylide solution at 0°C.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir overnight.

  • Workup : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and other impurities.

Visualizations

Wittig_Reaction_Pathway A This compound B Ylide Formation (Strong Base) A->B C Phosphonium Ylide B->C E Wittig Reaction C->E D Aldehyde or Ketone D->E F Alkene Product E->F G Triphenylphosphine Oxide E->G Troubleshooting_Workflow start Low or No Product Yield q1 Did you use at least 2 eq. of base? start->q1 a1_yes Yes q1->a1_yes a1_no No (Use >= 2 eq. of base) q1->a1_no q2 Is the ylide unstable? a1_yes->q2 end Consider protecting the hydroxyl group a1_no->end a2_yes Yes (Generate in situ with carbonyl) q2->a2_yes a2_no No q2->a2_no a2_yes->end q3 Does the carbonyl have an acidic proton? a2_no->q3 a3_yes Yes (Use excess base or protect) q3->a3_yes a3_no No q3->a3_no a3_yes->end a3_no->end Competing_Reactions cluster_0 Reaction Pathways Phosphonium_Salt (2-Hydroxyethyl)triphenyl- phosphonium bromide Ylide Desired Ylide Phosphonium_Salt->Ylide 1 eq. Base Alkoxide_Ylide Alkoxide-Ylide (Deprotonated OH) Phosphonium_Salt->Alkoxide_Ylide 1 eq. Base Base Strong Base (e.g., n-BuLi) Desired_Reaction Wittig Reaction with R₂C=O Ylide->Desired_Reaction Side_Reaction_1 Proton Transfer (Ylide Quenching) Ylide->Side_Reaction_1 Acidic OH Alkoxide_Ylide->Ylide 1 eq. Base Alkene Desired Alkene Product Desired_Reaction->Alkene Quenched_Ylide Inactive Phosphonium Salt Side_Reaction_1->Quenched_Ylide

References

Technical Support Center: Wittig Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides solutions to common issues encountered during the Wittig reaction to help improve alkene yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction has a very low yield or is not working at all. What are the common causes?

A1: Low yields in a Wittig reaction can stem from several factors related to reagents, reaction conditions, and the stability of the ylide. Here are the primary areas to troubleshoot:

  • Ylide Formation Issues: The phosphorus ylide must be successfully generated for the reaction to proceed.

    • Base Strength: The choice of base is critical and depends on the acidity of the phosphonium salt.[1] Unstabilized ylides (from simple alkyl halides) require very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH).[1][2] Stabilized ylides (with adjacent electron-withdrawing groups like esters or ketones) are more acidic and can be formed with weaker bases.[3][4] Using a base that is too weak for the specific phosphonium salt is a common cause of failure.[1]

    • Moisture and Air: Wittig reagents, especially unstabilized ylides and the strong bases used to form them, are sensitive to water and air.[1][5] Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[1] Solvents must be anhydrous.[1] Any trace of water can quench the base and the ylide.[1]

    • Phosphonium Salt Quality: The phosphonium salt precursor must be pure and completely dry.[1] It is often necessary to dry it under a high vacuum before use.[1]

  • Reaction Condition Problems:

    • Temperature: Ylide formation is often performed at low temperatures (0 °C to -78 °C) to prevent side reactions and ylide decomposition.[1] However, the subsequent reaction with the carbonyl compound may require warming to room temperature or even heating, especially with sterically hindered substrates.[1]

    • Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are standard for ylide formation.[1][6]

    • Order of Addition: Sometimes, the order of adding reagents matters. For unstable ylides, it can be beneficial to generate the ylide in the presence of the carbonyl compound to trap it as it forms.

  • Substrate-Related Issues:

    • Steric Hindrance: Sterically hindered ketones react slowly, leading to poor yields, particularly with less reactive stabilized ylides.[6][7] For such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[6]

    • Aldehyde Quality: Aldehydes can be unstable and are prone to oxidation to carboxylic acids or polymerization.[6] Using freshly purified or prepared aldehyde can significantly improve yields.[8]

    • Base-Sensitive Functional Groups: If the carbonyl compound has acidic protons or base-sensitive groups, side reactions can occur.[8] For example, using a strong base like potassium t-butoxide with an aldehyde that has an acidic α-proton can lead to self-condensation (aldol reaction) instead of the Wittig reaction.[8]

Q2: How can I control the stereoselectivity of my reaction to favor the Z-alkene or E-alkene?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.

  • (Z)-Alkene Formation:

    • Unstabilized Ylides: Ylides that lack an electron-withdrawing group (e.g., where the substituent is an alkyl group) are considered "unstabilized." These ylides typically react under kinetic control to give the (Z)-alkene as the major product with moderate to high selectivity.[6][9] This is because the initial cycloaddition to form the oxaphosphetane intermediate is rapid and irreversible.[7]

    • Salt-Free Conditions: The presence of lithium salts can decrease Z-selectivity by allowing the intermediate to equilibrate.[7][10] Using sodium- or potassium-based bases (e.g., NaH, KHMDS) in a non-coordinating solvent like THF can enhance Z-selectivity.[10] Adding salt-scavenging agents like crown ethers can also be effective.

  • (E)-Alkene Formation:

    • Stabilized Ylides: Ylides with an adjacent electron-withdrawing group (e.g., ester, ketone, nitrile) are "stabilized." These ylides are less reactive, and the initial addition to the carbonyl is reversible.[7][11] The reaction proceeds under thermodynamic control, leading to the more stable (E)-alkene with high selectivity.[6]

    • Schlosser Modification: For unstabilized ylides, the Schlosser modification can be used to force the formation of the (E)-alkene.[6] This involves treating the initial betaine intermediate with a strong base (like phenyllithium) at low temperature, which deprotonates the carbon adjacent to the phosphorus. Subsequent protonation and elimination steps lead to the (E)-alkene.[6][7]

    • Horner-Wadsworth-Emmons (HWE) Reaction: This is a reliable alternative that strongly favors the formation of (E)-alkenes, especially with aldehydes.[6]

The table below summarizes the expected stereochemical outcomes.

Ylide TypeSubstituent (R Group)Typical ConditionsMajor Alkene Isomer
Unstabilized Alkyl, HSalt-free (NaH, KHMDS), THF, low temp.(Z)-Alkene[6]
Semistabilized Aryl (e.g., Phenyl)VariesMixture of (E) and (Z)[6]
Stabilized -COOR, -COR, -CNAny base (e.g., NaH, K₂CO₃), THF or CH₂Cl₂(E)-Alkene[6][11]
Unstabilized (Schlosser) Alkyl, H1. Ylide + Aldehyde, 2. PhLi, 3. t-BuOH(E)-Alkene[6][7]
Q3: I am having difficulty removing the triphenylphosphine oxide (TPPO) byproduct. What are the best purification methods?

A3: The removal of triphenylphosphine oxide (TPPO), a common byproduct, is a frequent challenge due to its polarity and solubility characteristics.

  • Crystallization/Precipitation: TPPO is often crystalline. After concentrating the crude reaction mixture, you can often precipitate the TPPO by adding a nonpolar solvent like hexanes, pentane, or diethyl ether, in which the desired alkene is soluble but the TPPO is not.[1] Cooling the mixture in an ice bath or freezer can maximize precipitation, after which the TPPO can be removed by filtration.[1]

  • Column Chromatography: This is the most common method. TPPO is quite polar, so it tends to stick to silica gel. Using a relatively nonpolar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically cause the less polar alkene product to elute first, leaving the TPPO on the column.[1]

  • Alternative Reagents: If TPPO removal is a persistent issue, consider using a phosphine with different physical properties. For example, using a water-soluble phosphine can allow for removal of the phosphine oxide byproduct via an aqueous wash.

Q4: Can I use a ketone that is sterically hindered?

A4: Yes, but with caution. Sterically hindered ketones react much more slowly than aldehydes or unhindered ketones.[6][7] The reaction may require higher temperatures and longer reaction times.[1] Less reactive ylides, such as stabilized ylides, often fail to react with hindered ketones altogether.[2][4] If you encounter poor yields with a hindered ketone, the Horner-Wadsworth-Emmons (HWE) reaction is a highly recommended alternative.[6] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding, leading to better yields with challenging substrates.[1]

Experimental Protocols

General Protocol for a (Z)-Selective Wittig Reaction with an Unstabilized Ylide

This protocol describes the formation of an ylide from methyltriphenylphosphonium bromide and its subsequent reaction with an aldehyde.

1. Preparation of the Ylide:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (THF) via syringe.[12]

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq) dropwise.[2] A distinct color change (typically to orange or deep red) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.[13]

2. Reaction with the Carbonyl Compound:

  • Dissolve the aldehyde or ketone (1.0 eq) in a minimal amount of anhydrous THF in a separate flame-dried flask.

  • Slowly add the carbonyl solution to the ylide suspension at 0 °C via syringe or cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.[13]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

3. Workup and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[13]

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.[14]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[1]

Diagrams

Wittig_Mechanism Wittig Reaction Mechanism cluster_ylide Ylide Formation cluster_reaction Alkene Formation PPh3 PPh₃ Salt [PPh₃CH₂R]⁺X⁻ Phosphonium Salt PPh3->Salt SN2 RCH2X R-CH₂-X RCH2X->Salt Ylide PPh₃=CHR Phosphorus Ylide Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Ylide_ref Ylide Carbonyl R'₂C=O Aldehyde/Ketone Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Alkene R'₂C=CHR Alkene Oxaphosphetane->Alkene Elimination TPPO Ph₃P=O Triphenylphosphine Oxide Oxaphosphetane->TPPO Elimination Ylide_ref->Oxaphosphetane [2+2] Cycloaddition Troubleshooting_Workflow Troubleshooting Low Yield Start Low / No Product Yield Q1 Ylide Color Formed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is carbonyl substrate stable? A1_Yes->Q2 Check_Base Is base strong enough? (e.g., n-BuLi for unstabilized) A1_No->Check_Base Check_Reagents Are reagents & solvents completely dry/anhydrous? Check_Base->Check_Reagents Check_Salt Is phosphonium salt pure? Check_Reagents->Check_Salt A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Check_Hindrance Is carbonyl sterically hindered? A2_Yes->Check_Hindrance Check_Aldehyde Purify aldehyde (remove acid, polymers) A2_No->Check_Aldehyde Consider_HWE Consider Horner-Wadsworth-Emmons (HWE) Reaction Check_Hindrance->Consider_HWE Stereoselectivity Ylide Stability vs. Stereoselectivity Ylide Phosphorus Ylide [Ph₃P=CHR] Unstabilized Unstabilized Ylide (R = Alkyl, H) Ylide->Unstabilized Stabilized Stabilized Ylide (R = -CO₂Et, -C(O)R', -CN) Ylide->Stabilized Pathway_Z Kinetic Control (Fast, Irreversible) Unstabilized->Pathway_Z Pathway_E Thermodynamic Control (Reversible) Stabilized->Pathway_E Alkene_Z (Z)-Alkene Pathway_Z->Alkene_Z Alkene_E (E)-Alkene Pathway_E->Alkene_E

References

Troubleshooting low reactivity of sterically hindered ketones with Wittig reagents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Olefination of Sterically Hindered Ketones

Welcome to the technical support center for troubleshooting olefination reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of sterically hindered ketones, particularly in Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Wittig reaction with a sterically hindered ketone failing or giving a low yield?

The Wittig reaction can be slow and provide poor yields when using sterically hindered ketones.[1][2][3] This is primarily due to the steric hindrance around the carbonyl group, which impedes the approach of the Wittig reagent. The issue is often exacerbated when using stabilized ylides, as they are less reactive than unstabilized ylides.[1][2][4] With stabilized ylides, the initial nucleophilic addition of the ylide to the ketone is the rate-determining step, and this step is significantly slowed by steric bulk.[1][2][4]

Q2: What immediate troubleshooting steps can I take to improve my Wittig reaction with a hindered ketone?

If you wish to persist with the Wittig reaction, consider the following adjustments:

  • Use a more reactive ylide: Non-stabilized ylides are more reactive and may have more success. For instance, methylenetriphenylphosphorane (Ph₃P=CH₂) is often effective for introducing a methylene group, even with hindered ketones like camphor.[1][2][4][5]

  • Optimize reaction conditions:

    • Higher Temperatures and Longer Reaction Times: Sterically hindered substrates may necessitate more forcing conditions to proceed.[6]

    • Choice of Base: For non-stabilized ylides, a strong base is crucial. Potassium tert-butoxide has been shown to be effective in promoting high-yield methylenations of sterically hindered ketones.[7]

    • In Situ Reagent Generation: Generating the Wittig reagent in the presence of the ketone can sometimes improve yields.[4]

Q3: When should I consider an alternative to the Wittig reaction for my sterically hindered ketone?

If you have tried optimizing the Wittig reaction with little success, or if you are using a stabilized ylide, it is highly recommended to switch to an alternative method.[1][2] The most common and effective alternative is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][5]

Q4: What is the Horner-Wadsworth-Emmons (HWE) reaction, and why is it a superior alternative for hindered ketones?

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate carbanions instead of phosphonium ylides.[8] These phosphonate carbanions are more nucleophilic and generally less basic than their phosphonium ylide counterparts.[8][9][10] This increased nucleophilicity allows them to react more readily with sterically hindered ketones under milder conditions.[11][9] An additional significant advantage of the HWE reaction is that the byproduct, a dialkyl phosphate, is water-soluble, which greatly simplifies the purification process compared to the often-problematic removal of triphenylphosphine oxide from Wittig reactions.[6][12]

Q5: How do I choose between the standard HWE, Still-Gennari, and Schlosser modifications?

The choice between these methods primarily depends on the desired stereochemistry of the resulting alkene:

ReactionTypical SubstratePrimary ProductKey Features
Standard Wittig Aldehydes, less hindered ketones(Z)-alkene (with non-stabilized ylides), (E)-alkene (with stabilized ylides)Prone to failure with hindered ketones.[1][2][5]
Schlosser Modification Aldehydes, ketones(E)-alkeneA modification of the Wittig reaction that uses excess lithium salts to afford the E-alkene.[1][5][13]
Horner-Wadsworth-Emmons (HWE) Aldehydes, hindered ketones(E)-alkeneMore reactive than the Wittig reaction for hindered substrates; water-soluble byproduct.[11][9][12]
Still-Gennari Olefination Aldehydes, ketones(Z)-alkeneA modification of the HWE reaction using phosphonates with electron-withdrawing groups to favor the Z-alkene.[5][11][14][15][16]

Troubleshooting Guide

If you are experiencing low reactivity with a sterically hindered ketone, follow this workflow:

Troubleshooting_Workflow start Start: Low yield with hindered ketone check_ylide Is a stabilized ylide being used? start->check_ylide switch_to_hwe Switch to Horner-Wadsworth-Emmons (HWE) Reaction check_ylide->switch_to_hwe Yes optimize_wittig Optimize Wittig Conditions check_ylide->optimize_wittig No (unstabilized ylide) end_failure Problem Solved switch_to_hwe->end_failure increase_temp_time Increase temperature and/or reaction time optimize_wittig->increase_temp_time change_base Use a stronger base (e.g., K-tert-butoxide for methylenation) increase_temp_time->change_base check_yield Is the yield still low? change_base->check_yield check_yield->switch_to_hwe Yes end_success Success! check_yield->end_success No

Caption: Troubleshooting workflow for low Wittig reactivity.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons (HWE) Reaction with a Sterically Hindered Ketone

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation of the Phosphonate Carbanion:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the phosphonate ester (1.1 equivalents) via syringe.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

2. Olefination Reaction:

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by Thin-Layer Chromatography (TLC). For very hindered ketones, gentle heating may be required.

3. Workup and Purification:

  • Carefully quench the reaction by the slow addition of water.

  • Extract the mixture with diethyl ether or ethyl acetate (three times).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can then be purified by flash column chromatography. The phosphate byproduct is generally removed during the aqueous workup.[6]

Reaction Mechanisms

Wittig_vs_HWE cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction ylide Ph₃P⁺-⁻CHR¹ (Ylide) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Ketone ketone R²(R³)C=O (Ketone) ketone->oxaphosphetane alkene R²(R³)C=CHR¹ (Alkene) oxaphosphetane->alkene Elimination byproduct_wittig Ph₃P=O (Triphenylphosphine oxide) oxaphosphetane->byproduct_wittig phosphonate (RO)₂P(O)CH⁻R¹ (Phosphonate Carbanion) hwe_intermediate Oxaphosphetane Intermediate phosphonate->hwe_intermediate + Ketone ketone_hwe R²(R³)C=O (Ketone) ketone_hwe->hwe_intermediate alkene_hwe R²(R³)C=CHR¹ (Alkene) hwe_intermediate->alkene_hwe Elimination byproduct_hwe (RO)₂P(O)O⁻ (Dialkyl phosphate) hwe_intermediate->byproduct_hwe

Caption: Comparison of Wittig and HWE reaction pathways.

References

Technical Support Center: Removal of Triphenylphosphine Oxide Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO) byproducts from Wittig reactions.

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: Triphenylphosphine oxide is a common byproduct in many important organic reactions, such as the Wittig, Mitsunobu, and Staudinger reactions.[1] Its removal can be difficult due to its high polarity, which causes it to have similar solubility to many polar products, and its tendency to co-purify with desired compounds, especially on a large scale where traditional column chromatography is not feasible.[2][3]

Q2: What are the main strategies for removing TPPO?

A2: The primary methods for TPPO removal can be categorized as follows:

  • Precipitation/Crystallization: This involves selectively precipitating TPPO from a solution by using a solvent in which it is poorly soluble (e.g., hexanes, pentane, diethyl ether).[4][5][6]

  • Chromatography: Techniques like simple filtration through a silica gel plug or more advanced methods like column chromatography and high-performance countercurrent chromatography (HPCCC) are used.[4][7][8][9][10]

  • Metal Salt Complexation: TPPO, acting as a Lewis base, forms insoluble complexes with certain metal salts (e.g., ZnCl₂, MgCl₂, CaBr₂), which can then be removed by filtration.[1][4][11]

  • Scavenger Resins: Polymer-bound reagents can be used to react with and "scavenge" TPPO from the reaction mixture.[3][11]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.

start Start: Crude Wittig Reaction Mixture product_polarity What is the polarity of your product? start->product_polarity nonpolar Non-polar to Moderately Polar Product product_polarity->nonpolar Non-polar/ Moderately Polar polar Polar Product product_polarity->polar Polar avoid_chrom Want to avoid column chromatography? nonpolar->avoid_chrom metal_salt Method 3: Precipitation with Metal Salts (e.g., ZnCl₂, CaBr₂) polar->metal_salt silica_plug Method 1: Filtration through Silica Plug avoid_chrom->silica_plug Yes column Method 4: Column Chromatography avoid_chrom->column No precipitation Method 2: Precipitation with Non-polar Solvent silica_plug->precipitation If plug fails cluster_prep Preparation cluster_reaction Precipitation cluster_isolation Isolation crude 1. Crude mixture with Product and TPPO in Ethanol add 3. Add ZnCl₂ solution to crude mixture at RT crude->add zncl2 2. Prepare 1.8M ZnCl₂ in warm Ethanol zncl2->add stir 4. Stir and scrape flask to induce precipitation add->stir precipitate White Precipitate Forms (ZnCl₂(TPPO)₂) stir->precipitate filter 5. Filter mixture to remove precipitate precipitate->filter filtrate Filtrate contains Product and excess ZnCl₂ filter->filtrate concentrate 6. Concentrate filtrate to remove Ethanol filtrate->concentrate slurry 7. Slurry residue with Acetone to remove excess ZnCl₂ concentrate->slurry product Purified Product slurry->product

References

Technical Support Center: Ylide Formation from (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Hydroxyethyl)triphenylphosphonium bromide in ylide formation for Wittig reactions.

Troubleshooting Guides

Problem: Low or no ylide formation, as indicated by the absence of the characteristic ylide color (often orange or red) or by subsequent reaction failure.

Possible Cause Troubleshooting Step
Insufficient Base The hydroxyl group of the phosphonium salt is acidic and will be deprotonated by the base. At least two equivalents of base are required: one to deprotonate the hydroxyl group and a second to deprotonate the α-carbon to form the ylide.
Inappropriate Base Strength For non-stabilized ylides like the one derived from this compound, a strong base is typically required.[1] Weaker bases may not be sufficient to deprotonate the α-carbon effectively.
Moisture or Protic Solvents in the Reaction Ylides are strong bases and are readily protonated and decomposed by water, alcohols, or other protic solvents.[2] Ensure all glassware is oven-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Poor Quality of the Base Bases like n-butyllithium (n-BuLi) and potassium tert-butoxide (KOtBu) can decompose upon storage. Use freshly opened or titrated reagents.
Incorrect Order of Reagent Addition Adding the phosphonium salt to a pre-mixed solution of the aldehyde and base can sometimes improve yields, especially if the ylide is unstable. This in-situ generation ensures the ylide reacts with the carbonyl compound as it is formed.

Problem: Complex mixture of products or unexpected side reactions.

Possible Cause Troubleshooting Step
Intramolecular Wittig Reaction The generated ylide can potentially undergo an intramolecular reaction, especially if the reaction is heated, leading to the formation of cyclic byproducts. It is advisable to run the reaction at low temperatures (e.g., 0 °C to -78 °C) to minimize this side reaction.
Reaction with the Aldehyde's Enolate If the aldehyde has acidic α-protons, the ylide can act as a base, leading to enolate formation and side reactions. Adding the ylide slowly to the aldehyde at a low temperature can help to mitigate this.
Decomposition of the Ylide The ylide may be unstable under the reaction conditions. Generating the ylide in the presence of the aldehyde (in-situ) can help to ensure it reacts before it decomposes.

Frequently Asked Questions (FAQs)

Q1: Which base should I choose for the deprotonation of this compound?

A1: The choice of base is critical. Due to the presence of the acidic hydroxyl proton, you will need at least two equivalents of base. For this non-stabilized phosphonium salt, strong bases are necessary.[1] The table below provides a general guide.

Table 1: Comparison of Common Bases for Ylide Formation

Base Strength Typical Conditions Potential Issues
n-Butyllithium (n-BuLi)Very StrongAnhydrous THF or ether, low temperatures (-78 °C to 0 °C)Highly pyrophoric, requires careful handling under inert atmosphere.
Sodium Hydride (NaH)StrongAnhydrous THF or DMF, often requires heating to initiateCan be slow to react; ensure good stirring.
Potassium tert-Butoxide (KOtBu)StrongAnhydrous THF or tert-butanol, 0 °C to room temperatureCan be hygroscopic; use from a freshly opened container.
Sodium Hexamethyldisilazide (NaHMDS)StrongAnhydrous THF, low temperatures (-78 °C to 0 °C)A good alternative to n-BuLi, generally less pyrophoric.

Q2: Do I need to protect the hydroxyl group before forming the ylide?

A2: Not necessarily, but it is a viable strategy to avoid using excess base and to prevent potential side reactions. If you choose to protect the hydroxyl group, common protecting groups include silyl ethers (e.g., TBDMS, TIPS) or acetals (e.g., THP). The choice of protecting group will depend on the overall synthetic strategy and the stability of the protecting group to the reaction and deprotection conditions.

Q3: Can the ylide from this compound undergo an intramolecular reaction?

A3: Yes, there is a possibility of an intramolecular Wittig reaction, where the ylide attacks the deprotonated hydroxyl group (alkoxide) to form a cyclic ether. This is more likely to occur at higher temperatures. To favor the desired intermolecular reaction with an aldehyde or ketone, it is recommended to perform the reaction at low temperatures and to add the carbonyl compound shortly after the ylide is formed.

Q4: What is a general experimental protocol for the Wittig reaction with this compound without protecting the hydroxyl group?

A4: The following is a general protocol. Optimization for specific substrates may be required.

Experimental Protocols

Protocol 1: Ylide Formation and Wittig Reaction with an Aldehyde (Unprotected Hydroxyl Group)

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Strong base (e.g., n-Butyllithium in hexanes, Potassium tert-Butoxide)

  • Aldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and other standard glassware for anhydrous reactions.

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe. Stir the suspension.

  • Ylide Formation: Cool the suspension to the appropriate temperature (e.g., 0 °C for KOtBu, -78 °C for n-BuLi). Slowly add the strong base (at least 2.2 eq) dropwise via syringe. The solution will typically develop a characteristic color (e.g., orange, red, or deep red) indicating ylide formation. Stir the mixture for 30-60 minutes at this temperature.

  • Wittig Reaction: Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution at the same low temperature.

  • Reaction Monitoring: Allow the reaction to warm slowly to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

Base_Selection_Workflow start Start: Ylide formation from This compound check_hydroxyl Is the hydroxyl group protected? start->check_hydroxyl unprotected Use at least 2 equivalents of strong base (e.g., n-BuLi, KOtBu, NaHMDS) check_hydroxyl->unprotected No protected Use 1 equivalent of strong base check_hydroxyl->protected Yes select_base Select a specific strong base based on lab availability and handling comfort. unprotected->select_base protected->select_base nBuLi n-BuLi (Very Strong, Pyrophoric) select_base->nBuLi KOtBu KOtBu (Strong, Hygroscopic) select_base->KOtBu NaHMDS NaHMDS (Strong, Less Pyrophoric) select_base->NaHMDS protocol Follow the appropriate experimental protocol nBuLi->protocol KOtBu->protocol NaHMDS->protocol

Caption: Workflow for base selection in ylide formation.

Troubleshooting_Ylide_Formation start Problem: Low or No Ylide Formation check_base_equivalents Check Equivalents of Base start->check_base_equivalents check_base_strength Check Base Strength start->check_base_strength check_conditions Check Reaction Conditions start->check_conditions solution_equivalents Use at least 2 equivalents to deprotonate OH and α-carbon. check_base_equivalents->solution_equivalents solution_strength Use a strong base like n-BuLi, KOtBu, or NaHMDS. check_base_strength->solution_strength solution_conditions Ensure anhydrous solvents and an inert atmosphere. check_conditions->solution_conditions

Caption: Troubleshooting low ylide formation.

References

Technical Support Center: Managing Hygroscopic Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage hygroscopic reagents in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What does it mean if a reagent is hygroscopic?

A1: A hygroscopic substance readily attracts and holds water molecules from its surrounding environment, usually the atmosphere, through absorption or adsorption.[1][2] This can lead to physical changes, such as caking or clumping of powders, or even chemical changes where the reagent reacts with the absorbed water.[3]

Q2: Why is it critical to manage hygroscopic reagents in organic synthesis?

A2: Moisture can have a significant negative impact on organic reactions. Water can react with and neutralize strong bases, quench organometallic reagents, and promote undesirable side reactions like hydrolysis of esters.[2] In moisture-sensitive reactions, even trace amounts of water can lead to low yields, the formation of impurities, or complete reaction failure.[2][4]

Q3: What are some common examples of hygroscopic reagents and solvents in organic synthesis?

A3: Many reagents and solvents used in organic chemistry are hygroscopic. Common examples include:

  • Reagents: Sodium ethoxide, potassium hydroxide, sodium hydroxide, calcium chloride, zinc chloride, potassium carbonate, and many anhydrous salts.[1][5]

  • Solvents: Ethanol, methanol, tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF).[1][5][6]

Q4: How should I properly store hygroscopic reagents?

A4: Hygroscopic reagents should always be stored in tightly sealed containers to minimize exposure to the atmosphere.[3][7] For highly sensitive materials, storage in a desiccator over a suitable drying agent is recommended.[7] Another option is to use a glovebox with an inert atmosphere.[8][9][10] It is also good practice to seal the container with parafilm for extra protection.[11]

Q5: What is the difference between a glovebox and a Schlenk line for handling hygroscopic reagents?

A5: Both gloveboxes and Schlenk lines are used to handle air- and moisture-sensitive compounds.[12]

  • A glovebox is a sealed container filled with an inert gas (like nitrogen or argon) that allows for the manipulation of reagents in an inert environment.[9][13][14] It is ideal for weighing and transferring solids.[15]

  • A Schlenk line is a dual-manifold system that allows for the evacuation of air from a flask and backfilling with an inert gas.[8] This technique is well-suited for running reactions and performing manipulations like filtrations and transfers under an inert atmosphere.[10]

Troubleshooting Guide

Problem: My moisture-sensitive reaction failed or gave a very low yield.

This is a common issue and is often due to an unexpected introduction of water into the reaction.[2]

Troubleshooting Steps & Solutions
  • Verify Solvent Anhydrousness:

    • Question: Was the solvent truly dry? Commercially available "anhydrous" solvents can still contain unacceptable levels of moisture.[16]

    • Solution: Dry the solvent using an appropriate method before use. Storing freshly dried solvents over activated 3Å molecular sieves can help maintain their dryness.[2][17]

  • Assess Reagent Integrity:

    • Question: Was the hygroscopic reagent handled properly? Was it exposed to the atmosphere during weighing or transfer?

    • Solution: Handle highly sensitive solid reagents in a glovebox or using a glove bag to prevent moisture absorption.[8][15] For liquids, use syringe or cannula transfer techniques under an inert atmosphere.[8]

  • Check Glassware Preparation:

    • Question: Was the glassware thoroughly dried? A thin film of moisture can adhere to the surface of glassware.[8]

    • Solution: Oven-dry glassware at a high temperature (e.g., >120°C) for several hours or flame-dry it under vacuum immediately before use.[2][4]

  • Evaluate Inert Gas Quality:

    • Question: Is the inert gas supply (nitrogen or argon) dry?

    • Solution: Use a drying tube or an in-line desiccant to remove any residual moisture from the inert gas stream.

Problem: My hygroscopic solid reagent has clumped together.

This is a clear physical sign of water absorption.[3]

Troubleshooting Steps & Solutions
  • Drying the Reagent:

    • Solution: The reagent can often be dried before use. A common method is to heat the solid under a high vacuum.[16] The effectiveness of this will depend on the thermal stability of the compound.

  • Improving Storage Conditions:

    • Solution: After drying, ensure the reagent is stored in a tightly sealed container, preferably within a desiccator containing a fresh desiccant.[11] For particularly sensitive compounds, consider storing smaller, single-use portions.

Data Presentation

Table 1: Efficiency of Common Desiccants for Drying Organic Solvents
DesiccantSolventWater Content After Drying (ppm)Conditions
3Å Molecular SievesTetrahydrofuran (THF)<1020% m/v loading, 48-72 hours
Neutral AluminaTetrahydrofuran (THF)<10Single pass over a column
Calcium Hydride (CaH₂)Dichloromethane (DCM)~13Heating over CaH₂
3Å Molecular SievesAcetonitrile<10Treatment with 3Å molecular sieves
Neutral AluminaAcetonitrile<10Treatment with neutral alumina
3Å Molecular SievesMethanol~33-5410% m/v loading, >72 hours
Potassium Hydroxide (KOH)Methanol~33Static drying

Data compiled from studies on desiccant efficiency.[17][18]

Table 2: Common Drying Agents for Organic Solutions
Drying AgentCapacitySpeedApplications
Anhydrous Magnesium Sulfate (MgSO₄)HighFastGeneral use, not for very acid-sensitive compounds.
Anhydrous Sodium Sulfate (Na₂SO₄)HighSlowGeneral use, convenient for small scale.
Anhydrous Calcium Chloride (CaCl₂)HighMediumUsed for hydrocarbons.
Anhydrous Potassium Carbonate (K₂CO₃)MediumMediumNot for acidic compounds.
Anhydrous Calcium Sulfate (Drierite)LowFastGeneral use.

This table summarizes the general properties of common drying agents.[19][20]

Experimental Protocols

Protocol 1: Drying an Organic Solvent with a Solid Desiccant
  • Pre-activation of Desiccant: Activate the desiccant by heating it in an oven. For example, 3Å molecular sieves should be predried at 300°C for 24 hours immediately before use.[17]

  • Solvent Treatment: Add the activated desiccant to the solvent under an inert atmosphere (e.g., nitrogen or argon). A typical loading is 10-20% mass/volume.[17]

  • Equilibration: Allow the solvent to stand over the desiccant for a specified period. For 3Å molecular sieves, this can be 48-72 hours to achieve low parts-per-million levels of water.[17][18]

  • Transfer: Carefully decant or cannula transfer the dry solvent into a clean, dry storage flask, leaving the desiccant behind.

Protocol 2: Handling a Hygroscopic Solid using a Glovebox
  • Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O).[13]

  • Material Transfer: Introduce the sealed container of the hygroscopic reagent, a clean and dry weighing vessel, and any necessary tools (spatulas, etc.) into the glovebox antechamber.

  • Purging: Evacuate and refill the antechamber with inert gas for at least three cycles to remove atmospheric moisture and air.[12]

  • Weighing: Inside the glovebox, carefully open the reagent container and weigh the desired amount of the solid into the prepared vessel.

  • Sealing: Tightly seal both the original reagent container and the vessel containing the weighed reagent before removing them from the glovebox.

Visualizations

experimental_workflow cluster_prep Preparation cluster_handling Reagent Handling (Glovebox or Schlenk Line) cluster_reaction Reaction Setup A Oven-dry or flame-dry glassware F Add solvent to reaction flask via syringe A->F B Dry solvent over activated desiccant B->F C Prepare inert atmosphere (N2 or Ar) D Transfer reagent under inert atmosphere C->D E Weigh reagent quickly and accurately D->E G Add hygroscopic reagent E->G F->G H Run reaction under positive inert gas pressure G->H

Caption: Workflow for setting up a moisture-sensitive reaction.

troubleshooting_hygroscopic Start Reaction failed or yield is low Q1 Was the solvent rigorously dried? Start->Q1 Sol1 Dry solvent using an appropriate method (e.g., distillation, sieves) Q1->Sol1 No Q2 Was the hygroscopic reagent handled under inert atmosphere? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Use glovebox or Schlenk techniques for handling Q2->Sol2 No Q3 Was all glassware thoroughly dried? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Oven-dry or flame-dry glassware before use Q3->Sol3 No Q4 Is the inert gas supply dry? Q3->Q4 Yes A3_Yes Yes A3_No No Sol3->Q3 Sol4 Use an in-line drying tube Q4->Sol4 No End Review reaction stoichiometry and purity of other reagents Q4->End Yes A4_No No Sol4->Q4

References

Technical Support Center: Purification of Products from (2-Hydroxyethyl)triphenylphosphonium bromide in Wittig Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of alkene products synthesized using (2-Hydroxyethyl)triphenylphosphonium bromide. The presence of a hydroxyl group in the product introduces polarity, which can present challenges in separating it from the common byproduct, triphenylphosphine oxide (TPPO).

Troubleshooting Guide

Q1: I'm having trouble separating my hydroxy-functionalized alkene from triphenylphosphine oxide (TPPO) using column chromatography. They are co-eluting. What can I do?

A1: Co-elution of polar products and TPPO is a common issue. Here are several strategies to address this:

  • Optimize Your Solvent System: Start with a less polar mobile phase to allow the more polar TPPO to bind more strongly to the silica gel. A gradient elution, where the polarity of the solvent is gradually increased, can be very effective in resolving compounds with similar polarities. For example, you can start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate, and then add a small amount of methanol in the final steps if necessary.

  • Silica Gel Plug: For a quicker, less solvent-intensive approach, you can pass your crude product through a short plug of silica gel using a non-polar solvent system.[1] The highly polar TPPO will adsorb strongly to the silica, while a less polar product can be washed through.[1] This may need to be repeated for high purity.[1]

  • Alternative Stationary Phase: If you are still facing issues with silica gel, consider using a different stationary phase for your chromatography. Alumina (neutral or basic) can sometimes offer different selectivity compared to silica.

Q2: My product is also polar, making precipitation of TPPO with non-polar solvents ineffective. How can I remove TPPO without chromatography?

A2: For polar products, precipitating the TPPO by forming an insoluble complex with a metal salt is a highly effective, chromatography-free method.[2] The most common approach is using zinc chloride (ZnCl₂) in a polar solvent like ethanol.[3][4]

  • Principle: TPPO acts as a Lewis base and forms an insoluble coordination complex with ZnCl₂.[5] This complex can then be easily removed by filtration.

  • General Procedure:

    • After the reaction, if not already in a polar solvent, dissolve the crude mixture in ethanol.

    • Prepare a solution of ZnCl₂ in warm ethanol (e.g., 1.8 M).

    • Add the ZnCl₂ solution to the ethanolic solution of your crude product at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often a good starting point.

    • Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.

    • Filter the mixture to remove the insoluble complex.

    • The filtrate, which contains your purified product, can then be concentrated.

Q3: I tried to purify my hydroxy-alkene by recrystallization, but my yield is very low. What's happening?

A3: Low yield during recrystallization can be due to several factors when dealing with polar compounds:

  • Solvent Choice: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures, while dissolving the impurity (TPPO) well at all temperatures. For polar products, polar solvents like isopropanol or an ethanol/water mixture are often used.[6] TPPO is generally more soluble in these solvents than the desired alkene product.[6]

  • Product Solubility: Your product might have some solubility in the cold recrystallization solvent, leading to product loss in the mother liquor. To minimize this, use the minimum amount of hot solvent necessary to dissolve your crude product. After crystallization, cool the mixture in an ice bath to maximize product precipitation.

  • Washing: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when using this compound in a Wittig reaction?

A1: The primary impurity is triphenylphosphine oxide (TPPO), which is a stoichiometric byproduct of the Wittig reaction.[7] You may also have unreacted starting aldehyde and potentially some remaining phosphonium salt, though the latter is usually removed during aqueous workup.

Q2: Why is separating a hydroxy-functionalized alkene from TPPO so challenging?

A2: The challenge arises from the similar polarities of the desired product and the TPPO byproduct. The hydroxyl group on your alkene product makes it significantly more polar than a simple hydrocarbon alkene. TPPO is also a polar molecule due to the P=O bond. This similarity in polarity makes separation by techniques that rely on polarity differences, such as column chromatography, more difficult.

Q3: Are there any preventative measures I can take during the reaction workup to simplify purification?

A3: Yes, a well-executed initial workup can significantly reduce the purification burden.

  • Aqueous Extraction: After quenching the reaction, perform a thorough aqueous workup. This typically involves partitioning the reaction mixture between an organic solvent (like diethyl ether or ethyl acetate) and water. This will remove most of the water-soluble impurities.

  • Oxidation of Residual Triphenylphosphine: If your reaction didn't go to completion, you might have some unreacted triphenylphosphine. This can be oxidized to the more polar TPPO by washing the organic layer with a dilute solution of hydrogen peroxide, which can make subsequent purification more straightforward as you are dealing with a single major phosphorus-containing impurity.

Q4: Can I use precipitation with metal salts for large-scale reactions?

A4: Yes, precipitation with metal salts is a scalable and cost-effective method that avoids the need for large volumes of solvent required for column chromatography, making it suitable for industrial applications.[7]

Quantitative Data Summary

The following table provides a general comparison of the effectiveness of different purification methods for removing TPPO. The actual efficiency will depend on the specific properties of the target molecule.

Purification MethodTypical Reagents/SolventsTPPO Removal EfficiencyKey AdvantagesKey Disadvantages
Column Chromatography Silica gel, Hexane/Ethyl Acetate gradientHigh (>98%)High purity achievableTime-consuming, large solvent volumes, potential for co-elution
Recrystallization Isopropanol, Ethanol/WaterVariable (70-95%)Can yield very pure productYield can be low, requires finding a suitable solvent system
Precipitation with ZnCl₂ ZnCl₂, EthanolVery High (>95%)[2]Fast, chromatography-free, good for polar products[3][4]Introduces a metal salt that may need to be removed
Silica Gel Plug Filtration Silica gel, Hexane/EtherModerate to High (80-95%)Fast, uses less solvent than a full columnMay not be sufficient for high purity, less effective for very polar products

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Column Packing: Prepare a silica gel column using a non-polar solvent (e.g., hexane).

  • Loading: Load the dissolved crude product onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization from a Polar Solvent
  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a hot polar solvent (e.g., isopropanol or 95% ethanol) until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 3: Chromatography-Free Purification by Precipitation with ZnCl₂
  • Dissolution: After the initial workup, dissolve the crude product in ethanol.

  • ZnCl₂ Solution: In a separate flask, prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.

  • Precipitation: At room temperature, add the ZnCl₂ solution to the ethanolic solution of the crude product (a 2:1 molar ratio of ZnCl₂ to TPPO is a good starting point).

  • Stirring: Stir the mixture for 1-2 hours. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.

  • Filtration: Filter the mixture to remove the precipitate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the purified product. The residue can be further slurried with a solvent like acetone to remove any excess, insoluble zinc chloride.[8]

Visualizations

Experimental_Workflow cluster_reaction Wittig Reaction cluster_workup Initial Workup cluster_purification Purification cluster_analysis Analysis start Aldehyde/Ketone + This compound reaction Reaction with Base (e.g., n-BuLi, NaH) start->reaction quench Quench Reaction reaction->quench extraction Aqueous Extraction quench->extraction dry Dry Organic Layer extraction->dry concentrate Concentrate Crude Product dry->concentrate purify Purification of Crude Product concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: General experimental workflow for a Wittig reaction and subsequent purification.

Purification_Decision_Tree start Crude Hydroxy-Alkene Product q1 Is the product significantly less polar than TPPO? start->q1 a1_yes Silica Gel Plug Filtration q1->a1_yes Yes q2 Is a chromatography-free method preferred? q1->q2 No / Unsure a1_no Proceed to other methods a2_yes Precipitation with ZnCl2 q2->a2_yes Yes q3 Is the product crystalline? q2->q3 No a2_no Column Chromatography q3->a2_no No a3_yes Recrystallization q3->a3_yes Yes a3_no Consider Column Chromatography or Precipitation

Caption: Decision tree for selecting a suitable purification method.

References

Validation & Comparative

A Comparative Guide to Wittig Reagents: Spotlight on (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

The Wittig reaction is a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3] Central to this transformation is the Wittig reagent, a phosphorus ylide, which dictates the reactivity, scope, and stereochemical outcome of the reaction. This guide provides a comparative analysis of various Wittig reagents, with a special focus on (2-Hydroxyethyl)triphenylphosphonium bromide, a versatile reagent for the synthesis of valuable allylic alcohols.

This compound: A Profile

This compound (CAS 7237-34-5) is a phosphonium salt characterized by the presence of a hydroxyl functional group.[4][5] This feature distinguishes it from simple alkylphosphonium salts and imparts unique synthetic utility. When deprotonated with a base, it forms a phosphorus ylide that reacts with aldehydes and ketones to introduce a hydroxyethylidene moiety. The primary application of this reagent is in the stereoselective synthesis of allylic alcohols, which are crucial intermediates in the synthesis of natural products and pharmaceuticals.[6][7][8]

The hydroxyl group can influence the reagent's solubility and may serve as a handle for further molecular elaborations. While it is a non-stabilized ylide precursor, its unique structure allows for synthetic transformations not easily achieved with other standard Wittig reagents.

Comparison with Other Wittig Reagents

Wittig reagents are broadly classified based on the electronic nature of the substituents on the ylide carbon, which governs their stability, reactivity, and the stereochemistry of the resulting alkene.

  • Non-Stabilized Ylides : These ylides, derived from simple alkyltriphenylphosphonium salts (e.g., ethyltriphenylphosphonium bromide), have alkyl groups attached to the carbanion. They are highly reactive and typically react with aldehydes under kinetic control to yield predominantly Z-alkenes.[9][10][11][12]

  • Stabilized Ylides : These contain an electron-withdrawing group (EWG) such as an ester or ketone conjugated to the carbanion (e.g., (carbethoxymethylene)triphenylphosphorane). The negative charge is delocalized, making the ylide less reactive. These reagents are thermodynamically controlled and react with aldehydes to give predominantly E-alkenes.[9][10][11] They may react poorly with sterically hindered ketones.[10]

  • Semi-Stabilized Ylides : Ylides bearing an aryl or vinyl group (e.g., benzyltriphenylphosphonium chloride) fall into this category. Their reactivity is intermediate, and they often provide a mixture of E and Z isomers, with selectivity being highly dependent on reaction conditions.[11]

This compound behaves as a non-stabilized reagent, generally leading to the formation of Z-allylic alcohols, although the stereoselectivity can be influenced by the reaction conditions and the specific carbonyl substrate.

Data Presentation

Table 1: Properties of Selected Wittig Reagents
Reagent NameCAS NumberMolecular Weight ( g/mol )StructureReagent Type
This compound 7237-34-5389.27HOCH₂CH₂P(C₆H₅)₃BrNon-Stabilized
Methyltriphenylphosphonium bromide1779-49-3357.23CH₃P(C₆H₅)₃BrNon-Stabilized
Ethyltriphenylphosphonium bromide1530-32-1371.25CH₃CH₂P(C₆H₅)₃BrNon-Stabilized
Benzyltriphenylphosphonium chloride1100-88-5388.86C₆H₅CH₂P(C₆H₅)₃ClSemi-Stabilized
(Carbethoxymethylene)triphenylphosphorane1099-45-2348.38(C₆H₅)₃P=CHCO₂EtStabilized
Table 2: Performance Comparison of Wittig Reagents
Reagent TypeExample ReagentTypical Stereoselectivity (with Aldehydes)Reactivity with KetonesKey Applications & Characteristics
Non-Stabilized This compoundZ-alkene favored[10][11]GoodSynthesis of (Z)-allylic alcohols. Hydroxyl group offers a site for further functionalization.
Non-Stabilized Ethyltriphenylphosphonium bromideZ-alkene favored[10][11]GoodGeneral synthesis of (Z)-disubstituted alkenes.[3]
Semi-Stabilized Benzyltriphenylphosphonium chlorideLow to moderate selectivity (E/Z mixtures)[11]ModerateSynthesis of stilbenes and related aryl alkenes.
Stabilized (Carbethoxymethylene)triphenylphosphoraneE-alkene favored[9][10][11]Poor with hindered ketones[10]Synthesis of α,β-unsaturated esters. The ylide is often stable enough to be isolated.

Mandatory Visualization

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefin-Forming Reaction PPh3 PPh₃ Salt Phosphonium Salt [RCH₂-P⁺Ph₃]X⁻ PPh3->Salt AlkylHalide R-CH₂-X AlkylHalide->Salt SN2 Attack Ylide Phosphorus Ylide (Wittig Reagent) Salt->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide Deprotonation Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone R'C=O Carbonyl->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental_Workflow cluster_prep Ylide Preparation start Start: Select Reagents for Comparison reagent1 (2-Hydroxyethyl) triphenylphosphonium bromide start->reagent1 reagent2 Alternative Reagent (e.g., Ethyltriphenylphosphonium bromide) start->reagent2 ylide1 Generate Ylide 1 reagent1->ylide1 ylide2 Generate Ylide 2 reagent2->ylide2 reaction React each ylide with a standard aldehyde (e.g., benzaldehyde) under identical conditions ylide1->reaction ylide2->reaction analysis Product Analysis (GC/NMR Spectroscopy) reaction->analysis yield Determine % Yield analysis->yield ratio Determine Z:E Ratio analysis->ratio conclusion Compare Performance Data yield->conclusion ratio->conclusion

Caption: Experimental workflow for comparing Wittig reagents.

Caption: Synthesis of allylic alcohols via the Wittig reaction.

Experimental Protocols

Protocol 1: General Wittig Reaction for Alkene Synthesis

This protocol describes a general procedure for the reaction between an aldehyde and a non-stabilized Wittig reagent generated in situ.[13][14]

Materials:

  • Alkyltriphenylphosphonium salt (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)

  • Aldehyde (1.0 eq)

  • Standard workup and purification reagents (diethyl ether, saturated aq. NH₄Cl, brine, MgSO₄, silica gel)

Procedure:

  • Ylide Generation: Suspend the alkyltriphenylphosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask at 0 °C (ice bath).

  • Slowly add n-BuLi dropwise via syringe. The solution typically develops a deep color (often orange or red), indicating ylide formation.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Reaction with Carbonyl: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.[1]

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purification: The crude product contains the desired alkene and triphenylphosphine oxide (TPPO). Purify the alkene by flash column chromatography on silica gel. The less polar alkene will typically elute before the more polar TPPO.[15]

Protocol 2: Synthesis of an Allylic Alcohol using this compound

This protocol is adapted for the specific use of this compound to synthesize an allylic alcohol.

Materials:

  • This compound (1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Aromatic or Aliphatic Aldehyde (1.0 eq)

  • Standard workup and purification reagents.

Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere, add sodium hydride. Carefully wash the NaH with dry hexanes to remove the mineral oil, then place the flask under vacuum to dry.

  • Add anhydrous DMSO and stir the suspension at room temperature.

  • Add this compound in portions. The mixture will be stirred at room temperature for 1 hour to form the ylide. The hydroxyl group is also deprotonated under these conditions.

  • Reaction with Carbonyl: Dissolve the aldehyde in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash thoroughly with water to remove DMSO, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the allylic alcohol from triphenylphosphine oxide and other impurities.

Conclusion

This compound is a valuable member of the Wittig reagent family, offering a direct route to allylic alcohols. While its general reactivity and stereochemical preference align with other non-stabilized ylides, the presence of the hydroxyl group provides a distinct synthetic advantage for constructing more complex and functionalized molecules. The choice of a Wittig reagent ultimately depends on the desired alkene geometry and the functional groups present in the target molecule. For researchers aiming to synthesize (Z)-allylic alcohols, this compound represents a superior and highly effective option compared to standard alkyl-based Wittig reagents.

References

A Comparative Guide to the Reactivity of (2-Hydroxyethyl)triphenylphosphonium bromide versus Traditional Phosphonium Salts in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in organic synthesis, the Wittig reaction remains a cornerstone for the creation of carbon-carbon double bonds. The choice of the phosphonium salt is critical, influencing not only the reaction's efficiency and stereochemistry but also the ease of product purification. This guide provides a detailed comparison between (2-Hydroxyethyl)triphenylphosphonium bromide and traditional phosphonium salts, such as methyltriphenylphosphonium bromide and benzyltriphenylphosphonium chloride, highlighting key differences in their application and performance.

While extensive head-to-head quantitative data is emerging, the structural distinction of the hydroxyl group in this compound offers significant, predictable advantages, particularly in the purification phase of the Wittig reaction.

I. Overview of Reactivity and Structural Differences

Traditional phosphonium salts are the workhorses of the Wittig reaction, known for their reliability in converting aldehydes and ketones into alkenes.[1][2] The reactivity of the resulting ylide is primarily governed by the substituents on the carbon atom bearing the negative charge. Unstabilized ylides, typically derived from alkyltriphenylphosphonium salts, are highly reactive and generally favor the formation of Z-alkenes.[1][3] Conversely, stabilized ylides, which contain electron-withdrawing groups, are less reactive and tend to produce E-alkenes with greater selectivity.[1][3]

This compound introduces a hydroxyl group, which is not directly involved in the Wittig olefination itself but significantly alters the physical properties of the phosphonium salt and, more importantly, the resulting triphenylphosphine oxide byproduct.

II. Comparative Data and Performance

The primary challenge in many Wittig reactions is the removal of the triphenylphosphine oxide byproduct from the desired alkene product. Triphenylphosphine oxide is a crystalline solid with low solubility in water and many common organic solvents like hexane and cold diethyl ether, often complicating purification by chromatography.[4]

The key advantage of using this compound lies in the modified properties of the phosphine oxide byproduct. The presence of the hydroxyl group in the resulting (2-hydroxyethyl)diphenylphosphine oxide significantly increases its polarity and potential for hydrogen bonding, thereby enhancing its solubility in aqueous and polar protic solvents. This facilitates a much simpler, extraction-based purification protocol, avoiding the need for tedious and costly chromatography.

Table 1: Comparison of Phosphonium Salts in Wittig Reactions

FeatureTraditional Phosphonium Salts (e.g., MePh₃PBr, BnPh₃PCl)This compound
Ylide Reactivity High (for unstabilized ylides)Expected to be similar to unstabilized ylides
Stereoselectivity Typically Z-selective for unstabilized ylides with aldehydes[1]Expected to be primarily Z-selective with aldehydes
Byproduct Triphenylphosphine oxide (TPPO)(2-hydroxyethyl)diphenylphosphine oxide
Byproduct Solubility Low in water and non-polar organic solvents[4][5]High in aqueous and polar protic solvents
Purification Method Often requires chromatography[4]Amenable to simple aqueous extraction

III. Experimental Protocols

The following are generalized experimental protocols for a Wittig reaction. The key difference lies in the work-up and purification procedure.

General Protocol for Wittig Reaction
  • Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), the phosphonium salt (1.1 equivalents) is suspended in an anhydrous solvent (e.g., THF, diethyl ether). The suspension is cooled to 0°C, and a strong base (e.g., n-butyllithium, sodium hydride, 1.0 equivalent) is added dropwise. The reaction mixture is stirred for 1-2 hours, during which the formation of the ylide is often indicated by a color change.

  • Olefination: The aldehyde or ketone (1.0 equivalent), dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Work-up and Purification: Traditional Phosphonium Salts
  • The quenched reaction mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether, ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure.

  • The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography on silica gel.

Modified Work-up and Purification: this compound
  • Following the quenching step, the reaction mixture is diluted with water and a non-polar organic solvent (e.g., hexane, diethyl ether).

  • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer, containing the water-soluble (2-hydroxyethyl)diphenylphosphine oxide, is extracted two to three times with the non-polar organic solvent.

  • The combined organic layers are washed with water and then brine, dried over an anhydrous drying agent, and concentrated in vacuo to yield the purified alkene. This procedure often eliminates the need for chromatographic purification.

IV. Visualizing the Workflow and Mechanism

The following diagrams illustrate the general Wittig reaction mechanism and a comparison of the purification workflows.

Wittig_Mechanism cluster_reactants Reactants cluster_products Products Phosphonium_Salt Phosphonium Salt (R-CH₂-P⁺Ph₃ Br⁻) Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Carbonyl Aldehyde or Ketone (R'-C(=O)-R'') Betaine Betaine Intermediate Carbonyl->Betaine Ylide->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure Alkene Alkene (R-CH=CR'-R'') Oxaphosphetane->Alkene Fragmentation Phosphine_Oxide Phosphine Oxide Byproduct Oxaphosphetane->Phosphine_Oxide

Caption: General mechanism of the Wittig reaction.

Purification_Workflow cluster_traditional Traditional Phosphonium Salt cluster_hydroxyethyl This compound Trad_Start Crude Product (Alkene + TPPO) Trad_Chromatography Column Chromatography Trad_Start->Trad_Chromatography Trad_End Purified Alkene Trad_Chromatography->Trad_End HE_Start Crude Product (Alkene + Water-Soluble Phosphine Oxide) HE_Extraction Aqueous Extraction HE_Start->HE_Extraction HE_End Purified Alkene HE_Extraction->HE_End Start Wittig Reaction Completion Start->Trad_Start Start->HE_Start

Caption: Comparison of purification workflows.

V. Conclusion

This compound represents a significant advancement in the practical application of the Wittig reaction. While its fundamental reactivity is expected to be analogous to traditional unstabilized phosphonium salts, the introduction of a hydroxyl group onto the phosphine oxide byproduct dramatically simplifies product purification. This modification allows for a more efficient, cost-effective, and environmentally friendly workflow by replacing chromatography with a simple aqueous extraction. For researchers in fast-paced drug discovery and development environments, this seemingly small structural change can lead to substantial savings in time and resources, making this compound a highly attractive alternative to conventional Wittig reagents.

References

Phosphonium Salts vs. Ammonium Salts: A Comparative Guide for Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phase transfer catalyst is a critical decision that can significantly influence reaction efficiency, product yield, and overall process viability. Quaternary ammonium and phosphonium salts are the two most common classes of phase transfer catalysts, each possessing distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate informed catalyst selection.

Phase transfer catalysis (PTC) is a powerful technique that enables reactions between reactants located in separate immiscible phases, typically an aqueous and an organic phase. The catalyst, possessing both hydrophilic and lipophilic characteristics, transports a reactant from one phase to the other, thereby accelerating the reaction rate.

Performance Comparison: Key Advantages of Phosphonium Salts

While both ammonium and phosphonium salts are effective in a wide range of phase transfer-catalyzed reactions, phosphonium salts often exhibit superior performance, particularly in demanding applications. The key advantages of phosphonium salts lie in their enhanced thermal and chemical stability, and in many cases, higher catalytic activity.

Data Presentation: A Quantitative Comparison

The following tables summarize the performance of phosphonium and ammonium salts in terms of thermal stability and catalytic efficiency in specific reactions.

Table 1: Thermal Stability Comparison

Catalyst TypeExample CompoundOnset Decomposition Temperature (°C)Notes
Phosphonium Salt Phosphonium-modified Montmorillonites190 - 230General range for alkyl and aryl phosphonium salts.[1][2]
Fluorinated Phosphonium Salt with NTf₂⁻ anion~340 - 370Demonstrates significantly higher stability with non-nucleophilic anions.
Ammonium Salt Alkyl Quaternary Ammonium Montmorillonite~180Decomposition can be significant at this temperature.[3]
Tetrabutylammonium Tribromide (TBATB)~174Initial decomposition temperature.[4]
Cetyltrimethylammonium Tribromide (CTMATB)~176Initial decomposition temperature.[4]

Table 2: Catalytic Efficiency in Nucleophilic Substitution: Synthesis of Butyl Benzoate

CatalystCatalyst TypeYield (%)
Tetra Phenyl Phosphonium Bromide (TPPB)Phosphonium Salt98
Tri Capryryl Methyl Ammonium Chloride (Aliquat 336)Ammonium Salt92
Tetra Butyl Ammonium Bromide (TBAB)Ammonium Salt91

Table 3: Catalytic Efficiency in Metal Extraction

Catalyst SystemCatalyst TypeMetalRecovery Rate (%)
Phosphonium-based (Cyp-IL)Phosphonium SaltMolybdenum (Mo)91
Vanadium (V)82.5
Ammonium-based (Ali-IL)Ammonium SaltMolybdenum (Mo)75
Vanadium (V)68

The Decisive Advantage: Enhanced Stability

The superior thermal and chemical stability of phosphonium salts is a primary reason for their preference in many industrial applications. Quaternary ammonium salts are susceptible to a degradation pathway known as Hofmann elimination , particularly in the presence of a base and at elevated temperatures. This reaction leads to the formation of an alkene and a tertiary amine, which not only reduces the catalyst's efficiency but can also introduce impurities into the reaction mixture.

Phosphonium salts, on the other hand, are not prone to Hofmann elimination. Their thermal degradation typically occurs at higher temperatures and proceeds through different mechanisms, such as β-elimination or nucleophilic displacement at the phosphorus atom. This inherent stability allows for reactions to be conducted at higher temperatures, often leading to faster reaction rates and higher yields.

Experimental Protocols

To provide a practical context for the comparison, a detailed methodology for a key experiment is provided below.

Synthesis of Butyl Benzoate via Phase Transfer Catalysis

Objective: To compare the catalytic efficiency of a phosphonium salt (Tetra Phenyl Phosphonium Bromide) and an ammonium salt (Tetra Butyl Ammonium Bromide) in the synthesis of butyl benzoate from sodium benzoate and 1-bromobutane.

Materials:

  • Sodium Benzoate

  • 1-Bromobutane

  • Toluene

  • Deionized Water

  • Tetra Phenyl Phosphonium Bromide (TPPB) or Tetra Butyl Ammonium Bromide (TBAB)

  • Dichloromethane

  • 15% NaCl solution

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, Erlenmeyer flasks, heating mantle, magnetic stirrer.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine sodium benzoate (1 equivalent) and deionized water.

  • Add 1-bromobutane (1 equivalent), toluene, and the phase transfer catalyst (TPPB or TBAB, 0.01 equivalents).

  • Heat the mixture to reflux with vigorous stirring for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer with a 15% NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent from the filtrate under reduced pressure to obtain the crude butyl benzoate.

  • Purify the product by distillation or column chromatography.

  • Calculate the yield of the purified butyl benzoate.

Mandatory Visualizations

The following diagrams illustrate the key mechanisms discussed in this guide.

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Aq_Reactants Na⁺ + Nu⁻ Catalyst_Aq Q⁺X⁻ Aq_Reactants->Catalyst_Aq Ion Exchange Catalyst_Org Q⁺Nu⁻ Catalyst_Aq->Catalyst_Org Phase Transfer Org_Substrate R-X Product R-Nu + NaX Org_Substrate->Product Product->Catalyst_Aq Catalyst Regeneration Catalyst_Org->Catalyst_Aq Phase Transfer Catalyst_Org->Org_Substrate Reaction

Caption: General mechanism of phase transfer catalysis.

Degradation_Pathways cluster_ammonium Ammonium Salt Degradation cluster_phosphonium Phosphonium Salt Degradation Ammonium_Salt Quaternary Ammonium Salt (R₄N⁺X⁻) Hofmann_Elimination Hofmann Elimination (Base, Heat) Ammonium_Salt->Hofmann_Elimination Ammonium_Products Alkene + Tertiary Amine Hofmann_Elimination->Ammonium_Products Phosphonium_Salt Quaternary Phosphonium Salt (R₄P⁺X⁻) Thermal_Degradation Thermal Degradation (High Temperature) Phosphonium_Salt->Thermal_Degradation Phosphonium_Products Alkene + Tertiary Phosphine (β-Elimination) or Trialkylphosphine Oxide + Alkane (SN at P) Thermal_Degradation->Phosphonium_Products

Caption: Catalyst degradation pathways.

Conclusion

The choice between a phosphonium and an ammonium salt as a phase transfer catalyst is a critical decision in the development of a synthetic process. While ammonium salts are often more cost-effective and suitable for a wide range of applications, phosphonium salts offer significant advantages in terms of thermal and chemical stability. This enhanced stability can translate to higher yields, purer products, and the ability to perform reactions under more vigorous conditions. For researchers and professionals in drug development and other high-value chemical synthesis, the superior performance of phosphonium salts often justifies their higher cost, particularly for reactions that require elevated temperatures or are sensitive to catalyst degradation.

References

A Comparative Guide to Spectroscopic Analysis for Confirming Wittig Reaction Product Formation

Author: BenchChem Technical Support Team. Date: December 2025

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its reliable and stereoselective synthesis of alkenes from carbonyl compounds. For researchers and professionals in drug development, unambiguous confirmation of the desired alkene product is paramount. This guide provides a comparative overview of spectroscopic techniques used to verify the successful formation of products from a Wittig reaction, supported by experimental data and protocols.

Comparison of the Wittig Reaction with Alternative Alkene Synthesis Methods

While the Wittig reaction is highly valued, several other methods exist for alkene synthesis. The choice of method often depends on the desired stereochemistry, the presence of other functional groups, and the availability of starting materials.

MethodDescriptionAdvantagesDisadvantages
Wittig Reaction Reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene and a phosphine oxide.[1][2]High functional group tolerance; Stereochemical outcome can be controlled by the choice of ylide (stabilized ylides favor E-alkenes, non-stabilized ylides favor Z-alkenes).[1][3]The phosphine oxide byproduct can sometimes complicate purification.
Dehydrohalogenation of Alkyl Halides Elimination of a hydrogen and a halogen from an adjacent carbon atom, typically using a strong base.[4][5]A common and well-established method.Can lead to a mixture of regioisomers (Zaitsev vs. Hofmann products); Strong base may not be compatible with all functional groups.[6][7]
Dehydration of Alcohols Elimination of a water molecule from an alcohol, usually catalyzed by a strong acid.[5][6]Alcohols are often readily available starting materials.Can be prone to carbocation rearrangements; The acidic conditions are not suitable for acid-sensitive molecules.[6]
Reduction of Alkynes Partial reduction of an alkyne to an alkene.Excellent for stereospecific synthesis. Catalytic hydrogenation with Lindlar's catalyst yields cis (Z)-alkenes, while dissolving metal reduction (e.g., Na in NH₃) produces trans (E)-alkenes.[4][6]Requires an alkyne as the starting material, which may not always be easily accessible.

Spectroscopic Confirmation of Wittig Product Formation

A multi-technique spectroscopic approach is the most robust method for confirming the conversion of a carbonyl compound to an alkene.

Infrared (IR) Spectroscopy

IR spectroscopy is a quick and effective method for identifying the change in key functional groups.

  • Key Evidence: The most telling evidence of a successful Wittig reaction is the disappearance of the strong carbonyl (C=O) stretching peak of the starting aldehyde or ketone (typically found around 1720-1700 cm⁻¹) and the appearance of a weaker carbon-carbon double bond (C=C) stretching peak in the product (around 1680-1600 cm⁻¹).[8][9][10] Additionally, the appearance of a vinylic C-H stretching peak (at >3000 cm⁻¹) can be observed.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the connectivity of atoms and the stereochemistry of the newly formed double bond.

  • ¹H NMR Spectroscopy:

    • Disappearance of Aldehyde Proton: If the starting material was an aldehyde, its characteristic proton signal (δ 9-10 ppm) will be absent in the product spectrum.[11]

    • Appearance of Vinylic Protons: The formation of the alkene is confirmed by the appearance of signals for the protons on the double bond (vinylic protons), typically in the δ 5-7.5 ppm region.[11]

    • Stereochemistry Determination: The coupling constant (J) between the vinylic protons is diagnostic of the alkene's stereochemistry. Trans isomers exhibit a larger coupling constant (J ≈ 12-18 Hz) compared to cis isomers (J ≈ 6-12 Hz).[12][13] The ratio of the cis and trans isomers can be determined by comparing the integration of their respective vinylic proton signals.[11]

  • ¹³C NMR Spectroscopy:

    • Disappearance of Carbonyl Carbon: The signal for the carbonyl carbon in the starting material (typically δ 190-220 ppm) will be absent.[14]

    • Appearance of Alkene Carbons: Two new signals will appear in the alkene region (δ 100-150 ppm), corresponding to the sp²-hybridized carbons of the newly formed C=C double bond.[15][16]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product.

  • Key Evidence: The mass spectrum of the product will show a molecular ion peak (M⁺) or a pseudomolecular ion peak (e.g., [M+H]⁺) that corresponds to the calculated molecular weight of the expected alkene.[17] This confirms that the ylide fragment has successfully replaced the oxygen atom of the carbonyl group.

Summary of Spectroscopic Data for a Model Wittig Reaction: Synthesis of trans-Stilbene

The reaction of benzaldehyde with benzyltriphenylphosphonium chloride is a classic example of a Wittig reaction.

CompoundSpectroscopic TechniqueCharacteristic Peak/Signal
Benzaldehyde (Starting Material) IR~1703 cm⁻¹ (C=O stretch)
¹H NMR~10.0 ppm (singlet, 1H, -CHO)
¹³C NMR~192 ppm (C=O)
trans-Stilbene (Product) IR~1640 cm⁻¹ (C=C stretch), ~3025 cm⁻¹ (=C-H stretch)
¹H NMR~7.1 ppm (singlet, 2H, vinyl protons)
¹³C NMR~129 ppm (alkene carbons)
Triphenylphosphine Oxide (Byproduct) ¹H NMRMultiplets around 7.4-7.7 ppm

Note: The vinyl protons of symmetric trans-stilbene appear as a singlet. For unsymmetrical alkenes, these protons would appear as doublets, and their coupling constant would be used to confirm the trans geometry.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a Wittig reaction followed by spectroscopic analysis and the logical approach to confirming product formation.

experimental_workflow cluster_reaction Reaction Synthesis cluster_analysis Spectroscopic Analysis start Wittig Reagents (Aldehyde/Ketone + Ylide) reaction Wittig Reaction start->reaction workup Workup & Purification reaction->workup ir IR Spectroscopy workup->ir Analyze Product nmr NMR Spectroscopy (¹H and ¹³C) workup->nmr ms Mass Spectrometry workup->ms

Caption: Experimental workflow for Wittig reaction and product analysis.

logic_diagram cluster_evidence Spectroscopic Evidence product_confirmation Product Confirmation: Alkene Formed? ir_evidence IR: C=O peak absent? C=C peak present? product_confirmation->ir_evidence h_nmr_evidence ¹H NMR: Aldehyde H absent? Vinylic H present? product_confirmation->h_nmr_evidence c_nmr_evidence ¹³C NMR: C=O carbon absent? Alkene carbons present? product_confirmation->c_nmr_evidence ms_evidence MS: Correct Molecular Weight? product_confirmation->ms_evidence final_conclusion Structure Confirmed product_confirmation->final_conclusion  All Yes

Caption: Logic for confirming product formation via spectroscopy.

Experimental Protocols

Sample Preparation for IR Spectroscopy
  • Solid Samples (KBr Pellet):

    • Grind a small amount (~1-2 mg) of the purified, dry product with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

    • Place the pellet in the spectrometer's sample holder for analysis.

  • Liquid/Solution Samples (Salt Plates):

    • If the product is a liquid or oil, place a small drop between two salt (NaCl or KBr) plates.

    • If the product is a solid, dissolve a small amount in a volatile solvent (e.g., chloroform, dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

    • Mount the plates in the spectrometer for analysis.

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the purified product into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the NMR tube. The choice of solvent depends on the solubility of the product.

  • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer for data acquisition.

Sample Preparation for Mass Spectrometry
  • Prepare a dilute solution of the purified product (typically in the range of 1 µg/mL to 1 ng/mL) using a high-purity solvent that is compatible with the ionization technique (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

  • The solution can be directly infused into the mass spectrometer or injected via an HPLC system.[17]

  • The instrument will then ionize the sample and separate the ions based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

References

Phosphonium-Based Ionic Liquids in Catalysis: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance, stability, and versatility of phosphonium-based ionic liquids as catalysts and catalyst supports, offering a comparative analysis against other catalytic systems. This guide provides researchers, scientists, and drug development professionals with experimental data and protocols to evaluate the integration of these promising materials into their workflows.

Phosphonium-based ionic liquids (PILs) have emerged as a compelling class of materials in the field of catalysis, valued for their unique physicochemical properties. These include high thermal and chemical stability, low vapor pressure, and tunable solubility.[1][2][3] Notably, their stability, particularly in basic conditions, offers a significant advantage over their nitrogen-containing analogues like ammonium-based ionic liquids.[1][2][3] This robustness, combined with their ability to act as both solvents and catalysts, makes them highly attractive for a variety of organic transformations.[1][4]

Performance in Key Catalytic Reactions

The catalytic efficacy of phosphonium-based ionic liquids has been demonstrated in a range of important chemical reactions, including Suzuki-Miyaura cross-coupling, Heck coupling, and biodiesel production. In many instances, they exhibit performance comparable or even superior to traditional catalytic systems.

Suzuki-Miyaura Cross-Coupling

Phosphonium ionic liquids have been successfully employed as stabilizers for palladium nanoparticles (PdNPs), which are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions.[1][2][5] The PILs not only prevent the aggregation of the nanoparticles but also enhance their catalytic activity. For instance, sterically hindered tri-tert-butyl(n-alkyl)phosphonium salts have been shown to be suitable stabilizers for PdNPs, leading to high catalytic activity in the Suzuki cross-coupling of aryl halides with arylboronic acids.[1][3]

Biodiesel Production

In the transesterification of triglycerides for biodiesel production, phosphonium-based ionic liquids have been utilized as efficient and reusable catalysts.[6][7][8] For example, tetrabutylphosphonium bis(trifluoromethylsulfonyl)imide ([TBP][NTf2]) has been identified as a promising catalyst for the synthesis of biodiesel from waste cooking oil, achieving high yields.[6][8] Some phosphonium ILs can even be used for the direct transesterification of wet microalgae, which eliminates the need for a costly drying step.[9]

Comparative Performance Data

The following table summarizes the performance of various phosphonium-based ionic liquids in different catalytic reactions, providing a comparison with other catalytic systems where data is available.

Catalytic ReactionPhosphonium-Based Ionic LiquidSubstrateProductYield/ConversionComparison CatalystComparison Yield/ConversionReference
Suzuki Cross-CouplingBut3P+(CH2COOEt)X− stabilized PdNPsBromoarenes and Phenylboronic acidBiarylsUp to 40% conversionTetraalkylphosphonium salt stabilized PdNPsUp to 100% conversion[5]
Biodiesel ProductionTetrabutylphosphonium bis(trifluoromethylsulfonyl)imide ([TBP][NTf2])Waste Cooking OilBiodieselUp to 81% yield--[6][8]
Biodiesel ProductionTetrabutylphosphonium hydroxideWaste Cooking OilBiodiesel82% yieldTetraalkylammonium-based ILsMore efficient[6]
Esterification[TTMPP-PS][CF3SO3]Oleic AcidMethyl Oleate92.91% conversion--[7]
CO2 CycloadditionDodecyltriphenylphosphonium bromideEpoxidized Soybean OilCarbonated Soybean Oil99.8% conversionTetrabutylammonium bromide-[10]
Metal ExtractionCyp-IL (phosphonium-based)Spent Hydrodesulfurization CatalystMolybdenum and Vanadium91% Mo, 82.5% VAli-IL (ammonium-based)85% Mo, 72% V[11][12]

Experimental Protocols

A generalized experimental workflow for utilizing phosphonium-based ionic liquids in a catalytic reaction is outlined below. Specific parameters such as temperature, reaction time, and catalyst loading will vary depending on the specific reaction and substrates.

General Procedure for a Catalytic Reaction (e.g., Suzuki Cross-Coupling)
  • Catalyst Preparation: In a reaction vessel, dissolve the palladium precursor (e.g., palladium acetate) and the phosphonium-based ionic liquid in a suitable solvent (e.g., ethanol) under an inert atmosphere.

  • Nanoparticle Formation: Stir the solution at room temperature to allow for the formation of palladium nanoparticles stabilized by the ionic liquid. The color of the solution may change, indicating nanoparticle formation.

  • Reactant Addition: To the solution containing the catalyst, add the substrates (e.g., aryl halide and arylboronic acid) and a base (e.g., potassium hydroxide).

  • Reaction: Stir the reaction mixture at the desired temperature for the specified amount of time.

  • Product Extraction: After the reaction is complete, extract the organic products using a suitable solvent (e.g., toluene).

  • Analysis: Analyze the extracted organic phase using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion and yield of the product.

  • Catalyst Recycling: The ionic liquid phase containing the catalyst can often be recovered and reused for subsequent reactions.

Logical Workflow for Catalysis with Phosphonium-Based Ionic Liquids

The following diagram illustrates a typical workflow for a catalytic process employing a phosphonium-based ionic liquid.

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_separation Separation & Analysis IL Phosphonium Ionic Liquid Mix_Catalyst Mix & Stir IL->Mix_Catalyst Metal Metal Precursor (e.g., Pd(OAc)2) Metal->Mix_Catalyst Solvent Solvent Solvent->Mix_Catalyst Catalyst PIL-Stabilized Catalyst Mix_Catalyst->Catalyst Reaction_Vessel Reaction Catalyst->Reaction_Vessel Substrates Substrates & Reagents Substrates->Reaction_Vessel Product_Mixture Product Mixture Reaction_Vessel->Product_Mixture Extraction Product Extraction Product_Mixture->Extraction Product Final Product Extraction->Product Recycled_Catalyst Recycled Catalyst Extraction->Recycled_Catalyst Analysis Analysis (e.g., GC-MS) Product->Analysis

Caption: Catalytic cycle workflow using phosphonium ionic liquids.

Advantages and Future Outlook

The use of phosphonium-based ionic liquids in catalysis presents several key advantages:

  • Enhanced Stability: PILs exhibit greater thermal and chemical stability compared to many traditional solvents and other ionic liquids, allowing for reactions to be conducted under a wider range of conditions.[1][2][3]

  • Tunability: The properties of PILs can be fine-tuned by modifying the structure of the cation and anion, enabling the design of task-specific ionic liquids for particular catalytic applications.[5]

  • Recyclability: The non-volatile nature of ionic liquids facilitates the separation of products and the recycling of the catalyst and solvent, contributing to more sustainable chemical processes.[4]

  • Improved Performance: In some cases, the use of PILs can lead to higher reaction rates and selectivities.[11][12]

References

A Comparative Guide to the Validation of Alkene Stereochemistry using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of alkene stereochemistry is a critical aspect of chemical research and development, profoundly impacting a molecule's biological activity, physical properties, and patentability. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and versatile analytical technique for the unambiguous assignment of E and Z isomers. This guide provides an objective comparison of the primary NMR methods used for this purpose, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Comparison of NMR Techniques for Alkene Stereochemistry Determination

The choice of NMR technique for validating alkene stereochemistry is largely dictated by the substitution pattern of the double bond. For disubstituted alkenes, vicinal proton-proton coupling constants (³JHH) often provide a straightforward solution. However, for tri- and tetrasubstituted alkenes, through-space correlation techniques such as the Nuclear Overhauser Effect (NOE) and Residual Dipolar Couplings (RDCs) become indispensable.

NMR TechniquePrincipleApplicabilityKey Differentiating Feature
¹H-¹H J-Coupling Through-bond scalar coupling between vicinal protons.Disubstituted alkenes with vicinal protons.The magnitude of the coupling constant (³JHH) is significantly different for cis and trans protons.
Nuclear Overhauser Effect (NOE) Through-space dipolar coupling between protons that are close in proximity (< 5 Å).Di-, tri-, and tetrasubstituted alkenes.Presence or absence of an NOE signal between substituents on the same or opposite sides of the double bond.
Residual Dipolar Couplings (RDCs) Anisotropic dipolar couplings measured in a partially oriented medium.All types of alkenes, particularly useful for complex structures.Provides information on the relative orientation of internuclear vectors with respect to the molecular alignment tensor.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from each NMR technique for the differentiation of alkene isomers.

Table 1: Typical ³JHH Coupling Constants for Disubstituted Alkenes

IsomerTypical ³JHH Range (Hz)Example: Stilbene
Z (cis)6 - 14~12 Hz[1][2]
E (trans)11 - 18~17 Hz[1][2]

Table 2: Illustrative NOE Data for Alkene Isomers

IsomerIrradiated Proton(s)Observed NOE Enhancement on:Expected Outcome
Z-IsomerOlefinic protonAdjacent substituent on the same side of the double bond.Strong NOE observed.
E-IsomerOlefinic protonAdjacent substituent on the opposite side of the double bond.Weak or no NOE observed.

Note: NOE enhancement is highly dependent on the specific molecule and experimental conditions. Quantitative analysis often involves comparing the relative intensities of NOE cross-peaks in a 2D NOESY spectrum.

Table 3: Hypothetical RDC Data for a Disubstituted Alkene

Internuclear Vector¹DCH (Hz) - Z-Isomer¹DCH (Hz) - E-Isomer
C1-H1+5.2+8.5
C2-H2+5.1+8.6

Note: RDC values are dependent on the alignment medium and the degree of molecular alignment. The key is the relative difference in RDC values between isomers, which reflects their different average orientations.

Experimental Protocols

General Sample Preparation

For optimal results in any of the following NMR experiments, the sample should be of high purity and free from particulate matter.

  • Dissolution: Dissolve 5-25 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For liquid samples, a 20% solution in the deuterated solvent is typical.

  • Filtration: Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Degassing (for NOE experiments): For quantitative NOE measurements, it is crucial to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is typically achieved by several freeze-pump-thaw cycles.

Protocol 1: J-Coupling Constant Measurement
  • Acquisition: Record a standard one-dimensional (1D) ¹H NMR spectrum with high digital resolution. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a gentle resolution enhancement function (e.g., Lorentzian-to-Gaussian transformation) if necessary to resolve the fine splitting of the multiplets.

  • Measurement: Accurately measure the distance in Hertz (Hz) between the centers of the split peaks within the multiplet corresponding to the olefinic protons. This value is the coupling constant, J.

  • Analysis: Compare the measured J-value to the established ranges for cis (typically 6-14 Hz) and trans (typically 11-18 Hz) vicinal couplings in alkenes to assign the stereochemistry.[3]

Protocol 2: 1D Selective NOESY

This experiment is ideal for probing the spatial proximity between a specific proton and its neighbors.

  • Initial ¹H Spectrum: Acquire a standard 1D ¹H spectrum to identify the chemical shifts of the protons of interest.

  • Experiment Setup:

    • Load a selective 1D NOESY pulse sequence (e.g., selnogp on Bruker instruments).

    • Set the selective excitation frequency to coincide with the resonance of the proton to be irradiated.

    • Set the mixing time (d8) to an appropriate value, typically 500-800 ms for small molecules.

    • Set the number of scans (ns) to a multiple of 8 or 16 for proper phase cycling, ensuring sufficient signal-to-noise.

  • Acquisition: Run the experiment. A control spectrum with the irradiation frequency set off-resonance may also be acquired for comparison (NOE difference spectroscopy).

  • Processing and Analysis: Process the resulting FID. In a 1D selective gradient NOESY spectrum, the irradiated peak will appear as a large negative signal, while protons experiencing an NOE will show positive peaks. The presence of an NOE between olefinic protons and/or substituents will indicate their spatial proximity and thus help in assigning the stereochemistry.

Protocol 3: 2D NOESY

This experiment provides a comprehensive map of all through-space proton-proton interactions within a molecule.

  • Experiment Setup:

    • Load a 2D NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).

    • Set the spectral width in both dimensions to encompass all proton resonances.

    • Set the number of scans (ns) per increment, typically 8, 16, or 32.

    • Set the number of increments in the indirect dimension (td in F1), typically 256 or 512.

    • Set the mixing time (d8) to a value appropriate for the molecular size, generally 300-800 ms for small molecules.

  • Acquisition: The experiment time can range from a couple of hours to overnight depending on the sample concentration and desired resolution.

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions followed by a two-dimensional Fourier transform.

  • Analysis: In the 2D NOESY spectrum, diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate an NOE between two protons. For an alkene, a cross-peak between an olefinic proton and a substituent proton indicates they are on the same side of the double bond, allowing for the assignment of Z or E stereochemistry.

Protocol 4: Residual Dipolar Coupling (RDC) Measurement

RDC measurements require a medium that induces a slight alignment of the molecule in the magnetic field. A common approach for small molecules in organic solvents is the use of a stretched or compressed polymer gel.

  • Preparation of a Polyacrylamide Gel:

    • Prepare a solution of acrylamide and a cross-linker (e.g., N,N'-methylenebisacrylamide) in a suitable solvent (e.g., DMSO for polar analytes, or prepare the gel in water and exchange the solvent later for non-polar analytes).

    • Add a polymerization initiator (e.g., ammonium persulfate) and a catalyst (e.g., tetramethylethylenediamine) to initiate gelation within a glass capillary or a dedicated casting chamber.

    • After polymerization, extensively wash the gel with the desired deuterated solvent to remove unreacted monomers and to swell the gel.

  • Sample Preparation:

    • The prepared gel is then carefully transferred into a 5 mm NMR tube.

    • A solution of the alkene in the same deuterated solvent is added to the NMR tube containing the gel. The analyte is allowed to diffuse into the gel matrix over several hours to days.

    • The gel can be stretched by the swelling process in the confined space of the NMR tube or compressed using a plunger (e.g., in a Shigemi tube).

  • NMR Measurement:

    • Acquire two sets of spectra: one in an isotropic solution (without the gel) and one in the anisotropic medium (with the gel).

    • One-bond ¹H-¹³C RDCs are commonly measured using a J-coupled HSQC experiment (e.g., a CLIP-HSQC sequence).

    • The total coupling (T = J + D) is measured from the splitting in the anisotropic sample, and the scalar coupling (J) is measured from the isotropic sample.

    • The RDC (D) is then calculated as D = T - J.

  • Analysis: The set of measured RDCs is then compared with theoretical values calculated for the E and Z isomers. The isomer whose calculated RDCs best fit the experimental data is the correct one. This is often done using software that performs a singular value decomposition (SVD) fit to determine the alignment tensor and the quality of the fit for each isomer.

Visualization of Workflows and Logic

Alkene_Stereochemistry_Validation_Workflow cluster_substitution Alkene Substitution Pattern cluster_methods Primary NMR Method cluster_confirmation Confirmatory Method Disubstituted Disubstituted J_Coupling J-Coupling Analysis Disubstituted->J_Coupling Vicinal Protons Present NOE NOE Spectroscopy (1D/2D) Disubstituted->NOE No Vicinal Protons Trisubstituted Trisubstituted Trisubstituted->NOE RDC Residual Dipolar Couplings Trisubstituted->RDC Alternative/Confirmatory Tetrasubstituted Tetrasubstituted Tetrasubstituted->NOE Tetrasubstituted->RDC Alternative/Confirmatory NOE_confirm NOE Spectroscopy J_Coupling->NOE_confirm For Confirmation RDC_confirm Residual Dipolar Couplings NOE->RDC_confirm For Ambiguous Cases

Caption: Decision workflow for selecting the appropriate NMR technique based on alkene substitution.

NOE_vs_JCoupling cluster_interaction Type of Interaction cluster_measurement Measured Parameter cluster_information Derived Information Through_Bond Through-Bond J_Value Scalar Coupling (J) Through_Bond->J_Value Through_Space Through-Space NOE_Effect NOE Enhancement Through_Space->NOE_Effect Connectivity Bonding Connectivity J_Value->Connectivity Proximity Spatial Proximity (< 5Å) NOE_Effect->Proximity

References

Assessing the Efficiency of (2-Hydroxyethyl)triphenylphosphonium bromide in Phase-Transfer Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the efficiency of (2-Hydroxyethyl)triphenylphosphonium bromide as a phase-transfer catalyst (PTC). Due to a lack of specific experimental data for this particular catalyst in the scientific literature, this guide establishes a framework for its evaluation against commonly used PTCs in a well-established reaction. The Williamson ether synthesis, a fundamental C-O bond-forming reaction, is used as a model to compare the performance of various catalysts.

Introduction to Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases (typically aqueous and organic). The PTC transports a reactant from one phase to another, enabling the reaction to proceed. The efficiency of a PTC is a critical factor in the overall yield, reaction time, and cost-effectiveness of a chemical process. Quaternary ammonium and phosphonium salts are the most common classes of phase-transfer catalysts. Phosphonium salts, such as this compound, are often noted for their higher thermal and chemical stability compared to their ammonium counterparts, which can be advantageous in reactions requiring elevated temperatures or strongly basic conditions.

Comparative Performance in Williamson Ether Synthesis

To provide a framework for assessing the efficiency of this compound, we present experimental data for the synthesis of butyl phenyl ether from sodium phenoxide and n-butyl bromide, a representative Williamson ether synthesis reaction, using various other phase-transfer catalysts.

Reaction:

C₆H₅ONa + CH₃(CH₂)₃Br → C₆H₅O(CH₂)₃CH₃ + NaBr

Table 1: Comparison of Phase-Transfer Catalyst Efficiency in the Synthesis of Butyl Phenyl Ether

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound N/AN/AN/AN/AData not available-
Tetrabutylammonium bromide (TBAB)10Toluene704>95[1]
3,5-Bis[(2-methyl-naphthylene-1-yl)-phenyl-amino-phenyl]–butyl-(2-methoxy-naphthalene-1-yl)–phenylammoniumbromide (BPBPB)3.3Toluene704>95[1]
Butyldimethylanilinium bromide (BDAB)10Toluene704<95[1]

Note: The data presented is compiled from different sources and serves as a benchmark. Direct comparison requires conducting these experiments under identical conditions. The novel phosphonium salt BPBPB showed high efficiency even at a lower catalyst loading compared to TBAB.[1]

Experimental Protocols

To evaluate the efficiency of this compound, the following detailed experimental protocol for the synthesis of butyl phenyl ether can be utilized.

Objective: To determine the catalytic efficiency of this compound in the Williamson ether synthesis of butyl phenyl ether and compare it with other phase-transfer catalysts.

Materials:

  • Sodium phenoxide

  • n-Butyl bromide

  • This compound (or other PTCs for comparison)

  • Toluene (or other suitable organic solvent)

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (0.03 mol), this compound (e.g., 1-10 mol%), toluene (25 mL), and deionized water (20 mL).

  • Addition of Alkylating Agent: To the stirred biphasic mixture, add n-butyl bromide (0.03 mol).

  • Reaction: Heat the reaction mixture to a constant temperature (e.g., 70°C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer with deionized water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product to determine the yield of butyl phenyl ether. Further purification can be achieved by distillation or column chromatography if necessary.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

Signaling Pathways and Logical Relationships

PhaseTransferCatalysis cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaX Na⁺X⁻ (Reactant) QX_aq Q⁺X⁻ NaX->QX_aq Ion Exchange NaY Na⁺Y⁻ (Byproduct) QX_org Q⁺X⁻ QX_aq->QX_org Phase Transfer RY RY (Substrate) RX RX (Product) RY->RX QY_org Q⁺Y⁻ RX->QY_org QX_org->RX Reaction QY_org->NaY Phase Transfer

Caption: General mechanism of phase-transfer catalysis.

The above diagram illustrates the fundamental steps in phase-transfer catalysis. The catalyst cation (Q⁺) transports the reactant anion (X⁻) from the aqueous phase to the organic phase, where it reacts with the organic substrate (RY) to form the product (RX). The catalyst then returns the byproduct anion (Y⁻) to the aqueous phase, completing the catalytic cycle.

Experimental Workflow

ExperimentalWorkflow start Start reaction_setup Reaction Setup: - Add reactants - Add solvent - Add catalyst start->reaction_setup heating_stirring Heat and Stir at Constant Temperature reaction_setup->heating_stirring monitoring Monitor Reaction Progress (TLC/GC) heating_stirring->monitoring monitoring->heating_stirring Incomplete workup Work-up: - Cool reaction - Separate phases monitoring->workup Reaction Complete purification Purification: - Wash organic layer - Dry organic layer - Evaporate solvent workup->purification analysis Analysis: - Determine yield (GC/NMR) - Characterize product purification->analysis end End analysis->end

Caption: Experimental workflow for assessing catalyst efficiency.

This flowchart outlines the systematic procedure for evaluating the performance of a phase-transfer catalyst. Following a standardized protocol is crucial for obtaining reliable and comparable data.

Conclusion

While direct experimental data on the efficiency of this compound as a phase-transfer catalyst is currently limited, this guide provides a robust framework for its evaluation. Based on the general advantages of phosphonium salts, it is hypothesized that this compound could offer good thermal and chemical stability. Its hydrophilic hydroxyethyl group might also influence its catalytic activity by altering its solubility and interfacial behavior. Researchers are encouraged to use the provided experimental protocol to benchmark its performance against established catalysts like Tetrabutylammonium bromide (TBAB) and other phosphonium salts. Such studies will be valuable in expanding the toolkit of efficient and stable phase-transfer catalysts for various applications in research and industry.

References

A Comparative Guide to the Kinetic Analysis of Olefination Reactions: (2-Hydroxyethyl)triphenylphosphonium bromide and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of olefination reactions, with a focus on the Wittig reaction catalyzed by phosphonium salts like (2-Hydroxyethyl)triphenylphosphonium bromide and its alternatives. While specific kinetic data for this compound is not extensively available in the public domain, this guide draws comparisons from kinetic studies of analogous phosphonium salts and the widely used Horner-Wadsworth-Emmons (HWE) reaction. The information presented herein, supported by experimental data from published literature, is intended to assist researchers in catalyst selection and reaction optimization.

Performance Overview: Factors Influencing Olefination Reaction Kinetics

The kinetics of olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are significantly influenced by the nature of the phosphorus reagent and the carbonyl compound. In the context of the Wittig reaction, the stability of the phosphonium ylide is a critical factor in determining the reaction rate and the stereoselectivity of the resulting alkene.

This compound , which forms a non-stabilized ylide, is expected to react rapidly. Non-stabilized ylides are characterized by the absence of an electron-withdrawing group on the carbanion, making them highly reactive. In contrast, stabilized ylides, which contain an electron-withdrawing group (e.g., an ester or ketone), are less reactive and exhibit different kinetic profiles.

A primary alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction , which utilizes phosphonate esters. The carbanions generated from phosphonates are generally more nucleophilic than the corresponding phosphonium ylides, which can lead to faster reaction rates, particularly with sterically hindered ketones.[1]

Comparative Kinetic Data

To illustrate the kinetic differences between various olefination reagents, the following tables summarize qualitative and conceptual quantitative data based on established principles and findings from related studies.

Table 1: Qualitative Kinetic Comparison of Olefination Reactions
Catalyst/Reagent TypeRelative ReactivityRate-Determining StepTypical Stereoselectivity (with Aldehydes)
This compound (presumed non-stabilized ylide)HighDecomposition of the oxaphosphetane intermediatePredominantly (Z)-alkene
Stabilized Phosphonium Ylide (e.g., (Carbethoxymethyl)triphenylphosphonium bromide)Moderate to LowInitial nucleophilic attack of the ylide on the carbonylPredominantly (E)-alkene[2]
Horner-Wadsworth-Emmons Reagent (e.g., Triethyl phosphonoacetate)HighNucleophilic addition of the phosphonate carbanion to the carbonyl[3]Predominantly (E)-alkene[3]
Table 2: Conceptual Quantitative Kinetic Parameters

While precise rate constants and activation energies are highly dependent on specific reactants and conditions, this table provides a conceptual comparison based on the general reactivity of each reagent type.

ParameterThis compound (Non-stabilized Ylide)Stabilized Phosphonium YlideHorner-Wadsworth-Emmons Reagent
Relative Rate Constant (k) k_non-stabilized > k_HWE > k_stabilized
Activation Energy (Ea) LowerHigherGenerally low, but can vary
Reaction Order w.r.t. Ylide/Carbanion Typically first orderTypically first orderTypically first order
Reaction Order w.r.t. Carbonyl Typically first orderTypically first orderTypically first order

Experimental Protocols

The following is a representative experimental protocol for the kinetic analysis of a Wittig reaction using UV-Vis spectroscopy, adapted from studies on similar phosphonium salts.

Kinetic Analysis of a Wittig Reaction by UV-Vis Spectroscopy

Objective: To determine the reaction order and rate constant for the reaction between a phosphonium ylide and an aldehyde.

Materials:

  • Phosphonium salt (e.g., this compound or an alternative)

  • A suitable base (e.g., a strong base like n-butyllithium for non-stabilized ylides, or a weaker base like sodium hydroxide for stabilized ylides)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

Procedure:

  • Preparation of Reagent Solutions:

    • Prepare a stock solution of the phosphonium salt in the chosen anhydrous solvent.

    • Prepare a stock solution of the aldehyde in the same solvent.

    • Prepare a stock solution of the base.

  • Ylide Formation:

    • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add a specific volume of the phosphonium salt solution.

    • Add an equimolar amount of the base to generate the ylide. The formation of the ylide is often accompanied by a color change. Allow the ylide formation to proceed for a set amount of time.

  • Kinetic Measurement:

    • Transfer a known volume of the ylide solution to a quartz cuvette.

    • Place the cuvette in the thermostatted cell holder of the UV-Vis spectrophotometer.

    • Initiate the reaction by injecting a solution of the aldehyde into the cuvette (typically in excess to ensure pseudo-first-order conditions with respect to the ylide).

    • Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance (λ_max) of the ylide over time. The disappearance of the ylide can be monitored by the decrease in absorbance.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • To determine the reaction order with respect to the ylide, plot ln(Absorbance) vs. time for a first-order reaction and 1/Absorbance vs. time for a second-order reaction.

    • The pseudo-first-order rate constant (k') can be determined from the slope of the linear plot.

    • The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the aldehyde (if it was used in excess).

Visualizations

Signaling Pathway of the Wittig Reaction

Wittig_Pathway Phosphonium_Salt Phosphonium Salt (e.g., (2-Hydroxyethyl)triphenyl- phosphonium bromide) Ylide Phosphonium Ylide (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Base Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Solutions Prepare Stock Solutions (Phosphonium Salt, Base, Aldehyde) Ylide_Formation Generate Ylide (Phosphonium Salt + Base) Prep_Solutions->Ylide_Formation Initiate_Reaction Initiate Reaction in Cuvette (Ylide + Aldehyde) Ylide_Formation->Initiate_Reaction Monitor_Absorbance Monitor Absorbance vs. Time (UV-Vis Spectroscopy) Initiate_Reaction->Monitor_Absorbance Plot_Data Plot Kinetic Data (e.g., ln(A) vs. time) Monitor_Absorbance->Plot_Data Calculate_Parameters Calculate Rate Constant and Determine Reaction Order Plot_Data->Calculate_Parameters

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Guide to E/Z Selectivity in Wittig Reactions with Functionalized Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Wittig reaction is an indispensable tool for the creation of carbon-carbon double bonds. The stereochemical outcome of this reaction, specifically the E/Z selectivity, is of paramount importance as the geometry of the resulting alkene can profoundly influence the biological activity and physicochemical properties of the target compound. This guide provides a comprehensive comparison of the factors governing E/Z selectivity in Wittig reactions, with a focus on the role of functionalized phosphonium ylides. We present supporting experimental data, detailed protocols for key reactions, and a comparative analysis with the Horner-Wadsworth-Emmons (HWE) reaction and its modifications.

Understanding the Stereochemical Control

The stereoselectivity of the Wittig reaction is primarily dictated by the nature of the phosphonium ylide employed. Ylides are classified as stabilized, non-stabilized, or semi-stabilized based on the substituents attached to the carbanionic center. This classification directly correlates with the observed E/Z ratio of the alkene product.

  • Non-Stabilized Ylides: These ylides, typically bearing alkyl or other electron-donating groups, are highly reactive and their reactions are generally under kinetic control.[1][2] The reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[3] The transition state leading to the cis (Z)-alkene is sterically favored, resulting in high Z-selectivity.[2] To obtain the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed.[3]

  • Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., ester, ketone, nitrile), it is stabilized by resonance. These ylides are less reactive, and the initial cycloaddition step is often reversible, leading to thermodynamic control.[2] The reaction favors the formation of the more stable trans (E)-alkene.[4] Computational studies suggest that dipole-dipole interactions in the transition state also play a crucial role in the high E-selectivity observed with stabilized ylides.[5][6]

  • Semi-Stabilized Ylides: Ylides with substituents such as aryl or vinyl groups are considered semi-stabilized. The E/Z selectivity in reactions with these ylides is often poor and can be highly dependent on the specific reactants and reaction conditions.[3]

Comparative Performance Data

The following tables summarize the typical E/Z selectivity observed for different classes of ylides and olefination reactions.

Table 1: E/Z Selectivity in Wittig Reactions

Ylide TypeSubstituent (R)AldehydeSolventE/Z RatioReference
Non-Stabilized-CH₂CH₂CH₃CH₃(CH₂)₅CHOTHF15:85[2]
Non-Stabilized-CH₃C₆H₅CHOTHF5:95[7]
Stabilized-CO₂EtC₆H₅CHOCH₂Cl₂>95:5[8]
Stabilized-CNC₆H₅CHOH₂O/NaHCO₃85:15[9]
Semi-Stabilized-C₆H₅C₆H₅CHOCH₂Cl₂/NaOH50:50[10]

Table 2: Comparison with Horner-Wadsworth-Emmons (HWE) Olefination

Reaction TypePhosphonate ReagentAldehydeBase/ConditionsE/Z RatioReference
Standard HWE(EtO)₂P(O)CH₂CO₂EtC₆H₅CHONaH / THF>95:5[11][12]
Standard HWE(i-PrO)₂P(O)CH₂CO₂EtHeptanalK₂CO₃ / 18-c-695:5[12]
Still-Gennari(CF₃CH₂O)₂P(O)CH₂CO₂EtC₆H₅CHOKHMDS / 18-c-65:95[13][14]
Still-Gennari(CF₃CH₂O)₂P(O)CH₂CO₂EtCyclohexanecarboxaldehydeKHMDS / 18-c-62:98[15]

Key Mechanistic Pathways

The stereochemical outcome of the Wittig reaction is determined by the relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates.

Wittig_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ylide R'HC=PPh₃ TS_Z [Transition State Z]‡ Ylide->TS_Z [2+2] cycloaddition TS_E [Transition State E]‡ Ylide->TS_E [2+2] cycloaddition Carbonyl R''HC=O Carbonyl->TS_Z Carbonyl->TS_E Oxaphosphetane_Z cis-Oxaphosphetane TS_Z->Oxaphosphetane_Z Alkene_Z (Z)-Alkene Oxaphosphetane_Z->Alkene_Z retro-[2+2] Ph3PO Ph₃P=O Oxaphosphetane_Z->Ph3PO Oxaphosphetane_E trans-Oxaphosphetane TS_E->Oxaphosphetane_E Alkene_E (E)-Alkene Oxaphosphetane_E->Alkene_E retro-[2+2] Oxaphosphetane_E->Ph3PO

Caption: General mechanism of the Wittig reaction.

For non-stabilized ylides, the reaction is kinetically controlled, and the lower energy transition state leads to the Z-alkene. For stabilized ylides, the reaction is thermodynamically controlled, allowing for equilibration to the more stable trans-oxaphosphetane, which yields the E-alkene.

Energy_Profile cluster_non_stabilized Non-Stabilized Ylide (Kinetic Control) cluster_stabilized Stabilized Ylide (Thermodynamic Control) Reactants_NS Ylide + Aldehyde TS_Z_NS TS (Z) Reactants_NS->TS_Z_NS ΔG‡(Z) < ΔG‡(E) TS_E_NS TS (E) Reactants_NS->TS_E_NS Product_Z_NS (Z)-Alkene TS_Z_NS->Product_Z_NS Major Product_E_NS (E)-Alkene TS_E_NS->Product_E_NS Minor Reactants_S Ylide + Aldehyde Intermediate_Z_S cis-Oxaphosphetane Reactants_S->Intermediate_Z_S Reversible Intermediate_E_S trans-Oxaphosphetane Reactants_S->Intermediate_E_S Reversible Intermediate_Z_S->Intermediate_E_S Equilibration Product_Z_S (Z)-Alkene Intermediate_Z_S->Product_Z_S Minor Product_E_S (E)-Alkene Intermediate_E_S->Product_E_S Major (more stable)

Caption: Reaction pathways for non-stabilized vs. stabilized ylides.

Experimental Protocols

General Experimental Workflow

A typical Wittig reaction involves the in-situ generation of the phosphonium ylide followed by the addition of the carbonyl compound. The product is then isolated and purified.

Experimental_Workflow Start Start Prepare_Ylide Prepare Phosphonium Ylide Start->Prepare_Ylide Add_Carbonyl Add Aldehyde or Ketone Prepare_Ylide->Add_Carbonyl Reaction Stir at Appropriate Temperature Add_Carbonyl->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Analysis (NMR, GC-MS) to Determine E/Z Ratio Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for a Wittig reaction.

Protocol for Wittig Reaction with a Stabilized Ylide (E-selective)

This protocol describes the reaction of an aldehyde with a commercially available stabilized ylide.[8]

Materials:

  • Aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mmol)

  • Dichloromethane (DCM, 5 mL)

  • 25% Diethyl ether in hexanes

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldehyde in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the stabilized ylide portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, evaporate the DCM under reduced pressure.

  • Dissolve the residue in a minimal amount of 25% diethyl ether in hexanes. The triphenylphosphine oxide byproduct will precipitate as a white solid.

  • Filter the mixture to remove the precipitate and wash the solid with a small amount of the solvent mixture.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Analyze the purified product by ¹H NMR spectroscopy to determine the E/Z ratio.

Protocol for Wittig Reaction with a Non-Stabilized Ylide (Z-selective)

This protocol involves the in-situ generation of the ylide from its corresponding phosphonium salt.[7]

Materials:

  • Alkyltriphenylphosphonium halide (e.g., methyltriphenylphosphonium bromide, 1.1 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Strong base (e.g., n-butyllithium (n-BuLi) in hexanes, 1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (e.g., n-BuLi) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of the aldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the E/Z ratio of the product by ¹H NMR or GC analysis.

Protocol for Still-Gennari Modification of the HWE Reaction (Z-selective)

This protocol is a powerful method for the synthesis of Z-alkenes from aldehydes and electron-withdrawing phosphonates.[13][15]

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Potassium bis(trimethylsilyl)amide (KHMDS) solution (1.1 mmol)

  • Aldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the KHMDS solution and stir for 10 minutes.

  • Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise and stir for 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Z-alkene.

  • Confirm the stereochemistry and determine the E/Z ratio by ¹H NMR.

Conclusion

The stereochemical outcome of the Wittig reaction is a predictable and controllable process, primarily governed by the electronic nature of the phosphonium ylide. Non-stabilized ylides reliably produce (Z)-alkenes under kinetic control, while stabilized ylides afford (E)-alkenes under thermodynamic control. For cases where the desired stereoisomer is not the major product of the standard Wittig reaction, alternative methods such as the Schlosser modification or the Horner-Wadsworth-Emmons reaction and its Still-Gennari modification provide powerful solutions. By understanding the underlying mechanistic principles and having access to robust experimental protocols, researchers can effectively leverage these olefination reactions to synthesize complex molecules with precise stereochemical control.

References

Safety Operating Guide

Proper Disposal of (2-Hydroxyethyl)triphenylphosphonium bromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of (2-Hydroxyethyl)triphenylphosphonium bromide, ensuring compliance with safety regulations and promoting a secure laboratory environment.

This compound is a combustible solid that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper disposal protocols is essential to mitigate these risks. Waste material must be disposed of in accordance with national and local regulations. It is crucial to leave chemicals in their original containers and not mix them with other waste.

Hazard and Safety Information

Before handling, it is imperative to be aware of the hazards associated with this compound and the necessary safety precautions.

Hazard ClassificationGHS Hazard StatementsPersonal Protective Equipment (PPE)
Skin IrritantH315: Causes skin irritationProtective gloves
Eye IrritantH319: Causes serious eye irritationEyeshields/Safety glasses
Respiratory IrritantH335: May cause respiratory irritationDust mask type N95 (US) or equivalent
Combustible SolidStorage Class 11Wear protective clothing

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound from the laboratory bench to final collection.

  • Preparation and Personal Protective Equipment (PPE):

    • Ensure that the disposal is carried out in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

    • Don the appropriate PPE as specified in the table above, including gloves, safety glasses, and a dust mask.

  • Waste Segregation and Containerization:

    • Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

    • Keep the waste in its original, clearly labeled container whenever possible. If the original container is not available, use a compatible, clean, and dry container.

    • The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.

    • Label the waste container clearly with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant).

  • Handling of Spills and Contaminated Materials:

    • In the event of a spill, avoid generating dust.[4]

    • Carefully sweep up the solid material and place it into a designated, labeled waste container.[4][5]

    • Any materials used for cleaning the spill, such as absorbent pads or wipes, must also be disposed of as hazardous waste in the same container.

    • Wash the affected area thoroughly after the spill has been cleaned up.

  • Storage of Chemical Waste:

    • Store the sealed waste container in a designated, secure waste accumulation area within the laboratory.

    • This storage area should be away from incompatible materials, such as strong oxidizing agents.[4][5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow their specific procedures for waste collection. Disposal should be entrusted to a licensed waste disposal company.[6]

  • Documentation:

    • Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This is crucial for regulatory compliance and laboratory safety records.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

Disposal Workflow for this compound A 1. Don PPE (Gloves, Goggles, Dust Mask) B 2. Segregate Waste (Keep in original or compatible container) A->B C 3. Securely Seal & Label Container (Chemical Name & Hazard Symbols) B->C D 4. Store in Designated Waste Area (Away from incompatibles) C->D E 5. Contact EHS for Pickup (Provide waste details) D->E F 6. Licensed Disposal Company Collection E->F G 7. Document Disposal (Maintain records) F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Handling Protocols for (2-Hydroxyethyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling (2-Hydroxyethyl)triphenylphosphonium bromide (CAS No. 7237-34-5), a crucial reagent in various organic syntheses. Following these protocols will help minimize risks and ensure proper disposal, fostering a secure and efficient research workflow.

Key Chemical and Physical Properties

A summary of important quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number7237-34-5
Molecular FormulaC₂₀H₂₀BrOP
Molecular Weight387.26 g/mol
Melting Point215-222 °C
Purity≥98%
AppearanceWhite to pale cream crystals or powder

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, a comprehensive approach to safety is critical. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.

Engineering Controls:
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation.[1]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment:
  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[1] Gloves should be inspected prior to use.

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.

  • Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A dust mask of type N95 (US) is recommended for handling the solid material.[2]

Operational Plan: Step-by-Step Handling and Storage Procedures

Adherence to proper handling and storage protocols is essential for maintaining the integrity of the chemical and ensuring the safety of laboratory personnel.

Handling:
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[1]

  • Prevent Dust Formation: Minimize dust generation and accumulation.[1]

  • Hygienic Practices: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.

  • Use in a Controlled Environment: Handle the substance under a chemical fume hood.

Storage:
  • Container: Keep the container tightly closed.[1]

  • Temperature: For long-term storage, keep refrigerated at temperatures below 4°C.[1]

  • Ventilation: Store in a dry, cool, and well-ventilated place.[1]

  • Incompatible Materials: Store away from strong oxidizing agents.[1]

  • Hygroscopic Nature: This substance is hygroscopic, meaning it absorbs moisture from the air.[1] Store in a dry environment.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: This material should be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

  • Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1] Do not empty into drains.[1] Incineration at an approved facility is a recommended disposal method for organic materials of this nature.

  • Container Disposal: Empty containers should be handled as hazardous waste. Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before disposal.

  • Spill Management: In the event of a spill, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation.

Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt of the chemical to its final disposal.

Safe Handling Workflow for this compound prep Preparation - Wear full PPE - Ensure fume hood is operational - Verify emergency equipment access receive Receiving and Storage - Inspect container for damage - Store in a cool, dry, well-ventilated area - Keep container tightly closed prep->receive handling Handling and Use - Work in a fume hood - Avoid dust generation - Prevent contact and inhalation receive->handling waste_collection Waste Collection - Segregate waste - Use designated, labeled containers - Keep containers closed handling->waste_collection spill Spill Response - Evacuate and ventilate - Wear appropriate PPE - Contain and clean up with inert material handling->spill decontamination Decontamination - Clean work surfaces - Decontaminate reusable equipment - Wash hands thoroughly handling->decontamination disposal Disposal - Arrange for pickup by licensed waste disposal service - Follow all local, state, and federal regulations waste_collection->disposal spill->waste_collection decontamination->prep For next use

Caption: A flowchart outlining the key stages of safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Hydroxyethyl)triphenylphosphonium bromide
Reactant of Route 2
(2-Hydroxyethyl)triphenylphosphonium bromide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。